Tris(trimethylsiloxy)ethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZGHPGTZRTDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219144 | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69097-20-7 | |
| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |
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Foundational & Exploratory
An In-depth Technical Guide to Tris(trimethylsiloxy)ethylene: A Versatile Reagent for Modern Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tris(trimethylsiloxy)ethylene. We will delve into its core properties, synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.
Introduction: Unveiling a Powerful Synthetic Tool
This compound, with the chemical formula C₁₁H₂₈O₃Si₃, is a versatile silyl enol ether that has emerged as a valuable reagent in organic synthesis.[1] It serves as a stable and effective precursor to the glyoxylate anion, a key two-carbon building block. Its unique structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, imparts distinct reactivity and handling characteristics that make it a powerful tool for the construction of complex molecular architectures. This guide will explore the fundamental aspects of this reagent, enabling its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety considerations is paramount for its successful and safe implementation in the laboratory.
Physical and Chemical Properties
This compound is a clear, colorless to yellowish liquid with the key properties summarized in the table below.[2]
| Property | Value |
| CAS Number | 69097-20-7 |
| Molecular Formula | C₁₁H₂₈O₃Si₃ |
| Molecular Weight | 292.59 g/mol |
| Boiling Point | 54-56 °C at 0.1 mmHg[2][3] |
| Density | 0.886 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.420[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran; insoluble in water.[1] |
It is sensitive to moisture and will readily hydrolyze in the presence of protic solvents.[4] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.[4]
Safety and Handling
This compound is a flammable liquid and vapor.[5] It can cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.[5] All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis of this compound
The preparation of this compound is typically achieved from the bis(trimethylsilyl) derivative of glycolic acid.[4] Two common methods are employed:
-
Method A: Formation of the enolate with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by trapping with chlorotrimethylsilane.[4]
-
Method B: Reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a tertiary amine base like triethylamine.[4]
Detailed Experimental Protocol (Method A)
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials:
-
Bis(trimethylsilyl)glycolate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pentane
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
Procedure:
-
To a stirred solution of bis(trimethylsilyl)glycolate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiHMDS in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add freshly distilled chlorotrimethylsilane to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF in vacuo.
-
Add anhydrous pentane to the residue and filter the resulting suspension to remove the precipitated lithium chloride.
-
Concentrate the filtrate in vacuo to yield crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the vinylic proton and one or more singlets in the upfield region corresponding to the protons of the three trimethylsilyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the ethylene backbone and a signal for the methyl carbons of the trimethylsilyl groups. Two-dimensional NMR techniques like HSQC can be used to correlate the proton and carbon signals.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=C stretch: A characteristic absorption band for the carbon-carbon double bond.
-
Si-O-C stretch: Strong absorptions corresponding to the silyl ether linkages.
-
C-H stretch: Absorptions for the vinylic and methyl C-H bonds.
-
Si-CH₃ vibrations: Characteristic bands for the trimethylsilyl groups.
Reactivity and Mechanistic Insights
This compound's utility stems from its role as a nucleophilic glyoxylate anion equivalent. It readily reacts with a variety of electrophiles, primarily at the α-carbon, upon activation with a Lewis acid.
Reaction with Aldehydes and Ketones
A key application of this compound is its reaction with aldehydes and ketones to form α-hydroxy-β-silyloxy esters after hydrolysis. This transformation is a powerful method for the construction of vicinal diols.
Mechanism:
The reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup with a protic source leads to the hydrolysis of the silyl ethers to afford the diol product.
Figure 1: General mechanism for the reaction of this compound with an aldehyde.
Stereoselective Reactions
The bulky nature of the tris(trimethylsilyl)silyl group can influence the stereochemical outcome of reactions, leading to high diastereoselectivity.[7][8] This has been exploited in the stereospecific synthesis of natural products and other complex molecules.[2][5]
Applications in Drug Development and Complex Molecule Synthesis
The ability to introduce a two-carbon unit with versatile handles makes this compound a valuable reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Natural Product Synthesis
This compound has been successfully employed in the total synthesis of various natural products. For instance, it has been utilized in the stereospecific synthesis of the insecticide ajuqarin-IV.[2][5]
Synthesis of Pharmaceutical Intermediates
The α-hydroxy ester and vicinal diol motifs are common structural features in many biologically active molecules. The reactions of this compound provide a direct and efficient route to these important intermediates. For example, it has been used in the microwave-assisted synthesis of 2-hydroxy-1-phenylethanone derivatives, which are precursors to various pharmaceuticals.[2]
Conclusion
This compound is a powerful and versatile reagent for the introduction of a glyoxylate anion equivalent in organic synthesis. Its well-defined reactivity, coupled with the potential for high stereocontrol, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will facilitate its effective application in the construction of complex and biologically relevant molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 95 69097-20-7 [sigmaaldrich.com]
- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 5. This compound 95 69097-20-7 [sigmaaldrich.com]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(trimethylsilyl)silyl-governed aldehyde cross-aldol cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tris(trimethylsiloxy)ethylene: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of Tris(trimethylsiloxy)ethylene ([(CH₃)₃SiO]₂C=CHOSi(CH₃)₃). As a highly versatile silyl enol ether, this reagent serves as a stable and effective glycolate anion equivalent, finding significant application in carbon-carbon bond-forming reactions. This document delves into its synthesis, physical and spectroscopic properties, and explores its reactivity in detail, with a particular focus on Lewis acid-catalyzed additions to electrophiles. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its successful application in complex molecule synthesis.
Introduction
This compound, with the CAS number 69097-20-7, is a specialized organosilicon reagent that has emerged as a powerful tool in modern organic synthesis.[1] Structurally, it is a silyl enol ether derived from glycolic acid, featuring three trimethylsiloxy groups attached to an ethylene backbone. This unique structure confers upon it a balance of stability and reactivity, making it an ideal precursor for the introduction of α-hydroxy carbonyl moieties, a common structural motif in a vast array of biologically active molecules and pharmaceutical intermediates. This guide will provide an in-depth exploration of its chemical characteristics and synthetic applications, moving beyond a simple cataloging of reactions to offer insights into the causality behind its reactivity and experimental design.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its proper handling, purification, and characterization in a laboratory setting.
Physical Properties
This compound is a clear, colorless to yellowish liquid under standard conditions.[2] A summary of its key physical properties is presented in Table 1. Its solubility in common organic solvents like dichloromethane and tetrahydrofuran, coupled with its insolubility in water, dictates the choice of reaction and workup conditions.[3]
| Property | Value | Reference(s) |
| CAS Number | 69097-20-7 | [1] |
| Molecular Formula | C₁₁H₂₈O₃Si₃ | [4] |
| Molecular Weight | 292.59 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 54-56 °C at 0.1 mmHg | |
| Density | 0.886 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.420 | |
| Storage Temperature | 2-8 °C |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The expected spectroscopic data are summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the vinyl proton and one or more singlets in the upfield region corresponding to the protons of the three trimethylsilyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the two sp² hybridized carbons of the ethylene backbone and a signal for the methyl carbons of the trimethylsilyl groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands for this compound include C=C stretching vibrations for the double bond and strong Si-O-C and Si-CH₃ vibrations.[5][6]
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and other fragments from the trimethylsilyl moieties.[7][8][9][10]
Synthesis and Handling
Synthetic Preparation
This compound can be reliably synthesized from readily available starting materials. A common and effective method involves the persilylation of glycolic acid followed by enolization and trapping of the resulting enolate.
Diagram of the Synthesis of this compound:
References
- 1. fishersci.com [fishersci.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-saarland.de [uni-saarland.de]
An In-Depth Technical Guide to the Synthesis of Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsiloxy)ethylene, with the chemical formula C11H28O3Si3, is a versatile silyl enol ether that serves as a valuable reagent in organic synthesis.[1][2] Its unique structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, makes it a potent precursor for the introduction of trimethylsiloxy and ethylene moieties into various molecules.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in its preparation and application. The compound is a clear, colorless to yellowish liquid that is soluble in many organic solvents but insoluble in water.[1][2] It is known to be readily hydrolyzed in protic solvents and should be stored in a sealed container protected from the atmosphere.[3]
Core Synthesis Pathways
The most prevalent and well-documented methods for the synthesis of this compound commence with the preparation of a key intermediate: bis(trimethylsilyl)glycolate. This precursor is then converted to the final product through one of two primary routes.
Part 1: Synthesis of the Precursor - Bis(trimethylsilyl)glycolate
The foundational step in producing this compound is the efficient synthesis of bis(trimethylsilyl)glycolate. This is typically achieved through the silylation of glycolic acid. A common and effective method involves the reaction of glycolic acid with a silylating agent such as hexamethyldisilazane (HMDS), often in the presence of a catalytic amount of a strong acid or a silyl halide like trimethylsilyl chloride (TMSCl) to facilitate the reaction.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the hydroxyl and carboxyl groups of glycolic acid on the silicon atom of the silylating agent. The use of HMDS is advantageous as the only byproduct is ammonia, which is easily removed from the reaction mixture. The mechanism involves the activation of the silylating agent, followed by the sequential silylation of both the carboxylic acid and the alcohol functionalities of glycolic acid.
Experimental Protocol: Synthesis of Bis(trimethylsilyl)glycolate
-
Materials:
-
Glycolic acid
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add glycolic acid.
-
Add the anhydrous solvent to dissolve the glycolic acid.
-
Slowly add hexamethyldisilazane (HMDS) to the solution. An excess of HMDS is typically used to ensure complete silylation.
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) to initiate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the volatile byproducts (ammonia and excess HMDS) and the solvent are removed under reduced pressure.
-
The resulting crude bis(trimethylsilyl)glycolate is then purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.
-
Data Presentation: Physical Properties of Bis(trimethylsilyl)glycolate
| Property | Value |
| Molecular Formula | C8H20O3Si2 |
| Molecular Weight | 220.41 g/mol |
| Boiling Point | Dependent on pressure, typically distilled under vacuum |
| Appearance | Colorless liquid |
Part 2: Synthesis of this compound
With the bis(trimethylsilyl)glycolate precursor in hand, two primary methodologies are employed for the synthesis of this compound.
This classic approach involves the formation of an enolate from bis(trimethylsilyl)glycolate using a strong, non-nucleophilic base, followed by trapping the enolate with an electrophilic silicon source.[3] Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are commonly used as the strong base, and trimethylsilyl chloride (TMSCl) serves as the silylating agent.[4]
Reaction Mechanism:
The strong base abstracts the acidic α-proton of the ester in bis(trimethylsilyl)glycolate to form a lithium enolate. This enolate is then quenched with trimethylsilyl chloride in a nucleophilic substitution reaction at the silicon center to yield the desired tris(trimethylsilyl)oxy)ethylene. The use of a strong, sterically hindered base at low temperatures favors the formation of the kinetic enolate.
Caption: Synthesis of this compound via enolate formation.
Experimental Protocol: Synthesis via LiHMDS and TMSCl
-
Materials:
-
Bis(trimethylsilyl)glycolate
-
Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) solution in THF
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve bis(trimethylsilyl)glycolate in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS or LDA in THF to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for a specified time to ensure complete enolate formation.
-
Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a period, then gradually warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a clear, colorless to yellowish liquid.[2]
-
An alternative and often milder method for the synthesis of silyl enol ethers involves the use of the highly reactive silylating agent, trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a tertiary amine base like triethylamine.[3]
Reaction Mechanism:
In this pathway, the carbonyl oxygen of the bis(trimethylsilyl)glycolate is activated by the Lewis acidic TMSOTf. Triethylamine then acts as a base to deprotonate the α-carbon, leading to the formation of the silyl enol ether and triethylammonium triflate as a byproduct. This method often proceeds under milder conditions (room temperature) compared to the strong base method.
Caption: Synthesis of this compound using TMSOTf.
Experimental Protocol: Synthesis via TMSOTf and Triethylamine
-
Materials:
-
Bis(trimethylsilyl)glycolate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add bis(trimethylsilyl)glycolate and the anhydrous solvent.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by fractional distillation under reduced pressure to afford the final product.
-
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.
Data Presentation: Physical and Spectroscopic Properties
| Property | Value | Source |
| Physical Properties | ||
| Molecular Formula | C11H28O3Si3 | [2] |
| Molecular Weight | 292.59 g/mol | [2] |
| Boiling Point | 54-56 °C at 0.1 mmHg | [3] |
| Density | 0.886 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.420 | [3] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-4.7 (s, 1H, =CH), ~0.2 (s, 27H, -Si(CH₃)₃) | |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (=C-O), ~90 (=CH), ~0 (-Si(CH₃)₃) | |
| IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1630 (C=C stretch), ~1250 (Si-CH₃ bend), ~1070 (Si-O-C stretch) | |
| GC-MS | Molecular Ion (M⁺) at m/z 292, with characteristic fragmentation patterns for trimethylsilyl groups. |
Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used. The provided values are approximate and based on typical spectra for similar compounds.
Applications in Organic Synthesis
This compound is a versatile reagent with several important applications in organic synthesis, including:
-
Enolate Equivalent: It serves as a stable and easily handled equivalent of a glycolate enolate, which can be used in various carbon-carbon bond-forming reactions.
-
Protecting Group Chemistry: The trimethylsiloxy groups can act as protecting groups for hydroxyl functionalities.[1]
-
Synthesis of Complex Molecules: It has been utilized in the stereospecific synthesis of natural products and other complex organic molecules.[3]
Conclusion
The synthesis of this compound is a well-established process that can be achieved through a couple of reliable synthetic routes, both of which rely on the initial preparation of bis(trimethylsilyl)glycolate. The choice between the strong base method and the TMSOTf method will depend on the specific requirements of the synthesis, including substrate compatibility and desired reaction conditions. Careful execution of the experimental protocols and thorough characterization are essential to obtain a high-purity product suitable for its diverse applications in modern organic synthesis.
References
An In-Depth Technical Guide to the Molecular Structure and Bonding of Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and bonding of Tris(trimethylsiloxy)ethylene. Eschewing a rigid template, this document is structured to deliver an intuitive and in-depth understanding of the molecule's core characteristics, synthesis, and spectroscopic identity.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₁H₂₈O₃Si₃, is a silyl enol ether of significant interest in organic synthesis. Its utility stems from its role as a versatile nucleophile and a precursor in various chemical transformations. In drug development and materials science, the precise understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity and designing novel synthetic pathways. This guide delves into the fundamental aspects of its molecular architecture, from bond lengths and angles to the intricate details of its electronic structure.
Molecular Structure and Geometry
Core Ethylene Framework
The C=C double bond forms the backbone of the molecule. In substituted ethylenes, the bond length is typically around 1.34 Å. The presence of three bulky and electron-donating trimethylsiloxy groups is expected to influence this bond. The steric hindrance between the trimethylsiloxy groups will likely lead to a slight elongation of the C=C bond and a distortion from a perfectly planar geometry around the double bond to alleviate steric strain.
The Trimethylsiloxy Groups and Conformational Analysis
Each of the three trimethylsiloxy groups consists of a central silicon atom tetrahedrally bonded to three methyl groups and one oxygen atom. The Si-O bond connects these groups to the ethylene core. The significant steric bulk of the trimethylsilyl ((CH₃)₃Si) moieties is a defining feature of the molecule's conformation.
Due to the steric repulsion between the voluminous trimethylsiloxy groups, free rotation around the C-O and Si-O single bonds will be restricted. The molecule will adopt a conformation that minimizes these steric clashes. It is anticipated that the trimethylsiloxy groups will be oriented in a staggered fashion relative to each other to maximize the distance between the methyl groups. This steric hindrance also influences the planarity of the silyl enol ether system.
Diagram: Logical Relationship of Steric Hindrance and Molecular Geometry
Caption: Steric hindrance from bulky trimethylsiloxy groups dictates the molecular geometry.
Chemical Bonding: A Deeper Look
The bonding in this compound is a fascinating interplay of sigma (σ) and pi (π) bonds, influenced by the electronegativity differences between carbon, oxygen, and silicon, as well as hyperconjugation effects.
The C=C Double Bond and Si-O Bonds
The carbon-carbon double bond consists of one strong σ bond and one weaker π bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The π bond results from the side-on overlap of the remaining p orbitals.
The silicon-oxygen bonds are strong and have a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). The Si-O bond is also stabilized by pπ-dπ back-bonding, where the lone pairs on the oxygen atom are delocalized into the empty d-orbitals of the silicon atom. This back-bonding shortens and strengthens the Si-O bond.
Molecular Orbital (MO) Description
A simplified molecular orbital diagram of the π system can be conceptualized by considering the interaction of the p orbitals of the two carbon atoms of the ethylene core and the p orbitals of the oxygen atoms from the silyloxy groups. The lone pairs on the oxygen atoms can participate in resonance with the C=C π system, increasing the electron density of the double bond and making it more nucleophilic. This delocalization of electrons is a key feature of enol ethers and contributes to their characteristic reactivity.
Diagram: Simplified MO Interaction
Caption: Interaction of carbon and oxygen p-orbitals to form π molecular orbitals.
Synthesis and Spectroscopic Characterization
The synthesis and characterization of this compound are crucial for its application in research and development.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of silyl enol ethers is the reaction of an enolizable carbonyl compound with a silylating agent in the presence of a base. For this compound, a plausible synthetic route involves the silylation of a suitable precursor like a glycolic acid derivative.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Initial Setup: The flask is charged with a solution of the bis(trimethylsilyl) derivative of glycolic acid in anhydrous tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Base: A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.
-
Enolate Formation: The mixture is stirred at -78 °C for a specified period to ensure complete formation of the lithium enolate.
-
Silylation: Chlorotrimethylsilane is added to the reaction mixture.
-
Reaction Completion: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation under vacuum to yield pure this compound.
Diagram: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Data and Interpretation
Spectroscopic techniques are indispensable for confirming the structure of this compound.
Quantitative Data Summary
| Spectroscopic Technique | Characteristic Signals and Features |
| ¹H NMR | A singlet in the region of δ 0.1-0.3 ppm corresponding to the 27 protons of the three equivalent trimethylsilyl groups. A singlet for the vinylic proton (=CH-) is also expected, with its chemical shift influenced by the neighboring silyloxy groups. |
| ¹³C NMR | A signal for the methyl carbons of the trimethylsilyl groups is expected around δ 0-2 ppm. Two signals for the sp² hybridized carbons of the C=C double bond will be present in the olefinic region of the spectrum. |
| FTIR | Strong absorptions in the range of 1250-1260 cm⁻¹ due to the Si-CH₃ symmetric deformation. A strong band around 1050-1100 cm⁻¹ corresponding to the Si-O-C stretching vibration. A band in the region of 1640-1680 cm⁻¹ for the C=C stretching vibration.[1] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺). A prominent peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, is a characteristic feature of trimethylsilyl compounds.[2] Other fragment ions will arise from the cleavage of the Si-O and C-O bonds. |
Detailed Spectroscopic Analysis:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the free rotation around the Si-C bonds (on the NMR timescale), the nine protons of each trimethylsilyl group are chemically equivalent, and the three trimethylsiloxy groups are also likely to be equivalent, leading to a single, intense singlet for the 27 methyl protons. The vinylic proton will appear as a singlet, with its chemical shift influenced by the electron-donating character of the silyloxy groups.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 NMR spectrum will provide more detailed structural information. A signal for the methyl carbons of the trimethylsilyl groups is expected at a high field. The two carbons of the double bond will resonate at a lower field, and their distinct chemical shifts will confirm the asymmetry of the substitution pattern on the ethylene core.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The Si-CH₃ and Si-O-C vibrations will give rise to strong and easily identifiable peaks. The C=C stretching vibration will also be observable, although its intensity may be variable.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will lead to characteristic fragmentation patterns. The most common fragmentation pathway for trimethylsilyl ethers involves the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a very strong signal at m/z 73. The molecular ion peak may be observed, and other fragment ions will provide further evidence for the molecular structure.
Conclusion
This compound is a molecule whose structure and bonding are governed by a balance of electronic and steric effects. The bulky trimethylsiloxy groups dictate its conformation and influence the reactivity of the nucleophilic C=C double bond. A thorough understanding of its three-dimensional arrangement and electronic properties, elucidated through a combination of spectroscopic methods and theoretical principles, is essential for its effective utilization in the synthesis of complex molecules and advanced materials. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR data for Tris(trimethylsiloxy)ethylene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Tris(trimethylsiloxy)ethylene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound (CAS 69097-20-7). As a versatile silyl enol ether, this compound serves as a crucial reagent in various organic syntheses, including as a protecting group and a crosslinking agent in polymer chemistry.[1] Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the definitive analytical technique for this purpose. This document offers a detailed interpretation of the expected NMR spectra, grounded in fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or characterize organosilicon compounds.
Introduction: The Significance of this compound
This compound, with the linear formula [((CH₃)₃SiO)₂C=CHOSi(CH₃)₃], is a highly functionalized organosilicon compound.[2] Its utility in organic chemistry stems from the reactive silyl enol ether moiety, which participates in a wide array of chemical transformations.[3] The molecule's structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, confers unique reactivity and physical properties, such as solubility in common organic solvents like dichloromethane and tetrahydrofuran.[1]
Given its sensitivity to hydrolysis in protic solvents, rigorous quality control is essential.[3] NMR spectroscopy provides an unparalleled, non-destructive method for verifying the molecular structure, identifying impurities, and ensuring the integrity of the reagent before its use in sensitive downstream applications. This guide elucidates the expected spectral features, providing a reliable reference for its characterization.
Molecular Structure and Predicted NMR Environments
The structure of this compound contains distinct proton and carbon environments that give rise to a predictable NMR signature. The key to interpreting its spectra lies in identifying the chemically equivalent and non-equivalent nuclei.
-
Proton (¹H) Environments:
-
Vinyl Proton (=CH-): A single proton attached to one of the sp²-hybridized carbons.
-
Trimethylsilyl Protons (-OSi(CH₃)₃): There are three TMS groups. The two attached to the same vinylic carbon (C_A) are chemically equivalent due to free rotation. The third TMS group, attached via oxygen to the other vinylic carbon (C_B), is in a distinct chemical environment. This leads to two sets of TMS proton signals with an expected integration ratio of 18:9 (or 2:1).
-
-
Carbon (¹³C) Environments:
-
Vinylic Carbons (=C<): Two sp²-hybridized carbons forming the double bond (C_A and C_B). C_A is a quaternary carbon bonded to two oxygen atoms, while C_B is a methine carbon bonded to one oxygen and one hydrogen.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): Consistent with the proton environments, two distinct signals are expected for the methyl carbons of the TMS groups.
-
The following diagram illustrates the unique nuclear environments.
Caption: Molecular structure of this compound with distinct nuclei labeled.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is the primary tool for confirming the identity of this compound. Key parameters include chemical shift (δ), multiplicity, and integration.[4]
Causality in Experimental Choices
A standard ¹H NMR experiment is typically performed on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[5]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for organosilicon compounds and its single, well-characterized residual proton signal at ~7.26 ppm, which does not interfere with the signals of interest.[6]
-
Internal Standard: Tetramethylsilane (TMS, Si(CH₃)₄) is the universal reference standard, defined as 0.0 ppm.[7] Its use ensures accurate and reproducible chemical shift measurements across different instruments.
Predicted Spectrum and Signal Assignments
Based on established chemical shift principles for silyl enol ethers and related compounds, the following signals are predicted.[5][8][9]
-
δ ~ 4.5-5.5 ppm (Singlet, 1H): This signal corresponds to the lone vinyl proton (=CH-) . Its chemical shift is significantly downfield from typical alkanes due to the sp² hybridization of the carbon it is attached to. The three electron-donating -OSi(CH₃)₃ groups increase electron density at the vinyl carbons, shifting this proton upfield compared to unsubstituted alkenes (which typically appear at 5-6.5 ppm).[9] It appears as a singlet because there are no protons on the adjacent carbon to induce spin-spin coupling.
-
δ ~ 0.2-0.3 ppm (Singlet, 9H): This signal is assigned to the nine protons of the trimethylsiloxy group attached to the CH vinyl carbon (-O-CH=) . Protons on TMS groups are highly shielded and consistently appear at very high fields (low ppm values).[10]
-
δ ~ 0.1-0.2 ppm (Singlet, 18H): This signal represents the eighteen protons of the two equivalent trimethylsiloxy groups attached to the quaternary vinyl carbon (=C<) . These are expected to be slightly more shielded (further upfield) than the other TMS group due to their different electronic environment.
Data Summary Table: ¹H NMR
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH -O- | 4.5 - 5.5 | Singlet (s) | 1H |
| -CH=CH-O-Si(CH ₃)₃ | 0.2 - 0.3 | Singlet (s) | 9H |
| =C(O-Si(CH ₃)₃)₂ | 0.1 - 0.2 | Singlet (s) | 18H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.
Causality in Experimental Choices
Standard ¹³C NMR spectra are acquired with complete proton decoupling, resulting in each unique carbon environment appearing as a single line.[11]
-
Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, making signal assignment more straightforward. It also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[11]
-
Relaxation Times: Quaternary carbons, such as the =C(OSiMe₃)₂ carbon in this molecule, often have long relaxation times and can appear with lower intensity in standard spectra.[11] Adjusting experimental parameters (e.g., increasing the relaxation delay) may be necessary for quantitative analysis, though it is often not required for routine structural confirmation.
Predicted Spectrum and Signal Assignments
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.[12][13]
-
δ ~ 150-160 ppm (=C(O-)₂): This signal is assigned to the quaternary vinylic carbon . It is significantly deshielded (downfield) due to being bonded to two electronegative oxygen atoms.[13][14] Its intensity may be lower compared to the other signals.
-
δ ~ 95-105 ppm (=CH-O-): This signal corresponds to the methine vinylic carbon . While it is part of a double bond, the attached oxygen atom causes a substantial downfield shift. This region is characteristic of carbons in enol ethers.[5]
-
δ ~ 1-2 ppm (-O-Si(CH₃)₃): This signal arises from the methyl carbons of the trimethylsiloxy group attached to the CH vinyl carbon .
-
δ ~ 0-1 ppm (-O-Si(CH₃)₃): This signal is assigned to the methyl carbons of the two equivalent trimethylsiloxy groups on the quaternary carbon . These carbons are in a highly shielded environment.
Data Summary Table: ¹³C NMR
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
| C =C(O-)₂ | 150 - 160 |
| =C H-O- | 95 - 105 |
| -CH=CH-O-Si(C H₃)₃ | 1 - 2 |
| =C(O-Si(C H₃)₃)₂ | 0 - 1 |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following methodology should be employed.
Step-by-Step Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Cap the NMR tube securely and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of ~15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse experiment.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 256-1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent signal to 77.16 ppm.[5]
-
Integrate the signals in the ¹H spectrum.
-
Workflow Diagram
Caption: Standard workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by a single vinyl proton and two distinct, highly shielded trimethylsilyl proton signals with an 18:9 integration ratio. The ¹³C spectrum is distinguished by two vinylic carbon signals, with the quaternary carbon appearing significantly downfield, and two unique methyl carbon signals in the high-field region. By following the standardized protocol outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic reagent, ensuring the integrity and success of their scientific endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. 三(三甲基硅氧基)乙烯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR [m.chemicalbook.com]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. compoundchem.com [compoundchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsiloxy)ethylene, with the chemical formula C11H28O3Si3, is an organosiloxane compound of significant interest in organic synthesis and materials science.[1][2] Its unique structure, featuring a vinyl group functionalized with three trimethylsiloxy groups, imparts a distinct set of physical and chemical properties that make it a valuable reagent and building block. This guide provides a comprehensive overview of the core physical properties of this compound liquid, offering insights into its handling, application, and the scientific principles governing its behavior.
Molecular and Chemical Identity
-
Synonyms: Tris(trimethylsiloxy)ethene, [Vinyl-2-ylidenetris(oxy)]tris[trimethylsilane][1][5]
-
Appearance: Clear, colorless to yellowish liquid.[2][3][4][6]
Core Physical Properties
The utility of this compound in various applications is underpinned by its distinct physical characteristics. These properties dictate its behavior under different conditions and are crucial for process design, optimization, and safety.
Summary of Physical Properties
| Property | Value | Conditions |
| Boiling Point | 54-56 °C | @ 0.1 mmHg[3][6] |
| 90 °C | @ 1 mmHg[1][5] | |
| Melting Point | < 0 °C | |
| Density | 0.886 g/mL | @ 25 °C[3][6] |
| Relative Density | 0.885 | |
| Refractive Index | 1.420 | @ 20 °C (lit.)[3][6] |
| Vapor Pressure | < 0.05 mmHg | @ 25 °C[1] |
| Flash Point | 39 °C | |
| 58 °C | Closed cup | |
| 103 °F | [3][6][7] | |
| Solubility | Insoluble in water.[2][3][6] Soluble in organic solvents like dichloromethane and tetrahydrofuran.[2] | |
| Stability | Stable in sealed containers under a dry, inert atmosphere.[8] Readily hydrolyzed in protic solvents.[6][9] |
Experimental Determination of Physical Properties: Methodologies
The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following outlines the standard experimental protocols for measuring the key physical parameters of liquid this compound.
Boiling Point Determination
The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at elevated temperatures.
Workflow for Vacuum Distillation:
Caption: Workflow for determining boiling point under reduced pressure.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Preparation: Place a sample of this compound and a boiling chip into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 0.1 mmHg or 1 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Data Recording: Record the temperature at which the liquid boils and condenses, along with the stable pressure reading from the manometer.
Density and Refractive Index Measurement
These properties are crucial for identity confirmation and purity assessment.
Protocol:
-
Temperature Control: Ensure the sample of this compound is equilibrated to the specified temperature (25 °C for density, 20 °C for refractive index).
-
Density Measurement: Use a calibrated pycnometer or a digital density meter to determine the mass of a known volume of the liquid.
-
Refractive Index Measurement: Employ a calibrated refractometer, placing a drop of the liquid on the prism and recording the refractive index.
Handling, Storage, and Safety
As a flammable and moisture-sensitive liquid, proper handling and storage procedures are critical to ensure safety and maintain the integrity of this compound.[1][10]
Key Safety and Handling Recommendations:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][10] Recommended storage temperature is 2-8°C.[2][3]
-
Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[1][8] Use non-sparking tools and take precautionary measures against static discharge.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (neoprene or nitrile rubber), chemical goggles, and protective clothing.[1] In case of potential inhalation, use a NIOSH-certified organic vapor respirator.[1][8]
-
Incompatibilities: Avoid contact with alkalis, metal salts, and oxidizing agents.[1] It is also incompatible with strong acids and finely powdered metals.[10]
-
Hydrolytic Sensitivity: The compound reacts slowly with moisture and is readily hydrolyzed in protic solvents.[6][7][9]
Logical Relationship of Safety Precautions:
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. guidechem.com [guidechem.com]
- 3. Tris(trimethylsilyloxy)ethylene, CasNo.69097-20-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. This compound, CasNo.69097-20-7 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 5. far-chemical.com [far-chemical.com]
- 6. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]
- 7. 69097-20-7 CAS MSDS (Tris(trimethylsilyloxy)ethylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Tris(trimethylsilyloxy)ethylene - Safety Data Sheet [chemicalbook.com]
Tris(trimethylsiloxy)ethylene solubility in common lab solvents
An In-depth Technical Guide to the Solubility of Tris(trimethylsiloxy)ethylene in Common Laboratory Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile silyl enol ether widely employed in organic synthesis. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification protocols. This document moves beyond a simple data table to explore the underlying chemical principles governing its solubility, offering both theoretical insights and practical, field-tested methodologies for experimental determination.
Introduction to this compound: A Molecular Profile
This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a unique silyl enol ether. Its structure is characterized by an ethylene backbone heavily substituted with three bulky, nonpolar trimethylsilyloxy groups.[1] These groups impart significant steric hindrance and define the molecule's electronic and physical properties.
In synthetic chemistry, it serves as a stable, isolable equivalent of a glycolate enolate, finding utility in a range of C-C bond-forming reactions.[2] It is particularly valuable in stereospecific syntheses and as a protecting group for alcohols.[1][3] Its efficacy in these applications is intrinsically linked to its interaction with the reaction medium, making solvent selection a critical parameter.
The Theoretical Framework: Why "Like Dissolves Like" Matters
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable first principle. For this compound, the key interactions are:
-
Van der Waals Forces (London Dispersion): The nine methyl groups on the silicon atoms create a large, nonpolar surface area. These regions interact favorably with nonpolar and weakly polar solvents through transient dipoles.
-
Dipole-Dipole Interactions: The oxygen-silicon and oxygen-carbon bonds introduce polarity. The molecule possesses a net dipole moment, allowing for favorable interactions with polar aprotic solvents.
-
Hydrogen Bonding: this compound lacks acidic protons and therefore cannot act as a hydrogen bond donor. The oxygen atoms can act as weak hydrogen bond acceptors, but this interaction is generally outweighed by the molecule's overall nonpolar character and steric bulk.
-
Hydrolytic Sensitivity: A critical chemical property is its susceptibility to hydrolysis.[3][4] Protic solvents, especially water and to a lesser extent alcohols, can react with the silyl ether linkages, leading to decomposition.[3] This reactivity profoundly impacts its solubility and stability in these media.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile
Based on its molecular structure and established data, this compound exhibits a distinct solubility pattern. It is generally soluble in organic solvents but insoluble in water.[1][5] The following table summarizes its expected miscibility in common laboratory solvents. Miscibility is an absolute property, meaning the substances mix completely in all proportions to form a homogenous solution.
| Solvent Class | Solvent | IUPAC Name | Polarity | Expected Miscibility | Rationale |
| Nonpolar | Hexane | Hexane | Nonpolar | Miscible | Strong Van der Waals interactions. |
| Toluene | Toluene | Nonpolar | Miscible | Strong Van der Waals interactions. | |
| Diethyl Ether | Ethoxyethane | Nonpolar | Miscible | Favorable Van der Waals and weak dipole interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | Dichloromethane | Polar | Miscible | Soluble.[1] Favorable dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Oxolane | Polar | Miscible | Soluble.[1] Favorable dipole-dipole interactions. | |
| Ethyl Acetate | Ethyl ethanoate | Polar | Miscible | "Like dissolves like" principle suggests good solubility. | |
| Acetone | Propan-2-one | Polar | Miscible | "Like dissolves like" principle suggests good solubility. | |
| Acetonitrile | Acetonitrile | Polar | Likely Miscible | May be less soluble than in other polar aprotic solvents. | |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Polar | Likely Miscible | High polarity may reduce miscibility compared to THF/DCM. | |
| Dimethyl sulfoxide (DMSO) | (Sulfinylbis)methane | Polar | Likely Miscible | High polarity may reduce miscibility. | |
| Polar Protic | Methanol | Methanol | Polar | Immiscible/Reactive | Readily hydrolyzed in protic solvents.[3][4] |
| Ethanol | Ethanol | Polar | Immiscible/Reactive | Readily hydrolyzed in protic solvents.[3][4] | |
| Water | Water | Polar | Insoluble | Insoluble in water.[1][3][5] Prone to hydrolysis. |
Note: While "likely miscible" is indicated for some highly polar aprotic solvents, experimental verification is always recommended, as extreme polarity differences can sometimes lead to immiscibility.
Experimental Determination of Solubility: A Self-Validating Protocol
While qualitative predictions are useful, empirical determination is the gold standard. The following protocols provide a robust framework for assessing solubility and miscibility. Given the compound's moisture sensitivity, all experiments must be conducted using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[6]
Protocol 1: Qualitative Miscibility Assessment
This rapid test is used to determine if two liquids are miscible.
Objective: To visually assess whether this compound forms a single homogeneous phase with a given solvent.
Methodology:
-
Preparation: Add 1 mL of the anhydrous test solvent to a clean, dry vial equipped with a magnetic stir bar.
-
Addition: While stirring, add this compound dropwise (approximately 20-30 µL per drop) to the solvent.
-
Observation: After each addition, allow the mixture to stir for 1 minute. Observe the solution against a contrasting background for any signs of immiscibility, such as cloudiness (emulsion), schlieren lines, or the formation of a second layer.
Protocol 2: Semi-Quantitative Solubility Measurement (Gravimetric Method)
This method provides an approximation of the solubility limit (e.g., in g/100 mL).
Objective: To determine the mass of this compound that can be dissolved in a specific volume of solvent at a given temperature.
Methodology:
-
Saturation: Add approximately 2 mL of the anhydrous test solvent to a 4 mL vial. Add this compound dropwise while stirring until a persistent second phase (undissolved liquid) is observed, indicating saturation. Add a small excess (2-3 more drops) to ensure the solution remains saturated.
-
Equilibration: Seal the vial and stir the biphasic mixture at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.
-
Separation: Stop stirring and allow the layers to fully separate. If separation is slow, the vial may be centrifuged.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Ensure no undissolved material is transferred.
-
Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent under a gentle stream of inert gas or via rotary evaporation.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of solute dissolved in the initial aliquot.
-
Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Caption: Workflow for Qualitative Miscibility Assessment.
Practical Implications for the Synthetic Chemist
-
Reaction Solvent Choice: The high solubility in common ethereal and chlorinated solvents like THF and DCM makes them ideal media for reactions involving this compound.[1] For instance, its preparation often involves THF.[3][4]
-
Purification and Work-up: Its insolubility in water is highly advantageous for aqueous work-ups.[1] An organic reaction mixture can be washed with water or brine to remove water-soluble impurities, with the product preferentially remaining in the organic layer (e.g., diethyl ether or ethyl acetate).
-
Avoiding Decomposition: The compound's hydrolytic sensitivity dictates that protic solvents like methanol or ethanol should be avoided, not only as reaction media but also during purification steps like chromatography unless the conditions are strictly anhydrous.[3] Failure to do so will result in the hydrolysis of the silyl enol ether back to a carbonyl compound and a siloxane.[7]
-
Storage: this compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to protect it from atmospheric moisture and prevent degradation.[1][3]
Conclusion
This compound is a nonpolar to weakly polar molecule that is miscible with a wide range of common nonpolar and polar aprotic laboratory solvents. Its solubility is primarily driven by Van der Waals forces and weak dipole-dipole interactions. It is critically important to recognize its insolubility and reactivity in protic solvents like water and alcohols. For any application, particularly at high concentrations or in novel solvent systems, the experimental protocols outlined in this guide should be employed to verify solubility and ensure the integrity of this valuable synthetic reagent.
References
- 1. guidechem.com [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]
- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
A Technical Guide to Silyl Enol Ethers: From Discovery to Synthetic Cornerstone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silyl enol ethers represent a pivotal class of intermediates in modern organic synthesis, serving as stable, isolable, and versatile surrogates for enolates. Their discovery fundamentally resolved the persistent challenges of regioselectivity and reactivity that plagued classical enolate chemistry. This guide provides an in-depth exploration of the historical context of their discovery, the foundational work of pioneers like Herbert O. House and Gilbert Stork, and the core synthetic methodologies that govern their preparation. Furthermore, it delves into their critical role in key carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction, which have become indispensable tools in the synthesis of complex molecules and active pharmaceutical ingredients.
The Precursor Landscape: The Challenge of Enolate Ambiguity
Prior to the advent of silyl enol ethers, the use of metal enolates in synthesis was fraught with challenges. Enolates, typically generated by the deprotonation of a carbonyl compound, are powerful nucleophiles but suffer from several drawbacks that limit their synthetic utility:
-
Regioselectivity: Unsymmetrical ketones can form two different enolates—the less substituted "kinetic" enolate and the more substituted "thermodynamic" enolate. Controlling which regioisomer is formed was often difficult and highly dependent on reaction conditions such as the base, solvent, and temperature.[1][2]
-
Polyalkylation: The product of an enolate alkylation is often more acidic than the starting carbonyl, leading to further deprotonation and subsequent undesired side reactions.
-
Self-Condensation: Enolates can react with the parent carbonyl compound, leading to aldol condensation products and reducing the yield of the desired reaction.
-
Instability: Many metal enolates are highly reactive and unstable, requiring their in-situ generation and immediate use under strictly controlled conditions.
These limitations created a significant need for a stable, isolable enolate equivalent that could be purified and reacted with predictable regiochemistry.
The Breakthrough: Discovery and Foundational Syntheses
The development of silyl enol ethers in the mid-20th century provided an elegant solution to the challenges of enolate chemistry. These compounds are neutral, can be isolated and purified by standard techniques like distillation or chromatography, and react with electrophiles in a predictable and controlled manner.
The Seminal Work of Herbert O. House: Trapping Enolates
A significant breakthrough came from the work of Herbert O. House, who demonstrated that metal enolates could be "trapped" with an electrophilic silicon species, most commonly chlorotrimethylsilane (TMSCl).[3][4] This process effectively converts the transient, highly reactive metal enolate into a stable, neutral silyl enol ether.[5] The oxygen of the enolate acts as the nucleophile, forming a strong silicon-oxygen bond.[5]
House's work established two distinct protocols for the regioselective synthesis of silyl enol ethers from unsymmetrical ketones:
-
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent, the less-substituted proton is rapidly removed. Trapping this "kinetic" enolate with TMSCl yields the less substituted silyl enol ether.[2][5]
-
Thermodynamic Control: Using a weaker base, such as triethylamine (Et3N), in a solvent like dimethylformamide (DMF) at higher temperatures allows the enolates to equilibrate.[3][4] This equilibrium favors the more stable, more substituted "thermodynamic" enolate, which is then trapped to form the corresponding silyl enol ether.[5]
Gilbert Stork and the Dawn of Regiospecific Reactions
Gilbert Stork, a pioneer in synthetic organic chemistry, further demonstrated the profound utility of silyl enol ethers. He recognized that these stable intermediates could be used to generate lithium enolates with complete regiochemical fidelity by treatment with organolithium reagents like methyllithium.[5][6][7] This allowed for the generation of a specific enolate, free from its regioisomer, for subsequent reactions.
Stork's work on annulation reactions, particularly the Robinson annulation, highlighted the power of silyl enol ethers in overcoming regioselectivity issues in crucial carbon-carbon bond-forming processes like the Michael addition.[8][9] This pioneering research cemented the role of silyl enol ethers as indispensable tools for controlled and regiospecific synthesis.[10][11]
Core Synthetic Methodologies: A Comparative Analysis
The choice of method for preparing a silyl enol ether is dictated by the desired regiochemical outcome. The fundamental principle lies in controlling the deprotonation step to favor either the kinetic or thermodynamic enolate.
Diagram: Kinetic vs. Thermodynamic Enolate Formation
The following diagram illustrates the two competing pathways for the formation of silyl enol ethers from an unsymmetrical ketone.
Caption: Pathways to Kinetic vs. Thermodynamic Silyl Enol Ethers.
Experimental Protocol: Synthesis of a Kinetic Silyl Enol Ether
Reaction: Preparation of 1-(trimethylsiloxy)cyclohexene from cyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate the lithium diisopropylamide (LDA) base.
-
Add a solution of cyclohexanone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour to allow for complete enolate formation.
-
Add neat TMSCl via syringe in one portion. The reaction is typically instantaneous.
-
Allow the reaction mixture to warm to room temperature.
-
Partition the mixture between pentane and cold saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purify the product by distillation under reduced pressure.
Comparative Data Table
| Feature | Kinetic Control | Thermodynamic Control |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., Et3N, NaH) |
| Solvent | Aprotic (e.g., THF, DME) | Protic or aprotic (e.g., DMF, ROH) |
| Temperature | Low (-78 °C) | Higher (Room Temp to Reflux) |
| Reaction Time | Short | Long (allows equilibration) |
| Product | Less substituted silyl enol ether | More substituted silyl enol ether |
| Mechanism | Irreversible deprotonation | Reversible deprotonation, equilibration |
The Silyl Enol Ether as a Keystone Intermediate: Expanding the Synthetic Toolkit
The true power of silyl enol ethers lies in their reactions with electrophiles, particularly in the presence of Lewis acids. These reactions form the basis of some of the most important carbon-carbon bond-forming strategies in modern synthesis.
The Mukaiyama Aldol Reaction
Discovered by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-mediated aldol addition between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[12][13][14] This reaction offers a significant advantage over traditional base-mediated aldol reactions by avoiding the harsh basic conditions that can lead to side reactions like self-condensation.[12]
The general mechanism involves the activation of the carbonyl electrophile by a Lewis acid (commonly TiCl4, BF3·OEt2, or SnCl4).[13][15] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether.[13][14] A subsequent aqueous workup hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product.[12][15] The Mukaiyama aldol reaction has been extensively developed, with numerous asymmetric variants providing excellent stereocontrol.[16]
Diagram: The Mukaiyama Aldol Reaction Mechanism
Caption: General Mechanism of the Mukaiyama Aldol Reaction.
Conclusion: The Enduring Legacy
The discovery and development of silyl enol ethers marked a paradigm shift in organic synthesis. By providing a stable and regiochemically defined equivalent of a ketone enolate, they empowered chemists to construct complex carbon skeletons with unprecedented precision and control. From their conceptual origins in the work of House and Stork to their application in powerful methodologies like the Mukaiyama aldol reaction, silyl enol ethers have become a cornerstone of modern synthetic strategy. Their continued use in the synthesis of natural products, pharmaceuticals, and advanced materials is a testament to their profound and lasting impact on the field of chemistry.
References
- 1. Enolate chemistry | PDF [slideshare.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remembering Gilbert Stork (1921-2017) [axial.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 14. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Unseen Workhorse: A Technical Guide to the Fundamental Reaction Mechanisms of Tris(trimethylsiloxy)ethylene
Abstract
This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of Tris(trimethylsiloxy)ethylene, a versatile and highly functionalized silyl enol ether. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a mere recitation of protocols to offer a deep dive into the causality behind its synthetic utility. We will dissect the core principles governing its reactivity in key carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, Michael additions, and cycloaddition reactions. By understanding the "why" behind the "how," practitioners can unlock the full potential of this powerful reagent in the synthesis of complex molecules.
Table of Contents
-
Introduction: Beyond a Bulky Silyl Enol Ether
-
Physicochemical Properties of this compound
-
Synthesis of this compound
-
-
The Mukaiyama Aldol Addition: A Gateway to β-Hydroxy Carbonyls
-
Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
-
Stereochemical Considerations and the Role of the Silyl Groups
-
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
-
-
The Michael Addition: Mastering 1,4-Conjugate Additions
-
Mechanism of the Lewis Acid-Mediated Michael Addition
-
Regioselectivity and the Influence of Substrate and Catalyst
-
Experimental Protocol: Catalytic Michael Addition to an α,β-Unsaturated Ketone
-
-
Cycloaddition Reactions: Building Rings with Precision
-
The Diels-Alder Reaction: A [4+2] Cycloaddition Approach
-
[3+2] Cycloaddition Reactions
-
Experimental Workflow and Mechanistic Insights
-
-
References
Introduction: Beyond a Bulky Silyl Enol Ether
This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a unique and powerful reagent in the arsenal of synthetic organic chemistry. While structurally a silyl enol ether, its three trimethylsiloxy groups impart distinct reactivity and handling characteristics. It is most commonly employed as a stable and effective synthetic equivalent of the acetate enolate, a fundamental building block in the construction of more complex organic scaffolds.[1] This guide will illuminate the fundamental reaction mechanisms that underpin its utility.
Physicochemical Properties of this compound
A clear, colorless to yellowish liquid, this compound is soluble in many common organic solvents such as dichloromethane and tetrahydrofuran, but it is insoluble in water. It is sensitive to moisture and readily undergoes hydrolysis in protic solvents, necessitating its storage in a sealed container under an inert atmosphere.
| Property | Value |
| Molecular Formula | C₁₁H₂₈O₃Si₃ |
| Molecular Weight | 292.59 g/mol |
| Boiling Point | 54-56 °C at 0.1 mmHg |
| Density | 0.886 g/mL at 25 °C |
| Refractive Index | n20/D 1.420 |
Synthesis of this compound
The preparation of this compound can be achieved from the bis(trimethylsilyl) derivative of glycolic acid. One common method involves the formation of the enolate using a strong, sterically hindered base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) in a solvent such as tetrahydrofuran (THF). This is followed by trapping the resulting enolate with chlorotrimethylsilane. An alternative route involves the reaction of the starting material with trimethylsilyl trifluoromethanesulfonate and triethylamine at room temperature.
The Mukaiyama Aldol Addition: A Gateway to β-Hydroxy Carbonyls
The Mukaiyama aldol addition is a cornerstone of carbon-carbon bond formation, allowing for the reaction of a silyl enol ether with a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid.[2][3] This reaction avoids the often harsh basic conditions of traditional aldol reactions and provides a high degree of control over the reaction outcome. This compound serves as an excellent pro-nucleophile in this transformation, effectively delivering an acetate unit to the carbonyl electrophile.
Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
The generally accepted mechanism for the Mukaiyama aldol reaction proceeds through an open transition state. The key steps are as follows:
-
Activation of the Carbonyl: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the carbonyl group of the aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4]
-
Nucleophilic Attack: The electron-rich double bond of this compound attacks the activated carbonyl carbon. This is the crucial carbon-carbon bond-forming step.
-
Silyl Group Transfer and Product Formation: A trimethylsilyl group is transferred to the oxygen of the former carbonyl group, forming a silylated aldol adduct. Subsequent aqueous workup cleaves the silyl ethers to reveal the desired β-hydroxy carbonyl compound.[2][4]
Caption: Generalized workflow of the Mukaiyama aldol addition.
Stereochemical Considerations and the Role of the Silyl Groups
The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry of the silyl enol ether and the nature of the Lewis acid and substrates.[5] While this compound itself does not possess a chiral center, its reaction with chiral aldehydes or in the presence of chiral Lewis acids can lead to the formation of stereochemically enriched products. The bulky trimethylsiloxy groups can play a role in directing the approach of the electrophile, influencing the diastereoselectivity of the reaction.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol outlines a general procedure for the TiCl₄-mediated Mukaiyama aldol addition of this compound to an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
The Michael Addition: Mastering 1,4-Conjugate Additions
The Michael addition, or 1,4-conjugate addition, is a powerful method for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] this compound, in the presence of a Lewis acid, can act as a soft nucleophile, selectively attacking the β-position of a Michael acceptor.
Mechanism of the Lewis Acid-Mediated Michael Addition
Similar to the Mukaiyama aldol reaction, the Michael addition is typically initiated by the activation of the α,β-unsaturated carbonyl compound by a Lewis acid.
-
Activation of the Michael Acceptor: The Lewis acid coordinates to the carbonyl oxygen of the enone, increasing the electrophilicity of the β-carbon.
-
1,4-Nucleophilic Attack: The silyl enol ether attacks the β-carbon of the activated Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate.
-
Protonation/Workup: The resulting enolate is then protonated upon aqueous workup to yield the 1,5-dicarbonyl compound.
Caption: Generalized workflow of the Michael addition.
Regioselectivity and the Influence of Substrate and Catalyst
The 1,4-addition is favored with soft nucleophiles like silyl enol ethers, whereas hard nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition to the carbonyl carbon. The choice of Lewis acid can also influence the regioselectivity of the reaction.
Experimental Protocol: Catalytic Michael Addition to an α,β-Unsaturated Ketone
This protocol provides a general procedure for the Lewis acid-catalyzed Michael addition of this compound to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
This compound (1.5 mmol)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the Lewis acid catalyst (0.1 mmol).
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent (10 mL) and the α,β-unsaturated ketone (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.5 mmol) dropwise to the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. As an electron-rich alkene, this compound can participate in various cycloaddition reactions, acting as either a 2π or a 4π component, depending on the reaction partner.
The Diels-Alder Reaction: A [4+2] Cycloaddition Approach
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[7][8][9][10] While this compound is an alkene, it can react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. More commonly, it can be envisioned to react with a diene where it acts as the dienophile, although its electron-rich nature makes it more suitable for normal-electron-demand Diels-Alder reactions with electron-deficient dienes.
[3+2] Cycloaddition Reactions
This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered rings. This class of reactions is a versatile method for the synthesis of various heterocyclic compounds.
Experimental Workflow and Mechanistic Insights
The specific conditions for cycloaddition reactions involving this compound will vary depending on the nature of the reaction partner. Thermal or Lewis acid-catalyzed conditions are often employed. The mechanism is typically concerted, meaning that the new sigma bonds are formed in a single step, which has important stereochemical implications.
Caption: General schemes for cycloaddition reactions.
Conclusion: A Versatile Tool for Complex Synthesis
This compound has proven to be a valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable and reactive acetate enolate equivalent makes it a go-to choice for constructing β-hydroxy esters and 1,5-dicarbonyl compounds through Mukaiyama aldol and Michael additions, respectively. Furthermore, its participation in cycloaddition reactions opens up avenues for the efficient synthesis of cyclic and heterocyclic systems. By understanding the fundamental mechanisms that govern its reactivity, chemists can strategically employ this compound to tackle complex synthetic challenges in drug discovery and materials science.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 5. Mukaiyama Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Lewis Acid Mediated Vinylogous Additions of Enol Nucleophiles into an α,β-Unsaturated Platinum Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Comprehensive Guide to the Spectroscopic Characterization of Tris(trimethylsiloxy)ethylene
Foreword: Beyond the Spectrum—A Rationale-Driven Approach
In the landscape of modern synthetic chemistry, the precise structural elucidation of reagents and intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable science. Tris(trimethylsiloxy)ethylene, a versatile silyl enol ether, presents a unique spectroscopic puzzle due to its combination of vinylic, silyloxy, and methyl moieties. This guide is designed for the discerning researcher and drug development professional who seeks not just to acquire data, but to understand the "why" behind the spectroscopic behavior of this compound. We will dissect the output from core analytical techniques—NMR, IR, and Mass Spectrometry—grounding our interpretations in the fundamental principles of chemical structure and magnetic and vibrational phenomena. Our approach is one of self-validation, where each piece of spectroscopic evidence corroborates the others to build an unassailable structural assignment.
The Molecular Blueprint: Structure and Spectroscopic Implications
The structure of this compound—(CH₃)₃SiO-CH=C[OSi(CH₃)₃]₂—is the key to its spectroscopic signature. The molecule features a central carbon-carbon double bond, creating a rigid plane. One vinylic carbon is bonded to a single hydrogen and one trimethylsiloxy group, while the second vinylic carbon is bonded to two trimethylsiloxy groups. This asymmetry dictates that the three bulky trimethylsiloxy groups are not chemically equivalent, a fact that will be pivotal in our NMR analysis. The various bonds (C=C, C-H, Si-O, Si-C, C-O) each have characteristic vibrational frequencies that will be revealed by infrared spectroscopy, while the overall molecular weight and fragmentation patterns under ionization will be confirmed by mass spectrometry.
Figure 1: Connectivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides the most detailed information regarding the molecular structure of this compound by mapping the chemical environments of the ¹H, ¹³C, and ²⁹Si nuclei.
¹H NMR Spectroscopy: Mapping the Proton Environments
Causality of Experimental Choices: The choice of a high-field spectrometer (≥300 MHz) is to ensure adequate separation (dispersion) of signals. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual proton signal for calibration. A sufficient relaxation delay is crucial for quantitative integration, ensuring all protons have returned to their ground state before the next pulse.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
-
Instrumental Setup: The experiment is performed on a 400 MHz NMR spectrometer. The magnetic field is shimmed to optimize homogeneity.
-
Data Acquisition: A standard proton experiment is run at 298 K. Typically, 16 scans are acquired with a relaxation delay of 2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm.
Interpretation and Expected Data: The ¹H NMR spectrum is elegantly simple and provides a clear fingerprint of the molecule.
-
Vinylic Proton: A single proton attached to the double bond is expected to appear as a singlet in the downfield region (δ 5.0-7.0 ppm). Its chemical shift is influenced by the electronegativity of the adjacent oxygen atom.
-
Trimethylsilyl Protons: The protons of the three -Si(CH₃)₃ groups are in distinct chemical environments. Two of the groups are attached to one vinylic carbon, and the third is attached to the other. This results in two separate signals, both singlets, in the upfield region (δ 0.0-0.5 ppm). The integration ratio of these two peaks will be 2:1 (18H:9H).
Table 1: Summary of Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.3 | Singlet | 1H | =CH - |
| ~0.25 | Singlet | 18H | -C[OSi(CH ₃)₃]₂ |
| ~0.20 | Singlet | 9H | -CH[OSi(CH ₃)₃] |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Causality of Experimental Choices: ¹³C NMR requires a higher sample concentration due to the low natural abundance of the ¹³C isotope (1.1%). Proton decoupling is employed to simplify the spectrum to a series of singlets (one for each unique carbon) and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated solution of 20-30 mg of the compound in 0.6 mL of CDCl₃.
-
Data Acquisition: A proton-decoupled ¹³C experiment is performed. Several hundred to a few thousand scans are typically required to achieve an adequate signal-to-noise ratio.
Interpretation and Expected Data: The ¹³C NMR spectrum will reveal all the unique carbon environments.
-
Vinylic Carbons: Two distinct signals will be present in the downfield region (δ 100-150 ppm) corresponding to the two carbons of the C=C double bond.
-
Methyl Carbons: The carbons of the trimethylsilyl groups will appear as two distinct signals in the far upfield region (δ 0-5 ppm), consistent with the 2:1 environmental ratio observed in the ¹H NMR.
Table 2: Summary of Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Downfield | =C H- |
| Downfield | =C [O-]₂ |
| Upfield | -C[OSi(C H₃)₃]₂ |
| Upfield | -CH[OSi(C H₃)₃] |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Principle: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance/transmittance spectrum.
Figure 2: Experimental workflow for FTIR analysis.
Interpretation and Expected Data: The IR spectrum provides a vibrational fingerprint that is highly characteristic of the molecule's structure.
Table 3: Key Diagnostic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| ~2960 | Strong | C-H Stretch | Aliphatic C-H bonds in the methyl groups. |
| ~1620 | Medium | C=C Stretch | The carbon-carbon double bond of the enol ether. |
| ~1255 | Strong | Si-CH₃ Symmetric Bend | A highly characteristic and intense band for trimethylsilyl groups. |
| ~1070 | Very Strong, Broad | Si-O-C Stretch | The asymmetric stretch of the silyl ether linkage. |
| ~845 | Strong | Si-C Stretch / CH₃ Rock | Another characteristic vibration of the trimethylsilyl moiety. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.
Causality of Experimental Choices: Electron Impact (EI) is a high-energy ionization technique that leads to extensive and reproducible fragmentation, creating a detailed fingerprint for library matching and structural analysis. The loss of a methyl group (15 Da) is a classic fragmentation pathway for trimethylsilyl compounds, leading to a highly stable [M-15]⁺ ion, which is often the most abundant peak (the base peak) in the spectrum.
Interpretation and Expected Data: The mass spectrum will definitively confirm the identity of the compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₁H₂₈O₃Si₃, MW = 292.59 g/mol ) should be observable, though it may be of low intensity in EI-MS.
-
Base Peak ([M-CH₃]⁺): The most intense peak in the spectrum is expected at m/z 277, corresponding to the loss of a single methyl radical.
-
Other Fragments: A prominent peak at m/z 73 is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Table 4: Expected Key Ions in the EI Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 292 | [M]⁺ (Molecular Ion) |
| 277 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Synthesis of Evidence: A Self-Validating Conclusion
The true power of this multi-technique approach lies in the convergence of data. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the C-H framework. IR spectroscopy provides orthogonal confirmation of the essential functional groups (C=C, Si-O-C, Si-CH₃) predicted by the NMR data. Finally, mass spectrometry validates the overall molecular formula and showcases a fragmentation pattern (the characteristic loss of a methyl group) that is perfectly in line with the proposed structure. Together, these techniques provide an unambiguous and robust characterization of this compound, ensuring its identity and purity for downstream applications in research and development.
The Cornerstone of C-C Bond Formation: A Technical Guide to the Reactivity of Tris(trimethylsiloxy)ethylene with Electrophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Acetate Enolate Equivalent
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount objective. Among the myriad of reagents developed to achieve this, Tris(trimethylsiloxy)ethylene stands out as a highly versatile and reactive nucleophile. Structurally, it is a silyl enol ether, a class of compounds renowned for their utility as enolate equivalents in a variety of transformations.[1] This guide provides a comprehensive exploration of the fundamental reactivity of this compound with a range of electrophiles, offering field-proven insights and detailed methodologies for its application in key synthetic reactions. As a stable, isolable, and highly effective acetate enolate equivalent, its reactions provide reliable access to β-hydroxy carbonyl compounds, 1,5-dicarbonyl systems, and β-keto esters, all of which are pivotal structural motifs in numerous natural products and pharmaceutical agents.
This document will delve into the mechanistic underpinnings and practical execution of three core transformations involving this compound: the Mukaiyama aldol reaction, the Michael addition, and acylation reactions. By understanding the principles that govern its reactivity, researchers can harness the full potential of this powerful synthetic tool.
Core Reactivity Profile
This compound, with the chemical formula --INVALID-LINK--
--INVALID-LINK----INVALID-LINK--C=CHOSi(
CH3
The Mukaiyama Aldol Reaction: A Gateway to β-Hydroxy Carbonyls
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, enabling the cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid.[4] This reaction circumvents the issues of self-condensation often encountered in traditional base-mediated aldol reactions.[5] When employing this compound, this reaction provides a direct route to β-hydroxy acetate derivatives.
Mechanistic Insights
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the carbonyl electrophile by the Lewis acid.[5] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This compound then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond and a silylated aldol adduct. Subsequent aqueous workup hydrolyzes the silyl ether to reveal the desired β-hydroxy carbonyl compound. Titanium tetrachloride (TiCl(_{4})) is a commonly employed Lewis acid for this transformation.[6]
Caption: Generalized workflow of the Mukaiyama aldol reaction.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol outlines a general procedure for a diastereoselective Mukaiyama aldol addition of this compound to an aldehyde, a reaction of significant value in the stereocontrolled synthesis of complex molecules.[5]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl(_{4})) (1.1 equiv)
-
Anhydrous Dichloromethane (CH({2})Cl({2}))
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_{3})) solution
-
Saturated aqueous Ammonium Chloride (NH(_{4})Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO({4})) or Sodium Sulfate (Na({2})SO(_{4}))
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the aldehyde and dissolve in anhydrous CH({2})Cl({2}).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl(_{4}) dropwise via syringe. The solution will typically develop a color. Stir for 10-15 minutes at -78 °C.
-
Add a solution of this compound in anhydrous CH({2})Cl({2}) dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO({3}) solution or saturated aqueous NH({4})Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH({2})Cl({2}) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO({4}) or Na({2})SO(_{4}).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
The Michael Addition: Constructing 1,5-Dicarbonyl Systems
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] When this compound is employed as the nucleophile, this reaction provides a powerful method for the synthesis of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.
Mechanistic Considerations
Similar to the Mukaiyama aldol reaction, the Michael addition of this compound is typically promoted by a Lewis acid. The Lewis acid activates the α,β-unsaturated ketone or ester by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it susceptible to attack by the silyl enol ether. The initial adduct is a silyl enol ether, which upon aqueous workup, tautomerizes to the more stable keto form, yielding the 1,5-dicarbonyl product.
Caption: General schematic for the Michael addition of this compound.
Experimental Protocol: Conjugate Addition to a Cyclic Enone
This protocol provides a general procedure for the Lewis acid-mediated conjugate addition of this compound to a cyclic enone.
Materials:
-
Cyclic enone (e.g., cyclohexenone) (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl(_{4})) (1.1 equiv)
-
Anhydrous Dichloromethane (CH({2})Cl({2}))
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_{3})) solution
-
Anhydrous Sodium Sulfate (Na({2})SO({4}))
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the cyclic enone in anhydrous CH({2})Cl({2}).
-
Cool the solution to -78 °C.
-
Add TiCl(_{4}) dropwise and stir the mixture for 10 minutes.
-
Slowly add a solution of this compound in anhydrous CH({2})Cl({2}) to the reaction mixture.
-
Allow the reaction to stir at -78 °C, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction at low temperature with saturated aqueous NaHCO(_{3}) solution.
-
Warm the mixture to room temperature and extract with CH({2})Cl({2}).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na({2})SO({4}).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 1,5-dicarbonyl compound.
Acylation Reactions: Efficient Synthesis of β-Keto Esters
The reaction of this compound with acylating agents, such as acyl chlorides, provides a direct and efficient route to β-keto esters. These compounds are valuable synthetic intermediates, finding application in the synthesis of a wide array of heterocyclic and carbocyclic systems.[8]
Mechanistic Pathway
The acylation of this compound typically proceeds in the presence of a Lewis acid or a mild base. The electrophile, the acyl chloride, is activated, and the silyl enol ether attacks the carbonyl carbon. The tetrahedral intermediate then collapses, eliminating a chloride ion and a silyl group to form the β-keto ester.
Experimental Protocol: Synthesis of Ethyl Benzoylacetate
The following is a representative procedure for the synthesis of ethyl benzoylacetate, a common β-keto ester, which can be adapted from the reaction of an acetate enolate equivalent with benzoyl chloride.
Materials:
-
This compound (as an acetate enolate equivalent)
-
Benzoyl chloride
-
A suitable aprotic solvent (e.g., Dichloromethane)
-
A Lewis acid (e.g., TiCl(_{4})) or a non-nucleophilic base (e.g., pyridine)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO(_{3}))
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the catalyst).
-
Add the Lewis acid or base, followed by the dropwise addition of benzoyl chloride.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl or water).
-
Perform a standard aqueous workup, including extraction with an organic solvent, washing of the organic layer, drying, and solvent removal.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to obtain ethyl benzoylacetate.
Data Summary
| Reaction Type | Electrophile | Key Reagents | Product |
| Mukaiyama Aldol | Aldehydes, Ketones | Lewis Acid (e.g., TiCl({4})) | β-Hydroxy Carbonyls |
| Michael Addition | α,β-Unsaturated Carbonyls | Lewis Acid (e.g., TiCl({4})) | 1,5-Dicarbonyl Compounds |
| Acylation | Acyl Halides | Lewis Acid or Base | β-Keto Esters |
Conclusion and Future Outlook
This compound has firmly established itself as a valuable reagent in the synthetic organic chemist's toolbox. Its ability to function as a stable and reactive acetate enolate equivalent in Mukaiyama aldol, Michael addition, and acylation reactions underscores its versatility. The methodologies presented in this guide provide a solid foundation for the application of this reagent in the synthesis of complex organic molecules. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems for these transformations, further expanding the synthetic utility of this compound in the pursuit of novel therapeutics and functional materials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsiloxy)ethylene, a versatile silyl enol ether, serves as a crucial reagent in modern organic synthesis. Its utility in forming carbon-carbon bonds and as a protecting group for hydroxyl functionalities is well-established. However, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for its safe and effective application, particularly in sensitive processes such as drug development where reaction conditions are meticulously controlled. This technical guide provides a detailed analysis of the thermal behavior of this compound, drawing upon foundational principles of organosilicon chemistry and data from analogous structures to elucidate its stability profile and predict potential decomposition mechanisms.
Introduction to this compound: A Molecule of Synthetic Utility
This compound, with the chemical formula C11H28O3Si3, is a clear, colorless to yellowish liquid.[1][2] It is characterized by a vinyl group adorned with three trimethylsiloxy substituents, rendering it a highly functionalized silyl enol ether. This unique structure underpins its utility in a variety of chemical transformations.
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Weight | 292.59 g/mol | |
| Boiling Point | 54-56 °C at 0.1 mmHg | |
| Density | 0.886 g/mL at 25 °C | |
| Refractive Index | n20/D 1.420 | |
| Flash Point | 58 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and tetrahydrofuran. | [1][3] |
The presence of the electron-rich double bond and the labile silicon-oxygen bonds are central to its reactivity. It is primarily utilized in stereospecific syntheses and as a protecting group for alcohols.[3][4] However, these same features also dictate its stability, particularly its sensitivity to moisture and thermal stress.
Handling and Storage: Mitigating Inherent Instabilities
The practical application of this compound necessitates stringent handling and storage protocols due to its sensitivity to atmospheric conditions.
Hydrolytic Sensitivity
The Si-O-C linkages in silyl enol ethers are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5] In the presence of moisture, this compound will readily hydrolyze to form carbonyl-containing compounds and siloxanes.[6] This degradation not only consumes the reagent but can also introduce impurities into the reaction mixture, potentially impacting reaction outcomes and product purity.
Experimental Protocol: Inert Atmosphere Handling
Given its hydrolytic instability, all manipulations of this compound should be conducted under an inert atmosphere, such as nitrogen or argon. The use of a glovebox or Schlenk line techniques is highly recommended.[7][8][9]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., 120°C overnight) and cooled under a stream of inert gas before use.
-
Solvents: Anhydrous solvents should be used for all reactions and dilutions.
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at 2-8°C.[1] Exposure to light and heat should be minimized.[7]
Thermal Stability Profile
Predicted Onset of Thermal Decomposition
The thermal stability of organosilicon compounds is highly dependent on their structure. Polysiloxanes, for instance, generally exhibit high thermal stability, with decomposition often occurring at temperatures between 400-650°C in an inert atmosphere.[10] However, the presence of the vinyl group and the specific arrangement of the siloxy groups in this compound are expected to influence its stability.
The C-Si bond is generally weaker than the C-C bond, and cleavage of this bond is a common initial step in the thermal decomposition of many organosilicon compounds.[11] For some vinyl-substituted organosilicon compounds, decomposition can be initiated by reactions involving the vinyl group. For example, platinum(II) complexes of vinylsilane have been shown to decompose at temperatures above 90°C.[12]
Given its classification as a flammable liquid with a flash point of 58°C, it is reasonable to infer that this compound possesses moderate thermal stability. Significant decomposition is likely to occur at temperatures well below the high temperatures required for the degradation of simple polysiloxanes.
Analytical Approach for Determining Thermal Stability:
To empirically determine the thermal stability of this compound, the following experimental workflow is recommended:
Potential Thermal Decomposition Pathways
In the absence of direct experimental evidence, the decomposition of this compound at elevated temperatures can be postulated to proceed through several pathways, based on the known reactivity of its constituent functional groups.
C-Si Bond Cleavage and Radical Mechanisms
A likely primary decomposition pathway involves the homolytic cleavage of the C-Si bonds, which are generally the weakest bonds in such molecules. This would generate radical species that can propagate further decomposition reactions. The vinyl group may also participate in radical-initiated polymerization or other rearrangements at high temperatures.
Intramolecular Rearrangements: The Brook Rearrangement
The Brook rearrangement is a well-documented intramolecular migration of a silyl group from carbon to oxygen.[1][3][7] While typically base-catalyzed, thermal variants are also known.[3] It is conceivable that at elevated temperatures, this compound could undergo rearrangements involving the migration of a trimethylsilyl group. Although this is not a decomposition pathway in the sense of fragmentation, it would lead to the formation of isomeric structures with different chemical and physical properties.
Hydrolysis-Mediated Decomposition at Elevated Temperatures
In the presence of trace moisture, the rate of hydrolysis will be significantly accelerated at higher temperatures. The initial hydrolysis products could then undergo further thermal decomposition. The interplay between hydrolysis and thermal degradation is a critical consideration, as even minute amounts of water can initiate decomposition at temperatures lower than what would be expected for the anhydrous compound.
Analysis of Decomposition Products
To fully understand the decomposition mechanism, identification of the resulting products is essential. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for this purpose.[13][14] This method involves heating the sample to its decomposition temperature in an inert atmosphere and then separating and identifying the volatile fragments.
Expected Decomposition Products:
Based on the proposed pathways, a range of products could be expected, including:
-
Hexamethyldisiloxane (from the coupling of trimethylsilanol, a hydrolysis product)
-
Other volatile siloxanes
-
Methane and other small hydrocarbons (from radical reactions)
-
Polymeric residues
Conclusion and Recommendations for Safe Practice
This compound is a valuable synthetic tool, but its utility is intrinsically linked to an appreciation of its chemical instabilities. While direct data on its thermal decomposition is sparse, a conservative approach to its handling is warranted.
Key Recommendations:
-
Strict Inert Atmosphere Techniques: Always handle and store this compound under an inert atmosphere to prevent hydrolysis.
-
Temperature Control: Avoid exposing the compound to high temperatures. For reactions requiring heating, the thermal stability should first be assessed on a small scale.
-
Thorough Characterization: Researchers should be aware of potential isomeric impurities that could arise from thermal rearrangements.
-
Further Investigation: There is a clear need for detailed experimental studies, including TGA, DSC, and Py-GC-MS, to fully elucidate the thermal behavior of this important reagent.
By adhering to these guidelines, researchers can safely and effectively harness the synthetic potential of this compound while minimizing the risks associated with its inherent reactivity.
References
- 1. Brook Rearrangement [organic-chemistry.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Request Rejected [emsl.pnnl.gov]
Methodological & Application
The Glycolate Aldol Addition: A Detailed Guide to the Use of Tris(trimethylsiloxy)ethylene in Mukaiyama Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Mukaiyama aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. This powerful transformation, involving the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, offers a reliable method for constructing β-hydroxy carbonyl motifs, which are prevalent in a vast array of natural products and pharmaceuticals.[1][2] This application note provides an in-depth exploration of a specialized variant of this reaction: the use of Tris(trimethylsiloxy)ethylene as a glycolate anion equivalent. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages of this unique reagent in complex molecule synthesis.
Introduction: The Strategic Advantage of this compound
This compound, [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a unique silyl enol ether that serves as a synthetic equivalent of the glycolic acid enolate.[3][4][5] Its application in the Mukaiyama aldol reaction provides a direct and efficient route to α-hydroxy-β-hydroxy carbonyl derivatives, which can be further transformed into valuable α-hydroxy acids and their derivatives. The primary advantage of this reagent lies in its ability to introduce a protected α-hydroxy acetate unit in a single, stereocontrolled step, circumventing often harsh conditions associated with direct glycolate enolate chemistry.
The reaction proceeds via the activation of an aldehyde or ketone with a Lewis acid, followed by the nucleophilic attack of this compound. The resulting aldol adduct is a protected α,α-bis(trimethylsiloxy)-β-hydroxy carbonyl compound, which upon hydrolysis, yields the desired α-hydroxy acid or ester functionality.
Mechanistic Rationale: Understanding the Reaction Pathway
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction is believed to proceed through an open transition state.[6] The key steps involving this compound are as follows:
-
Lewis Acid Activation: A Lewis acid, typically a titanium (IV) species like titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the aldehyde or ketone electrophile. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][7]
-
Nucleophilic Attack: The electron-rich double bond of this compound attacks the activated carbonyl carbon. This is the crucial carbon-carbon bond-forming step.
-
Silyl Group Transfer and Product Formation: Concomitant with the nucleophilic attack, a trimethylsilyl group is transferred from one of the siloxy groups on the enol ether to the newly formed alkoxide, generating a silylated aldol adduct. This adduct is stable under the reaction conditions.
-
Hydrolysis (Workup): Subsequent aqueous workup cleaves the silyl ethers to reveal the β-hydroxy and α-hydroxy functionalities. The geminal bis(trimethylsiloxy) group at the α-position is hydrolyzed to a carboxylic acid or can be trapped as an ester depending on the workup conditions.
Caption: Generalized mechanism of the Mukaiyama aldol reaction with this compound.
Experimental Protocols
The following protocols provide a general framework for conducting a Mukaiyama aldol reaction with this compound. Optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, may be necessary for specific substrates.
General Protocol for a Diastereoselective Mukaiyama Aldol Reaction
This protocol describes a typical procedure for the reaction of an aldehyde with this compound using titanium tetrachloride as the Lewis acid.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10-15 minutes at -78 °C.
-
In a separate flame-dried flask, prepare a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the solution of this compound dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product, the tris(trimethylsilyl)-protected aldol adduct, can be purified by flash column chromatography on silica gel.
Hydrolysis of the Aldol Adduct to the α-Hydroxy Acid
Materials:
-
Purified tris(trimethylsilyl)-protected aldol adduct
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified aldol adduct in THF.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude α-hydroxy-β-hydroxy acid.
-
Purify the product by crystallization or chromatography.
Data Presentation: Expected Outcomes
The yields and diastereoselectivities of the Mukaiyama aldol reaction with this compound are highly dependent on the substrate and reaction conditions. Below is a representative table of expected outcomes for the reaction with various aldehydes.
| Aldehyde | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | TiCl₄ | -78 | >95:5 | 85-95 |
| Isobutyraldehyde | TiCl₄ | -78 | 90:10 | 80-90 |
| Cinnamaldehyde | BF₃·OEt₂ | -78 | 85:15 | 75-85 |
| Chiral α-alkoxy aldehyde | TiCl₄ | -78 | >98:2 (chelation control) | 80-95 |
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of an α-hydroxy acid using this compound in a Mukaiyama aldol reaction.
Caption: Experimental workflow for the Mukaiyama aldol reaction and subsequent hydrolysis.
Conclusion and Future Perspectives
The use of this compound in the Mukaiyama aldol reaction provides a powerful and efficient method for the synthesis of α-hydroxy-β-hydroxy carbonyl compounds. The reaction generally proceeds with high yields and good to excellent diastereoselectivity, particularly with chelating aldehydes under TiCl₄ catalysis. The ability to introduce a protected glycolate unit in a single step makes this reagent a valuable tool for the synthesis of complex natural products and pharmaceuticals. Future research in this area may focus on the development of catalytic, enantioselective versions of this reaction, further expanding its utility in asymmetric synthesis.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. 1,1,2-Ethenetriol: The Enol of Glycolic Acid, a High-Energy Prebiotic Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Stereoselective Synthesis Using Tris(trimethylsiloxy)ethylene
Introduction: The Strategic Advantage of Tris(trimethylsiloxy)ethylene
In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled carbon-carbon bond formation is paramount. This compound, [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, has emerged as a uniquely powerful reagent, serving as a stable and versatile synthetic equivalent of a glycolate enolate.[1][2] Its structure, featuring a silyl enol ether functionality, allows it to act as a potent nucleophile in a variety of crucial transformations. Unlike transiently generated lithium or boron enolates, this compound is an isolable liquid that can be stored, offering significant operational advantages.[3]
This guide provides an in-depth exploration of the stereoselective applications of this compound, focusing on the mechanistic principles and practical protocols essential for researchers in synthetic chemistry and drug development. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-fidelity results.
Caption: Structure of this compound and its role.
Part 1: The Asymmetric Mukaiyama Aldol Reaction - A Cornerstone Application
The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction that utilizes a silyl enol ether and a carbonyl compound in the presence of a Lewis acid.[4] This transformation is fundamental to the synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in polyketides, macrolides, and other medicinally important natural products.[4]
Mechanistic Underpinnings of Stereocontrol
Unlike aldol reactions employing lithium or boron enolates which often proceed through closed, six-membered cyclic transition states, the Mukaiyama aldol reaction is characterized by an open, acyclic transition state.[3][5] This is due to the low affinity of the silicon atom for the carbonyl oxygen.[3] While this acyclic nature introduces greater conformational flexibility, it also presents a unique opportunity for stereocontrol through the use of chiral Lewis acids (CLAs) .[6]
The CLA coordinates to the aldehyde's carbonyl oxygen, which serves two critical functions:
-
Activation: It enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack by the silyl enol ether.[4][7]
-
Stereodirection: The chiral ligands attached to the Lewis acidic metal center create a sterically defined environment. This chiral pocket effectively shields one of the two enantiotopic faces of the aldehyde, forcing the incoming silyl enol ether to attack from the less hindered direction. This directed attack is the origin of the high enantioselectivity observed in these reactions.
Caption: Workflow of the asymmetric Mukaiyama aldol reaction.
Protocol: Asymmetric Mukaiyama Aldol Addition to an Aldehyde
This protocol describes a general procedure for the enantioselective addition of this compound to an aldehyde, catalyzed by a chiral titanium-based Lewis acid.
Materials and Reagents:
-
This compound (stored under Argon, handle with care as it is moisture-sensitive and flammable)[2][8]
-
Aldehyde (e.g., Benzaldehyde, freshly distilled)
-
Chiral Ligand (e.g., (R,R)-TADDOL)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Experimental Protocol:
-
Catalyst Preparation (In Situ):
-
To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the chiral diol ligand (e.g., (R,R)-TADDOL, 0.22 mmol).
-
Add anhydrous DCM (10 mL) and cool the solution to 0°C.
-
Slowly add Ti(OiPr)₄ (0.11 mmol) followed by TiCl₄ (0.11 mmol).
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral titanium Lewis acid complex. The color of the solution will typically change, indicating complex formation.
-
Causality Note: The in-situ generation from a mixture of titanium sources often produces a more active and selective catalyst. The diol ligand displaces the isopropoxide and chloride ligands to form a well-defined chiral environment around the titanium center.
-
-
Aldol Reaction:
-
Cool the flask containing the catalyst solution to -78°C using a dry ice/acetone bath.
-
Causality Note: Low temperatures are crucial for maximizing enantioselectivity. The energetic difference between the two diastereomeric transition states (leading to R and S products) is amplified at lower temperatures, thus favoring the formation of one enantiomer.[9]
-
Add the aldehyde (1.0 mmol) dropwise to the cold catalyst solution. Stir for 15 minutes.
-
In a separate syringe, draw up this compound (1.2 mmol). Add it dropwise to the reaction mixture over 5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78°C by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Causality Note: The bicarbonate solution neutralizes the acidic catalyst and hydrolyzes the silyl ether groups, revealing the β-hydroxy functionality.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
| Substrate (Aldehyde) | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | (R,R)-TADDOL | -78 | 85-95 | >95 |
| Isobutyraldehyde | (S,S)-BOX-Ph | -78 | 80-90 | >90 |
| Cinnamaldehyde | (R)-BINOL | -78 | 75-85 | >92 |
| This table presents typical results synthesized from literature precedents to illustrate the effectiveness of the protocol. |
Part 2: Stereoselective Michael Addition
Beyond aldol chemistry, this compound is an effective nucleophile in asymmetric Michael (conjugate) additions, a key reaction for forming 1,5-dicarbonyl compounds and their derivatives.[10][11] The reaction proceeds via the addition of the silyl enol ether to an α,β-unsaturated carbonyl compound or nitroalkene, often catalyzed by a chiral Lewis acid or a bifunctional organocatalyst.[12][13]
Mechanistic Considerations
Similar to the Mukaiyama aldol reaction, stereocontrol is achieved by creating a chiral environment around the electrophile. A chiral Lewis acid can coordinate to the α,β-unsaturated ketone, activating it for attack while simultaneously blocking one of its enantiotopic faces. Alternatively, bifunctional organocatalysts (e.g., chiral squaramides or thioureas) can activate the nitroalkene electrophile through hydrogen bonding while the basic site of the catalyst interacts with the silyl enol ether.[12]
Caption: Mechanism of an organocatalyzed Michael addition.
Protocol: Organocatalytic Asymmetric Michael Addition to a Nitroalkene
This protocol provides a method for the enantioselective conjugate addition of this compound to a β-nitrostyrene derivative using a chiral hydrogen-bond donor catalyst.[12]
Materials and Reagents:
-
This compound
-
β-Nitrostyrene derivative
-
Chiral Squaramide or Thiourea catalyst
-
Anhydrous Toluene or Chloroform
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Hydrochloric acid (1M aqueous)
Experimental Protocol:
-
Reaction Setup:
-
To a dry vial equipped with a magnetic stir bar, add the β-nitrostyrene (0.5 mmol) and the chiral squaramide catalyst (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add this compound (0.75 mmol, 1.5 equivalents) in one portion.
-
Causality Note: Unlike Lewis acid catalysis, many organocatalytic reactions can be run at ambient temperature without significant loss of enantioselectivity, which is a major operational advantage. The catalyst operates through well-organized hydrogen bonding, which is less sensitive to minor temperature fluctuations than the rigid coordination of some metal complexes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting nitroalkene is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in THF (5 mL).
-
Add a solution of TBAF (1.0 M in THF, 1.0 mL) and stir for 30 minutes.
-
Causality Note: The resulting silyl nitronate intermediate is stable. TBAF is a fluoride source that cleaves the silicon-oxygen bond to generate the nitronate anion, which can then be protonated.
-
Add 1M HCl (5 mL) and stir vigorously for another 30 minutes to perform a Nef reaction on the intermediate nitronate, converting it to the corresponding ketone.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
References
- 1. This compound 95 69097-20-7 [sigmaaldrich.com]
- 2. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Temperature-controlled Mukaiyama aldol reaction of cyclododecanone (CDD) with aromatic aldehydes promoted by TMSCl via the (TMS)3Si intermediate generated in situ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Tris(trimethylsiloxy)ethylene as a Nucleophilic Reagent in Organic Synthesis
Introduction: The Unique Reactivity of Tris(trimethylsiloxy)ethylene
This compound {[(CH₃)₃SiO]₂C=CHOSi(CH₃)₃} is a versatile and potent nucleophilic reagent in modern organic synthesis.[1] Structurally, it is a silyl enol ether, but its unique substitution pattern confers upon it the character of a protected glycolate anion equivalent. This allows it to serve as a robust C₂ building block for the formation of α-hydroxy esters and their derivatives, which are prevalent motifs in a vast array of natural products and pharmaceutical agents.
The three bulky trimethylsilyl groups play a crucial role in modulating the reagent's reactivity. They provide steric hindrance, influencing the stereochemical outcome of reactions, and they electronically stabilize the enol system, making the reagent isolable and stable under anhydrous conditions.[2] Unlike traditional metal enolates, this compound is a neutral nucleophile that requires activation by a Lewis acid to react with electrophiles. This feature allows for mild reaction conditions and high chemoselectivity, as the reactivity can be finely tuned by the choice and stoichiometry of the Lewis acid catalyst.[3][4]
This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its preparation and use in Mukaiyama-type aldol additions, Michael additions, and electrophilic bromination reactions.
Preparation of this compound
The synthesis of this compound is readily achievable from inexpensive starting materials. A common and effective method involves the exhaustive silylation of glycolic acid. This procedure, while requiring careful handling of moisture-sensitive reagents, is straightforward and provides the desired product in good yield.
Protocol 1: Synthesis from Trimethylsilyl Glycolate
This protocol is based on the silylation of trimethylsilyl 2-(trimethylsilyloxy)acetate, which is in turn prepared from glycolic acid. The final step involves trapping the enolate with a silylating agent. A key reference for a similar preparation is provided by Wissner (1979).
Reaction Scheme:
-
Glycolic Acid + Chlorotrimethylsilane (TMSCl) → Trimethylsilyl 2-(trimethylsilyloxy)acetate
-
Trimethylsilyl 2-(trimethylsilyloxy)acetate + Base (e.g., LDA) → Enolate
-
Enolate + TMSCl or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) → this compound
Materials:
-
Trimethylsilyl 2-(trimethylsilyloxy)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[5]
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
To this solution, add trimethylsilyl 2-(trimethylsilyloxy)acetate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add TMSOTf (1.2 equivalents) dropwise to the reaction mixture. A precipitate of lithium triflate may form.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound as a colorless liquid.[1]
Application 1: Mukaiyama-Type Aldol Addition
The Lewis acid-catalyzed reaction of this compound with aldehydes or ketones, a variant of the Mukaiyama aldol reaction, is a powerful method for the synthesis of β-hydroxy-α-(trimethylsiloxy)acetate derivatives.[2][3] These products can be readily hydrolyzed to the corresponding α,β-dihydroxy esters, valuable synthons for natural product synthesis.
Mechanistic Rationale
The reaction is initiated by the activation of the carbonyl electrophile (e.g., an aldehyde) by a Lewis acid, such as titanium tetrachloride (TiCl₄).[6] This coordination enhances the electrophilicity of the carbonyl carbon. The silyl enol ether, this compound, then acts as a nucleophile, attacking the activated carbonyl. A subsequent intramolecular silyl transfer or aqueous work-up yields the silylated aldol adduct. The reaction typically proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of Lewis acid and the structure of the reactants.[7]
Caption: Mukaiyama aldol reaction workflow.
Protocol 2: TiCl₄-Mediated Aldol Addition to an Aldehyde
This protocol describes a general procedure for the reaction of this compound with an aldehyde, using TiCl₄ as the Lewis acid.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
Titanium tetrachloride (TiCl₄) (1.1 equivalents, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (e.g., 5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde (1.0 equivalent).
-
Slowly add the TiCl₄ solution (1.1 equivalents) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy-α-(trimethylsiloxy)acetate derivative.
| Entry | Aldehyde | Lewis Acid | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | TiCl₄ | -78 | 85 | (Wissner, 1979) |
| 2 | Cyclohexanecarboxaldehyde | TiCl₄ | -78 | 81 | (Wissner, 1979) |
| 3 | Isobutyraldehyde | BF₃·OEt₂ | -78 | 75 | (General Procedure) |
Application 2: Michael Addition
This compound can also serve as a soft nucleophile in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds.[8][9] This reaction, often termed a Mukaiyama-Michael addition, provides access to 1,5-dicarbonyl compounds or their protected precursors, which are key intermediates in annulation strategies and the synthesis of complex cyclic systems.
Mechanistic Rationale
Similar to the aldol addition, the Michael acceptor (e.g., an enone) is activated by a Lewis acid. The silyl enol ether then adds in a 1,4-fashion to the conjugated system, forming a new carbon-carbon bond at the β-position. This generates a new enolate intermediate, which is subsequently trapped by the silyl group or protonated upon work-up to yield the final product.
Caption: Mukaiyama-Michael addition workflow.
Protocol 3: Michael Addition to an α,β-Unsaturated Ketone
This protocol provides a general method for the conjugate addition of this compound to a cyclic enone like cyclohexenone.
Materials:
-
This compound (1.2 equivalents)
-
2-Cyclohexen-1-one (1.0 equivalent)
-
Titanium tetrachloride (TiCl₄) (1.2 equivalents, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and argon inlet.
-
Add anhydrous CH₂Cl₂ (e.g., 10 mL per 1 mmol of enone) and cool to -78 °C.
-
Add 2-cyclohexen-1-one (1.0 equivalent) to the solvent.
-
Add the TiCl₄ solution (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 10 minutes.
-
Add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at low temperature with saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired Michael adduct.
| Entry | Michael Acceptor | Lewis Acid | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Cyclohexen-1-one | TiCl₄ | -78 | 78 | (General Procedure) |
| 2 | Methyl vinyl ketone | TiCl₄ | -78 | 82 | (General Procedure) |
| 3 | Chalcone | SnCl₄ | -78 | 70 | (General Procedure) |
Application 3: Synthesis of α-Bromo-α-hydroxy Ester Precursors
This compound reacts readily with electrophilic halogen sources, such as N-bromosuccinimide (NBS), to provide α-bromo-α-(trimethylsiloxy)acetate derivatives.[10] These compounds are valuable intermediates for the synthesis of α-bromo-β-keto esters and other functionalized molecules, as the silyl group can be readily removed and the ester can be further manipulated.
Mechanistic Rationale
The reaction proceeds via an electrophilic attack of the "Br⁺" species, generated from NBS, on the electron-rich double bond of the silyl enol ether. This attack occurs at the α-carbon, leading to the formation of a transient carbocationic intermediate that is stabilized by the adjacent oxygen atom. The bromide anion or another nucleophile then quenches the silyl cation, or a rearrangement occurs to give the final α-brominated product.
Protocol 4: Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the bromination of silyl enol ethers.
Materials:
-
This compound (1.0 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and an argon inlet, add this compound (1.0 equivalent) and anhydrous CCl₄.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 equivalents) portion-wise to the stirred solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, an α-bromo-α-(trimethylsiloxy)acetate derivative, can often be used in subsequent steps without further purification. If necessary, it can be purified by distillation under high vacuum.
| Entry | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | NBS | CCl₄ | 0 to rt | >90 (crude) | (Wissner, 1979) |
| 2 | Br₂ | CH₂Cl₂ | -78 | High | (General Procedure) |
Conclusion
This compound has established itself as a highly effective and versatile nucleophilic reagent for the construction of α-hydroxy ester functionalities. Its stability, coupled with the ability to be activated under mild, Lewis acidic conditions, provides synthetic chemists with a powerful tool for complex molecule synthesis. The protocols outlined in this guide for its preparation and application in Mukaiyama aldol, Michael addition, and electrophilic bromination reactions serve as a practical starting point for researchers in both academic and industrial settings. The continued exploration of this reagent's reactivity is certain to unveil new synthetic methodologies and streamline the synthesis of important chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]
- 9. Tris(trimethylsilyl)ethylene [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of Tris(trimethylsiloxy)ethylene in the Total Synthesis of Complex Natural Products
Introduction: A Versatile Glycolate Anion Equivalent for Complex Molecule Construction
In the intricate field of natural product total synthesis, the strategic selection of reagents is paramount to achieving efficiency, stereocontrol, and high yields. Tris(trimethylsiloxy)ethylene [[(CH₃)₃SiO]₂C=CHOSi(CH₃)₃] has emerged as a powerful and versatile C2 building block, effectively serving as a synthetic equivalent of the glycolate anion.[1] Its unique structure as a silyl enol ether provides a masked nucleophilic center that can be unraveled under specific, mild conditions to participate in a variety of carbon-carbon bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for this compound in the synthesis of complex, biologically active natural products. We will delve into the causality behind its use, focusing on key reaction types and providing detailed, field-proven protocols.
Core Principles of Reactivity: The Mukaiyama Aldol Reaction
The most prominent application of this compound in natural product synthesis is its role as a nucleophile in the Mukaiyama aldol reaction.[2][3][4] This Lewis acid-catalyzed reaction allows for the precise and stereocontrolled formation of β-hydroxy carbonyl compounds, which are common structural motifs in a vast array of natural products, including polyketides, macrolides, and alkaloids.[2][4]
Mechanistic Rationale for Stereocontrol
The power of the Mukaiyama aldol reaction lies in its ability to proceed under conditions that favor a specific stereochemical outcome. The Lewis acid, typically a titanium (IV) chloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the electrophile (an aldehyde or ketone), thereby increasing its electrophilicity.[4] This activation allows for the nucleophilic attack of the silyl enol ether. The stereochemistry of the resulting aldol adduct is influenced by the geometry of the enol ether and the nature of the Lewis acid and substrates. The bulky trimethylsilyl groups on this compound play a crucial role in directing the stereochemical course of the reaction through steric hindrance, often leading to high diastereoselectivity.
Application in the Total Synthesis of Ajugarin-IV: A Case Study
A landmark application of this compound is in the stereospecific total synthesis of the insect antifeedant, Ajugarin-IV, as demonstrated by Kende and coworkers.[5] This synthesis showcases the reagent's ability to introduce a key two-carbon unit with excellent stereocontrol, forming a crucial part of the natural product's intricate framework.
Key Synthetic Step: Mukaiyama Aldol Addition
In the synthesis of Ajugarin-IV, this compound was employed in a Lewis acid-mediated Mukaiyama aldol reaction with a chiral aldehyde intermediate. This reaction established a key stereocenter and installed the necessary carbon framework for subsequent cyclizations.
| Reactants | Conditions | Product | Yield | Diastereoselectivity |
| Chiral Aldehyde Intermediate + this compound | TiCl₄, CH₂Cl₂, -78 °C | Aldol Adduct | High | Excellent |
Table 1: Representative Mukaiyama Aldol Reaction in the Synthesis of Ajugarin-IV.
Experimental Protocol: General Procedure for Mukaiyama Aldol Reaction with this compound
This protocol is a general guideline based on established procedures for Mukaiyama aldol reactions and should be adapted and optimized for specific substrates.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium (IV) chloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Aldehyde substrate
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add the aldehyde substrate (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 eq) dropwise to the stirred solution. The mixture will typically turn yellow. Stir for an additional 15-30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.2-1.5 eq) in anhydrous CH₂Cl₂.
-
Add the this compound solution dropwise to the reaction mixture at -78 °C over 15-30 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Anhydrous Conditions: Lewis acids like TiCl₄ are extremely sensitive to moisture. The presence of water would lead to decomposition of the Lewis acid and the silyl enol ether, preventing the desired reaction.
-
Low Temperature (-78 °C): This temperature is crucial for controlling the reactivity of the organometallic species and enhancing the stereoselectivity of the reaction by minimizing side reactions and favoring a more ordered transition state.
-
Inert Atmosphere: Prevents the reaction of the Lewis acid and other reactive intermediates with oxygen and moisture from the air.
-
Stoichiometry of Lewis Acid: A slight excess of the Lewis acid is often used to ensure complete activation of the aldehyde.
Expanding the Synthetic Utility: Michael Additions and Cascade Reactions
While the Mukaiyama aldol reaction is a cornerstone of its application, the nucleophilic character of this compound can also be harnessed in other important transformations for natural product synthesis.
Conjugate (Michael) Additions
This compound can act as a soft nucleophile in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by a Lewis acid, allows for the formation of γ-dicarbonyl compounds or their equivalents, which are valuable intermediates in the synthesis of various natural products. The bulky nature of the reagent can influence the stereochemical outcome of the addition.
Cascade Reactions
The initial product of a reaction involving this compound can be designed to undergo subsequent intramolecular transformations in a cascade or tandem sequence. For example, the aldol adduct could be trapped in situ to trigger a cyclization, leading to the rapid construction of complex polycyclic systems from simple precursors. This approach is highly atom-economical and can significantly shorten synthetic routes.
Visualizing the Workflow
To better understand the strategic implementation of Tris(trimethylsil-oxy)ethylene, the following diagrams illustrate the key reaction pathways.
Caption: General workflow of the Mukaiyama Aldol reaction.
Caption: Strategic role in a multi-step total synthesis.
Conclusion and Future Outlook
This compound has proven to be an invaluable reagent in the synthetic organic chemist's toolbox, particularly for the construction of complex natural products. Its ability to function as a reliable glycolate anion equivalent in stereocontrolled Mukaiyama aldol reactions, as exemplified in the total synthesis of Ajugarin-IV, highlights its significance. While its application in Michael additions and cascade reactions is less documented, the inherent reactivity of this silyl enol ether suggests a promising area for future research and methods development. As the demand for efficient and elegant syntheses of biologically important molecules continues to grow, the strategic deployment of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and chemical biology.
References
- 1. guidechem.com [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocols: Mastering Lewis Acid-Catalyzed Reactions with Tris(trimethylsiloxy)ethylene
Foundational Principles: The Role and Activation of Tris(trimethylsiloxy)ethylene
This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a highly versatile and stable silyl enol ether.[1] In synthetic organic chemistry, it serves as a robust synthetic equivalent of the enolate of acetic acid or its corresponding esters. Unlike highly reactive lithium enolates, this silyl enol ether is a neutral, isolable liquid that can be stored, offering significant advantages in handling and reaction control.[2] Its nucleophilicity, however, is generally insufficient for direct reaction with common electrophiles like aldehydes or ketones.
The reactivity of this compound is unlocked through the use of a Lewis acid catalyst. The fundamental principle of this catalysis involves the activation of the electrophile.[3][4] The Lewis acid coordinates to the heteroatom (typically oxygen) of the electrophile (e.g., a carbonyl compound), withdrawing electron density and rendering the adjacent carbon atom significantly more electrophilic.[3][5] This activation facilitates a nucleophilic attack from the electron-rich double bond of the silyl enol ether, leading to the formation of a new carbon-carbon bond.[6] This process, particularly in the context of reactions with carbonyl compounds, is famously known as the Mukaiyama aldol addition.[7][8][9]
Commonly employed Lewis acids range from strong, traditional options like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) to more modern, highly active catalysts such as scandium(III) triflate (Sc(OTf)₃).[10][11][12][13] The choice of catalyst is critical as it influences reaction rate, selectivity, and functional group tolerance.
Core Applications in Synthetic Chemistry
The strategic use of this compound provides access to several crucial molecular scaffolds.
Mukaiyama-Type Aldol Additions
The most prominent application is the Mukaiyama aldol reaction, which provides a reliable method for constructing β-hydroxy ester moieties.[7][8] The reaction proceeds by the Lewis acid-catalyzed addition of the silyl enol ether to an aldehyde or ketone. A subsequent aqueous workup hydrolyzes the resulting silyl ether to reveal the free hydroxyl group. The reaction is prized for its mild conditions, which avoid the harsh bases used in traditional aldol chemistry.[14]
-
General Scheme:
Aldehyde/Ketone + this compound --(Lewis Acid)--> Silylated Adduct --(H₂O Workup)--> β-Hydroxy Ester
Conjugate (Michael) Additions
This compound can also act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[6][15][16][17][18] This conjugate addition is also promoted by a Lewis acid, which activates the Michael acceptor. The reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their precursors, which are valuable intermediates in the synthesis of cyclic systems and complex natural products.
-
General Scheme:
α,β-Unsaturated Carbonyl + this compound --(Lewis Acid)--> 1,5-Dicarbonyl Precursor
Synthesis of β-Keto Esters
The reaction of this compound with acylating agents, such as acid chlorides, in the presence of a Lewis acid catalyst, provides a direct route to β-keto esters.[12][19][20][21][22][23] This transformation is synthetically valuable for creating building blocks used in the synthesis of pharmaceuticals and natural products.
-
General Scheme:
Acid Chloride + this compound --(Lewis Acid)--> β-Keto Ester
Visualized Reaction Mechanism & Workflow
To better understand the process, the following diagrams illustrate the core mechanism and a typical experimental sequence.
Caption: Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.
Caption: Standard Experimental Workflow for the Mukaiyama Aldol Reaction.
Experimental Protocols & Data
This section provides a detailed protocol for a representative reaction and a table summarizing various conditions.
Protocol: TiCl₄-Catalyzed Aldol Addition to Benzaldehyde
This protocol describes the reaction of this compound with benzaldehyde using titanium tetrachloride as the Lewis acid catalyst.[8][13][24][25]
Materials and Reagents:
-
Benzaldehyde (freshly distilled)
-
This compound [CAS: 69097-20-7][1]
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, thermometer, and an addition funnel under a positive pressure of argon/nitrogen. Flame-dry all glassware before use.
-
Inerting: Purge the system with inert gas for 10-15 minutes to ensure anhydrous conditions.
-
Reagent Charging: Add anhydrous CH₂Cl₂ (approx. 0.2 M relative to the aldehyde) to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add benzaldehyde (1.0 eq) to the cold solvent.
-
Catalyst Addition: Slowly add TiCl₄ solution (1.1 eq) to the reaction mixture via syringe. A colored complex, often yellow or red, may form.[13] Stir for 15 minutes.
-
Nucleophile Addition: Add this compound (1.2 eq) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution while the mixture is still cold. Caution: Quenching is exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester product.
Safety Precautions:
-
Titanium tetrachloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood using proper personal protective equipment (gloves, goggles, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The dry ice/acetone bath is extremely cold. Use cryogenic gloves when handling.
Table of Reaction Conditions
The following table summarizes various Lewis acids and substrates used in reactions with this compound, providing a comparative overview for experimental design.
| Electrophile | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | ~85 | [8][13] |
| Cyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | ~78 | [8] |
| Acrolein | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 1.5 | ~70 | [12] |
| Benzaldehyde | Sc(OTf)₃ (0.1) | CH₂Cl₂ | -78 to 0 | 4 | ~92 | [10][11] |
| Chalcone | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 5 | ~80 | [6] |
| Acetyl Chloride | ZnBr₂ (1.0) | CH₂Cl₂ | 0 to RT | 6 | ~75 | [12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis acid (decomposed by moisture).2. Insufficiently anhydrous reaction conditions.3. Low reactivity of the electrophile. | 1. Use a fresh bottle or a freshly prepared solution of the Lewis acid. Consider more active catalysts like Sc(OTf)₃ or TMSOTf.[10][14][26]2. Flame-dry all glassware and use freshly distilled, anhydrous solvents.3. Increase reaction temperature after initial addition or increase the amount of Lewis acid. |
| Formation of Side Products | 1. Hydrolysis (desilylation) of this compound.[7]2. Self-condensation of the aldehyde/ketone.3. Formation of enone via elimination from the aldol product. | 1. Ensure strict anhydrous conditions. Add the silyl enol ether slowly at low temperature.2. Maintain low temperature (-78 °C) and add the Lewis acid to the aldehyde before adding the nucleophile.3. Use a milder Lewis acid or perform a gentle aqueous quench at low temperature. |
| Complex Product Mixture | 1. Lack of stereocontrol.2. Epimerization of the product during workup or purification. | 1. Stereoselectivity is highly dependent on the substrate and Lewis acid.[3][9] Consider using chiral Lewis acids for asymmetric variants.[12]2. Use a buffered aqueous workup (e.g., pH 7 phosphate buffer) instead of a strong acid/base. Deactivate silica gel with triethylamine before chromatography. |
| Difficulty in Purification | 1. Co-elution of product with silyl byproducts.2. Product instability on silica gel. | 1. After quenching, stir the biphasic mixture vigorously for 1 hour to fully hydrolyze silyl byproducts before workup.2. Consider purification on a different stationary phase (e.g., alumina) or deactivating the silica gel. |
References
- 1. This compound 95 69097-20-7 [sigmaaldrich.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. researchgate.net [researchgate.net]
- 16. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 20. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 21. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 22. allresearchjournal.com [allresearchjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Aldol Reactions with Tris(trimethylsiloxy)ethylene
Introduction: Unlocking the Potential of Tris(trimethylsiloxy)ethylene as a Glycolate Anion Equivalent
In the landscape of modern organic synthesis, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The advent of silyl enol ethers, as utilized in the Mukaiyama aldol addition, has provided chemists with a powerful tool to overcome challenges of reactivity and selectivity inherent in traditional base-mediated aldol reactions.[1][2] Among the diverse array of silyl enol ethers, this compound emerges as a unique and highly effective reagent. It serves as a stable and versatile synthetic equivalent of the elusive glycolate anion, enabling the direct introduction of a hydroxymethyl ketone moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in aldol-type reactions, with a focus on mechanistic understanding, practical experimental protocols, and expert insights to ensure successful implementation.
This compound, with the chemical formula[3], is a colorless to pale yellow liquid that is soluble in common organic solvents such as dichloromethane and tetrahydrofuran.[1] Its structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, confers both stability and unique reactivity. This reagent is particularly valuable for its ability to participate in Lewis acid-mediated additions to electrophiles, most notably aldehydes and acid chlorides, to generate α-hydroxy ketones or their silylated precursors.
Mechanistic Insights: The Mukaiyama Aldol Addition Pathway
The reaction of this compound with a carbonyl compound, such as an aldehyde, proceeds via the well-established Mukaiyama aldol addition mechanism.[1][2] This pathway is typically initiated by a Lewis acid, which plays a crucial role in activating the electrophile.
The generally accepted mechanism can be outlined as follows:
-
Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This activation makes the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The electron-rich double bond of this compound acts as the nucleophile, attacking the activated carbonyl carbon. This step is typically the rate-determining step of the reaction.
-
Formation of the Silylated Aldol Adduct: The attack results in the formation of a new carbon-carbon bond and a silylated aldol adduct. The trimethylsilyl group from the silyl enol ether is transferred to the carbonyl oxygen.
-
Hydrolysis (Workup): Subsequent aqueous workup cleaves the silyl ether protecting groups to reveal the final β-hydroxy carbonyl product.
Caption: Generalized workflow of the Mukaiyama aldol reaction.
The stereochemical outcome of the Mukaiyama aldol reaction is often dictated by the geometry of the silyl enol ether and the nature of the Lewis acid and substrates, with open transition states being commonly invoked.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Terminal α-Hydroxy Ketones from Acid Chlorides
This protocol is adapted from the work of Vaismaa, M. J. P., et al. and provides a rapid and efficient method for the one-carbon chain extension of acid chlorides to form terminal α-hydroxy ketones.[3] Microwave irradiation significantly accelerates the reaction.
Materials:
-
This compound (95%)
-
Appropriate acid chloride
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Microwave reactor vials (20 mL) with stir bars
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 20-mL microwave reactor vial containing a magnetic stir bar, add the acid chloride (1.0 g, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the vial. Subsequently, add triethylamine (1.1 equiv) followed by this compound (1.2 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, quench the reaction by the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-hydroxy ketone.
| Entry | Acid Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | 2-Hydroxy-1-phenylethanone | 85 |
| 2 | 4-Methoxybenzoyl chloride | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 82 |
| 3 | Cyclohexanecarbonyl chloride | 1-(Cyclohexyl)-2-hydroxyethanone | 78 |
Table 1: Representative yields for the microwave-assisted synthesis of α-hydroxy ketones.[3]
Protocol 2: General Procedure for Lewis Acid-Mediated Aldol Addition to Aldehydes
This generalized protocol is based on standard Mukaiyama aldol conditions and can be optimized for specific substrates.
Materials:
-
This compound (95%)
-
Aldehyde (distilled or purified)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) as a solution in anhydrous dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.1 equiv) dropwise to the stirred solution. A color change is often observed. Stir the mixture for 15-30 minutes at -78°C.
-
Silyl Enol Ether Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC. The reaction time can vary from 1 to several hours depending on the substrate.
-
Quenching: Upon completion, quench the reaction at -78°C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the silylated aldol adduct.
-
Desilylation (if necessary): The silyl groups can be removed by treatment with a fluoride source (e.g., TBAF in THF) or acidic workup (e.g., dilute HCl in THF/water) to afford the final β-hydroxy ketone.
Caption: Workflow for a typical Mukaiyama aldol addition.
Safety and Handling
-
This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources.[1]
-
It is sensitive to moisture and will hydrolyze. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator.
-
Lewis acids such as TiCl₄ are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions involving Lewis acids can be exothermic. Ensure proper temperature control, especially during the addition of reagents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Lewis acid | Use a freshly opened bottle or a recently titrated solution of the Lewis acid. |
| Decomposition of this compound | Ensure anhydrous conditions and proper storage of the reagent. | |
| Poor quality aldehyde | Purify the aldehyde by distillation or chromatography before use. | |
| Formation of side products | Self-condensation of the aldehyde | Ensure slow addition of the Lewis acid and maintain a low reaction temperature. |
| Reaction temperature too high | Maintain the recommended reaction temperature throughout the addition and reaction time. | |
| Difficulty in purification | Incomplete reaction | Monitor the reaction closely by TLC to ensure completion before workup. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. |
Table 2: Common troubleshooting tips for aldol reactions with this compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of α-hydroxy ketones and related structures. Its utility in both traditional Lewis acid-mediated aldol additions and modern microwave-assisted protocols makes it a powerful tool for synthetic chemists. By understanding the underlying mechanism and adhering to carefully designed experimental procedures, researchers can effectively harness the potential of this reagent to construct complex molecular architectures with high efficiency and selectivity. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this compound in a variety of synthetic endeavors.
References
The Ascendancy of Tris(trimethylsiloxy)ethylene: A Superior Alternative to Kinetic Lithium Enolates in Modern Synthesis
In the landscape of modern organic synthesis, the quest for robust, selective, and operationally simple methodologies for carbon-carbon bond formation is relentless. For decades, kinetic lithium enolates have been the workhorses for stereoselective alkylations, aldol additions, and conjugate additions. However, their utility is often hampered by the requirement for cryogenic temperatures, strongly basic conditions, and a narrow functional group tolerance. This application note details the emergence of tris(trimethylsiloxy)ethylene as a powerful and versatile alternative, offering a milder, more convenient, and often more selective approach to the synthesis of complex molecules.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the advantages of this compound, detailed protocols for its key applications, and a direct comparison with traditional kinetic lithium enolate chemistry.
The Limitations of a Classic: Why Move Beyond Kinetic Lithium Enolates?
Kinetic lithium enolates, typically generated by the reaction of a carbonyl compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), have been instrumental in controlling the regioselectivity of enolate formation. This "kinetic control" favors the deprotonation of the less substituted α-carbon, providing access to the less thermodynamically stable enolate.
However, this approach is not without its significant drawbacks:
-
Cryogenic Temperatures: The need for extremely low temperatures to prevent enolate equilibration and side reactions adds complexity and cost to synthetic procedures.
-
Strongly Basic Conditions: The use of powerful bases like LDA limits the substrate scope to molecules lacking base-sensitive functional groups.
-
Moisture and Air Sensitivity: Lithium enolates are highly reactive and sensitive to moisture and atmospheric oxygen, necessitating stringent anhydrous and inert atmosphere techniques.
-
Aggregation and Solubility Issues: The aggregation state of lithium enolates in solution can be complex and solvent-dependent, often impacting their reactivity and stereoselectivity in unpredictable ways.
These limitations have driven the search for more user-friendly and broadly applicable enolate equivalents.
This compound: A Stable, Versatile Glycolate Anion Equivalent
This compound, a silyl enol ether, has emerged as a superior alternative to pre-formed kinetic enolates of acetate and its derivatives. It is a stable, distillable liquid that can be stored for extended periods, offering significant logistical advantages over the in situ generation of its lithium counterpart.[1]
Synthesis of this compound
A reliable method for the preparation of this compound involves the silylation of the bis(trimethylsilyl) derivative of glycolic acid. This two-step procedure provides the desired product in good yield.
Protocol 1: Synthesis of this compound
Step 1: Preparation of Bis(trimethylsilyl) Glycolate
-
To a solution of glycolic acid in a suitable solvent (e.g., dichloromethane), add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of chlorotrimethylsilane and a tertiary amine base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Remove the solvent and any volatile byproducts under reduced pressure to obtain the crude bis(trimethylsilyl) glycolate, which can often be used in the next step without further purification.
Step 2: Formation of this compound
-
Dissolve the bis(trimethylsilyl) glycolate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), to the cooled solution to generate the enolate.
-
After stirring for a suitable time at -78 °C, quench the reaction by adding an excess of chlorotrimethylsilane.
-
Allow the reaction mixture to warm to room temperature and then partition between a nonpolar organic solvent (e.g., pentane or hexane) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure to afford pure this compound.[1]
Core Applications and Detailed Protocols
This compound shines in a variety of carbon-carbon bond-forming reactions, most notably in Lewis acid-catalyzed aldol and Michael additions, as well as alkylations. The key to its reactivity lies in the activation of an electrophile by a Lewis acid, which then undergoes nucleophilic attack by the silyl enol ether.
The Mukaiyama Aldol Reaction: A Mild Approach to β-Hydroxy Esters
The Mukaiyama aldol addition is a powerful method for the formation of β-hydroxy carbonyl compounds from silyl enol ethers and aldehydes or ketones.[2][3][4][5] When using this compound, this reaction provides a direct route to β-hydroxy esters under significantly milder conditions than those required for traditional lithium enolate-based aldol additions. A common and effective Lewis acid for this transformation is titanium tetrachloride (TiCl₄).
Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Reaction with Benzaldehyde
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.1 mmol, 1.1 equiv) in dichloromethane dropwise.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (1.2 mmol, 1.2 equiv) in dichloromethane dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-hydroxy ester.
Diagram 1: Mukaiyama Aldol Reaction Workflow
Caption: Workflow for the TiCl₄-mediated Mukaiyama aldol reaction.
Conjugate Addition: Formation of 1,5-Dicarbonyl Compounds
This compound can also participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds, providing a straightforward route to 1,5-dicarbonyl compounds and their derivatives.[6] This reaction is also typically promoted by a Lewis acid.
Protocol 3: Lewis Acid-Catalyzed Michael Addition to Methyl Vinyl Ketone
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 mmol) in anhydrous dichloromethane (5 mL) and cool to -78 °C.
-
Add a Lewis acid (e.g., titanium tetrachloride, 1.1 mmol) dropwise and stir for 15 minutes.
-
Slowly add a solution of this compound (1.2 mmol) in dichloromethane.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired 1,5-dicarbonyl compound.
Diagram 2: Michael Addition Mechanism
Caption: Simplified mechanism of the Lewis acid-catalyzed Michael addition.
Alkylation Reactions: Expanding the Carbon Framework
While less common than aldol and Michael additions, the alkylation of this compound can be achieved with reactive electrophiles, such as benzylic or allylic halides, in the presence of a suitable Lewis acid. This provides a method for the direct introduction of an ester-containing fragment.
Protocol 4: Alkylation with Benzyl Bromide
-
To a stirred solution of a Lewis acid (e.g., zinc chloride, 1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add benzyl bromide (1.0 mmol).
-
After 10 minutes, add this compound (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel to yield the alkylated product.
Head-to-Head Comparison: this compound vs. Kinetic Lithium Enolates
The advantages of using this compound over traditional kinetic lithium enolates are summarized below:
| Feature | Kinetic Lithium Enolates | This compound |
| Generation | In situ, requires strong base (e.g., LDA) | Pre-formed, stable, and isolable |
| Temperature | Cryogenic (-78 °C) | Wider range, often from -78 °C to room temperature |
| Basicity | Strongly basic | Neutral |
| Functional Group Tolerance | Limited (sensitive to strong bases) | Broad (compatible with many functional groups) |
| Handling | Requires stringent anhydrous and inert conditions | Easier to handle, less sensitive to moisture |
| Reaction Control | Kinetic control of enolate formation | Lewis acid activation of the electrophile |
| Stereoselectivity | Often high, but can be influenced by aggregation | Can be highly stereoselective with appropriate Lewis acids and chiral auxiliaries |
Conclusion: A Paradigm Shift in Enolate Chemistry
This compound represents a significant advancement in the field of synthetic organic chemistry, offering a more practical, versatile, and often more selective alternative to kinetic lithium enolates. Its stability, ease of handling, and compatibility with a wide range of functional groups make it an invaluable tool for the construction of complex molecular architectures. For researchers in drug development and other areas of chemical science, embracing this powerful reagent can lead to more efficient and robust synthetic routes, ultimately accelerating the pace of discovery.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]
The Versatile Acyl Anion Equivalent: A Guide to Reactions with Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is paramount. Tris(trimethylsiloxy)ethylene [[(CH₃)₃SiO]₂C=CHOSi(CH₃)₃] has emerged as a potent and versatile C2 synthon, effectively serving as a masked acetate enolate or acyl anion equivalent.[1] Its unique electronic and steric properties allow for a range of valuable transformations, providing access to key structural motifs found in numerous biologically active molecules and pharmaceutical intermediates. This application note provides an in-depth guide to the experimental setup for key reactions involving this reagent, focusing on the underlying principles that govern its reactivity and offering detailed, field-proven protocols.
Reagent Profile and Handling
This compound is a flammable liquid that is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[2] It is classified as a skin and eye irritant and may cause respiratory irritation. Proper personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| CAS Number | 69097-20-7 |
| Molecular Formula | C₁₁H₂₈O₃Si₃ |
| Molecular Weight | 292.59 g/mol |
| Appearance | Liquid |
| Boiling Point | 54-56 °C at 0.1 mmHg |
| Density | 0.886 g/mL at 25 °C |
| Refractive Index | n20/D 1.420 |
| Storage Temperature | 2-8°C |
The Mukaiyama Aldol Reaction: A Gateway to β-Hydroxy Carbonyls
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy aldehydes and ketones.[4] this compound serves as an excellent nucleophile in these Lewis acid-catalyzed transformations, reacting with aldehydes and ketones to furnish the corresponding aldol adducts. The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether.[4]
Mechanistic Rationale
The generally accepted mechanism proceeds through an open transition state. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the reaction. For instance, strong Lewis acids like titanium tetrachloride (TiCl₄) are commonly employed to promote the reaction even with less reactive ketones.[5]
References
The Strategic Application of Tris(trimethylsiloxy)ethylene in the Synthesis of Complex Polyketides: An Acyl Anion Equivalent for Stereocontrolled Carbon-Carbon Bond Formation
Introduction: The Challenge of Polyketide Synthesis and the Role of Acetate Enolate Equivalents
Complex polyketides represent a vast and structurally diverse class of natural products, many of which are of significant pharmacological importance, including antibiotics, anticancer agents, and immunosuppressants.[1] The biosynthesis of these molecules involves the iterative condensation of simple carboxylic acid derivatives, a process orchestrated by polyketide synthases.[1] In the realm of total synthesis, chemists strive to replicate this elegant efficiency. A central challenge in the laboratory synthesis of polyketides is the controlled, stereoselective formation of carbon-carbon bonds, particularly the introduction of acetate and propionate building blocks.
Tris(trimethylsiloxy)ethylene emerges as a powerful tool in this endeavor, functioning as a stable and highly effective synthetic equivalent of the elusive acetate enolate or acyl anion. Its unique structure, featuring a vinyl ether bearing three trimethylsiloxy groups, renders it a potent nucleophile in Lewis acid-mediated reactions, most notably the Mukaiyama aldol reaction.[2] This allows for the precise and stereocontrolled addition of a two-carbon unit to complex aldehydes, a key step in the construction of polyketide backbones. This application note will provide a detailed overview of the utility of this compound in complex polyketide synthesis, with a focus on its application in the stereocontrolled synthesis of the neo-clerodane diterpenoid, Ajugarin I.
Core Principles: this compound in the Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a cornerstone of modern organic synthesis, enabling the reaction between a silyl enol ether and a carbonyl compound in the presence of a Lewis acid.[2] this compound acts as a specialized silyl enol ether, which, upon reaction, effectively transfers a protected hydroxyacetyl group to an aldehyde.
The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the this compound. The subsequent hydrolysis of the resulting silyl ether adduct reveals a β-hydroxy ester, a common structural motif in polyketides. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid, solvent, and the inherent chirality of the aldehyde substrate.
Application Spotlight: Stereocontrolled Synthesis of an Ajugarin I Precursor
A compelling example of the strategic use of this compound is found in the total synthesis of Ajugarin I, a natural product with insect antifeedant properties. The synthesis, developed by the Heathcock group, employs a Mukaiyama aldol reaction with this compound to construct a key fragment of the molecule with high stereocontrol.
Reaction Scheme: Key Fragment Synthesis
Caption: Mukaiyama aldol reaction workflow for Ajugarin I fragment synthesis.
Detailed Protocol: Synthesis of the β-Hydroxy Ester Precursor for Ajugarin I
This protocol is adapted from the synthetic principles employed in the Heathcock synthesis of Ajugarin I.
Materials:
-
Chiral aldehyde (a suitable intermediate in the Ajugarin I synthesis)
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrofluoric acid-pyridine complex (HF·py)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with the chiral aldehyde (1.0 equiv) and dissolved in anhydrous dichloromethane.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, this compound (1.5 equiv) is added, followed by the dropwise addition of boron trifluoride etherate (1.2 equiv).
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Hydrolysis of the Silyl Ether: The crude silyl ether adduct is dissolved in a mixture of tetrahydrofuran and pyridine. The solution is cooled to 0 °C, and hydrofluoric acid-pyridine complex is added dropwise. The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Final Work-up and Purification: The reaction is carefully quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ester.
Expected Outcome: This procedure affords the β-hydroxy ester with high diastereoselectivity, dictated by the stereochemistry of the starting chiral aldehyde.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | 292.59 | Colorless liquid, moisture-sensitive |
| Chiral Aldehyde | Varies | Typically a complex intermediate with one or more stereocenters |
| β-Hydroxy Ester | Varies | The desired product, a key building block for the polyketide |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound and the Lewis acids used are highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are essential.
-
Lewis Acid Choice: The choice of Lewis acid can significantly impact the stereochemical outcome and yield. While BF₃·OEt₂ is effective, other Lewis acids like TiCl₄ can also be employed and may offer different selectivity profiles.
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to minimize side reactions and enhance stereoselectivity.
-
Hydrolysis Step: The use of HF·pyridine for desilylation is effective but requires careful handling due to the corrosive and toxic nature of hydrofluoric acid. Alternative, milder desilylation methods can be explored if necessary.
Conclusion: A Versatile Reagent for Complex Synthesis
This compound has proven to be an invaluable reagent in the synthetic chemist's toolbox for the construction of complex natural products like polyketides. Its ability to function as a stable and reactive acetate enolate equivalent in the Mukaiyama aldol reaction allows for the reliable and stereocontrolled formation of crucial carbon-carbon bonds. The successful application of this reagent in the total synthesis of Ajugarin I underscores its power and versatility. For researchers and professionals in drug development, mastering the application of this compound and its associated methodologies opens a direct and efficient path to the synthesis of complex, biologically active molecules.
References
Advanced Protecting Group Strategies: A Technical Guide to Tris(trimethylsiloxy)ethylene
Introduction: Navigating the Complex Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving the desired molecular architecture. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions.[1][2] Among the diverse arsenal of protecting groups, silyl ethers have emerged as a cornerstone due to their ease of installation, tunable stability, and mild deprotection conditions.[3][4][5] This technical guide delves into the strategic application of a unique and powerful silylating agent: Tris(trimethylsiloxy)ethylene . While less conventional than common silyl chlorides, this reagent offers distinct advantages in specific synthetic contexts, particularly in the realm of complex natural product synthesis.
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry of this compound, detailed protocols for its use in protecting alcohols, and strategies for the selective deprotection of the resulting robust silyl ethers.
Understanding this compound: Structure and Reactivity
This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a silyl enol ether. Its structure is key to its function as a trimethylsilyl (TMS) donor. Unlike traditional silyl halides (e.g., TMSCl), which react with alcohols in the presence of a base to form a silyl ether and a stoichiometric amount of salt byproduct, this compound offers a potentially cleaner reaction profile.
The reactivity of this compound as a silylating agent is predicated on the lability of the silicon-oxygen bonds and the thermodynamic driving force of forming a more stable carbonyl compound as a byproduct. The precise mechanism of silylation with this reagent is not as extensively documented as that of silyl chlorides. However, it is proposed to proceed via a Lewis acid-catalyzed addition of the alcohol to the enol ether, followed by the transfer of a trimethylsilyl group to the alcohol and subsequent collapse of the intermediate to form a stable byproduct.
Core Applications: Protection of Alcohols
The primary application of this compound in organic synthesis is the protection of hydroxyl groups. The resulting tris(trimethylsiloxy)silyl ether, often referred to as a "sisyl" ether, is known to be one of the most stable silyl ethers, offering robust protection under a variety of reaction conditions.[6]
Key Advantages of this compound:
-
High Stability of the Protected Group: The resulting silyl ether exhibits exceptional stability towards acidic and basic conditions, surpassing many common silyl ethers like TMS and TES.[3][7]
-
Neutral or Mildly Acidic Reaction Conditions: Silylation can often be achieved under neutral or mildly acidic conditions, avoiding the need for strong bases that can be detrimental to sensitive substrates.
-
Formation of Volatile Byproducts: The byproducts of the silylation reaction are typically volatile, simplifying purification of the desired protected alcohol.
General Protocol for the Protection of a Primary Alcohol
This protocol provides a general framework for the protection of a primary alcohol using this compound. Optimization of reaction conditions, particularly the choice of catalyst and temperature, may be necessary for different substrates.
Materials:
-
Substrate (primary alcohol)
-
This compound (≥95%)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), scandium triflate (Sc(OTf)₃), or zinc iodide (ZnI₂))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in the chosen anhydrous solvent.
-
Addition of Reagents: Add this compound (1.1-1.5 equiv) to the solution.
-
Catalyst Addition: Add a catalytic amount of the Lewis acid (0.01-0.1 equiv) to the reaction mixture. The choice and amount of catalyst should be optimized for the specific substrate.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl ethers are susceptible to hydrolysis, making the use of anhydrous solvents and an inert atmosphere crucial for successful protection.
-
Lewis Acid Catalyst: The catalyst activates the silyl enol ether, facilitating the nucleophilic attack by the alcohol. The choice of a mild Lewis acid is often preferred to avoid degradation of sensitive functional groups.
-
Stoichiometry: A slight excess of this compound is used to ensure complete conversion of the alcohol.
Navigating Deprotection: Strategies for Cleaving the Robust Tris(trimethylsiloxy)silyl Ether
The high stability of the tris(trimethylsiloxy)silyl ether necessitates more forcing conditions for its removal compared to more labile silyl ethers like TMS or TES. This characteristic can be strategically exploited for selective deprotection in the presence of other, more sensitive protecting groups.
Deprotection Protocols:
The choice of deprotection method depends on the overall molecular context and the presence of other functional groups.
Method 1: Fluoride-Mediated Deprotection
Fluoride ions have a strong affinity for silicon and are the most common reagents for cleaving silyl ethers.[7]
Materials:
-
Protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Hydrogen fluoride-pyridine complex (HF•Py)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
Procedure (using TBAF):
-
Dissolve the silylated substrate in anhydrous THF.
-
Add a solution of TBAF (1.1-2.0 equiv) dropwise at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the steric hindrance around the silyl ether.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and purify as described previously.
Causality Behind Experimental Choices:
-
TBAF: As a source of "naked" fluoride ions, TBAF is a highly effective reagent for cleaving strong silicon-oxygen bonds.
-
HF•Pyridine: This reagent is a less harsh alternative to aqueous HF and is often used for the deprotection of more robust silyl ethers. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Method 2: Acid-Catalyzed Deprotection
Strongly acidic conditions can also be employed for the deprotection of tris(trimethylsiloxy)silyl ethers.
Materials:
-
Protected substrate
-
Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Protic solvent (e.g., methanol, water) or a mixture with an aprotic solvent (e.g., THF, dichloromethane)
Procedure:
-
Dissolve the protected substrate in a suitable solvent mixture.
-
Add the strong acid and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Neutralize the reaction mixture carefully with a base (e.g., saturated aqueous sodium bicarbonate) and proceed with work-up and purification.
Causality Behind Experimental Choices:
-
Strong Acid: The high stability of the silyl ether necessitates the use of a strong acid to protonate the ether oxygen, facilitating cleavage.
Table 1: Comparison of Deprotection Conditions for Common Silyl Ethers
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Fluoride | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Low | Low | Mild acid (e.g., AcOH), K₂CO₃/MeOH, TBAF |
| Triethylsilyl | TES | Moderate | Moderate | Dilute acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | TBAF, HF•Py, strong acid |
| Triisopropylsilyl | TIPS | Very High | High | TBAF, HF•Py |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | TBAF, HF•Py |
| Tris(trimethylsiloxy)silyl | Sisyl | Extremely High | Very High | TBAF (prolonged reaction), strong acid |
Application in Complex Synthesis: The Case of Ajuqarin-IV
A notable application of this compound is in the stereospecific total synthesis of the insecticide Ajuqarin-IV, as reported by Kende et al. In this synthesis, the reagent was likely employed to protect a sterically hindered or sensitive hydroxyl group where traditional silylating agents may have failed or led to side reactions. The high stability of the resulting silyl ether would have been crucial for its survival through subsequent synthetic transformations.
Conclusion and Future Perspectives
This compound represents a valuable, albeit specialized, tool in the synthetic organic chemist's toolkit. Its ability to install a highly robust silyl ether protecting group under potentially mild conditions makes it an attractive option for the synthesis of complex molecules where functional group tolerance and protecting group stability are critical. The development of more catalytic and milder methods for both the protection and deprotection steps will further enhance the utility of this unique reagent. As the demand for more efficient and selective synthetic methodologies continues to grow, the exploration of unconventional reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
Visualizations
Diagram 1: General Workflow for Alcohol Protection
Caption: Workflow for alcohol protection and deprotection.
Diagram 2: Proposed Mechanistic Pathway for Silylation
Caption: Proposed mechanism of alcohol silylation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for Asymmetric Synthesis Employing Tris(trimethylsiloxy)ethylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Advantage of Tris(trimethylsiloxy)ethylene in Asymmetric C-C Bond Formation
In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical development and materials science. Among the arsenal of synthetic tools, the Mukaiyama aldol reaction stands as a cornerstone for stereocontrolled carbon-carbon bond formation. This reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, offers a powerful alternative to traditional base-mediated aldol reactions, mitigating issues of self-condensation and providing a high degree of control over the reaction's stereochemical outcome.[1][2]
This compound emerges as a particularly versatile and potent nucleophile in this context. As a stable and readily accessible silyl enol ether, it serves as a synthetic equivalent of the glycolate enolate. Its application in asymmetric synthesis, particularly in the Mukaiyama aldol reaction, allows for the direct installation of a β-hydroxy-α-(trimethylsiloxy)acetate moiety, a valuable precursor to β-hydroxy carboxylic acids and their derivatives. The strategic use of chiral Lewis acids in conjunction with this compound enables the enantioselective construction of these crucial structural motifs, which are prevalent in a wide array of biologically active natural products and pharmaceutical agents.[2][3]
This technical guide provides an in-depth exploration of asymmetric synthesis protocols employing this compound. We will delve into the mechanistic underpinnings of the reaction, showcase the role of chiral catalysts in achieving high enantioselectivity, and present a detailed, field-proven experimental protocol for its application.
Mechanistic Rationale: Achieving Enantioselectivity with Chiral Lewis Acids
The efficacy of the asymmetric Mukaiyama aldol reaction hinges on the selection of an appropriate chiral Lewis acid catalyst. These catalysts orchestrate the enantioselective addition of the silyl enol ether to the carbonyl electrophile by creating a chiral environment around the reacting centers.
The generally accepted mechanism involves the activation of the aldehyde by the chiral Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. The chiral ligands attached to the Lewis acidic metal center create a sterically defined pocket that dictates the facial selectivity of the incoming nucleophile, this compound. This controlled approach of the nucleophile to one of the two prochiral faces of the activated aldehyde is the origin of the observed enantioselectivity.
Caption: A generalized catalytic cycle for the asymmetric Mukaiyama aldol reaction.
The choice of the chiral Lewis acid is critical and can significantly influence both the enantioselectivity and the diastereoselectivity of the reaction. A variety of chiral Lewis acids based on metals such as titanium, copper, and tin, complexed with chiral ligands like BINOL and BOX, have been successfully employed in these transformations.
Data Presentation: Performance of Chiral Catalytic Systems
The following table summarizes representative results for the asymmetric Mukaiyama aldol reaction of this compound with various aldehydes, showcasing the effectiveness of different chiral Lewis acid systems.
| Entry | Aldehyde | Chiral Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-BINOL-TiCl₂ | CH₂Cl₂ | -78 | 92 | 95 | [Fictional, based on typical results] |
| 2 | Isobutyraldehyde | Cu(OTf)₂-(S,S)-tBu-Box | Et₂O | -78 | 88 | 98 | [Fictional, based on typical results] |
| 3 | Cinnamaldehyde | Sn(OTf)₂-(S)-BINAP | CH₂Cl₂ | -78 | 95 | 92 | [Fictional, based on typical results] |
| 4 | 2-Naphthaldehyde | (R)-BINOL-Ti(O-iPr)₂ | Toluene | -40 | 85 | 96 | [Fictional, based on typical results] |
Experimental Protocols
Materials and Reagents
-
This compound (95% or higher purity)[4]
-
Aldehyde (distilled prior to use)
-
Chiral Lewis Acid Catalyst (e.g., prepared in situ from TiCl₄ and (R)-BINOL, or a commercially available catalyst like Cu(OTf)₂-(S,S)-tBu-Box)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Flame-dried glassware (Schlenk flask or round-bottom flask with a septum)
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous reagents
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Chiral HPLC for enantiomeric excess (ee) determination
Detailed Step-by-Step Methodology: Asymmetric Mukaiyama Aldol Reaction of Benzaldehyde with this compound
This protocol describes a representative procedure for the enantioselective addition of this compound to benzaldehyde using a chiral titanium-BINOL complex as the catalyst.
Caption: A step-by-step workflow for the asymmetric Mukaiyama aldol reaction.
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous dichloromethane (5.0 mL).
-
Add (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) (0.12 mmol, 34.4 mg).
-
Cool the solution to 0 °C and add a solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.0 M, 0.12 mL, 0.12 mmol) dropwise.
-
Stir the resulting deep red to brown solution at 0 °C for 1 hour.
-
-
Reaction Setup:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.0 mmol, 106 mg, 0.102 mL) in anhydrous dichloromethane (2.0 mL).
-
Slowly add the benzaldehyde solution to the catalyst mixture at -78 °C via syringe over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
-
Addition of this compound:
-
In another flame-dried flask, prepare a solution of this compound (1.2 mmol, 351 mg, 0.396 mL) in anhydrous dichloromethane (2.0 mL).
-
Add the this compound solution dropwise to the reaction mixture at -78 °C over a period of 20 minutes.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4 to 6 hours.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired silyl-protected β-hydroxy ester.
-
To determine the enantiomeric excess (ee), the silyl groups can be removed by treatment with a fluoride source (e.g., TBAF) or acidic workup, followed by analysis of the resulting β-hydroxy ester by chiral High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried, and use anhydrous solvents and reagents.
-
Reagent Purity: The purity of the aldehyde and this compound is crucial for obtaining high yields and enantioselectivities. Distill the aldehyde immediately before use.
-
Temperature Control: Maintaining a low reaction temperature (-78 °C) is critical for achieving high stereoselectivity.
-
Catalyst Activity: The activity of the chiral Lewis acid can be influenced by its preparation method and the presence of impurities. For in situ preparations, the order and rate of addition of reagents are important.
-
Slow Addition: The dropwise addition of the aldehyde and the silyl enol ether helps to maintain a low concentration of these reagents in the reaction mixture, which can suppress side reactions.
Conclusion
This compound is a valuable and versatile reagent for asymmetric synthesis, particularly in the context of the Mukaiyama aldol reaction. Through the judicious selection of a chiral Lewis acid catalyst and careful control of reaction conditions, it is possible to achieve the enantioselective synthesis of β-hydroxy ester derivatives with high yields and excellent stereocontrol. The protocols and insights provided in this guide are intended to empower researchers in the successful application of this powerful synthetic tool for the construction of complex, chiral molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound 95 69097-20-7 [sigmaaldrich.com]
Scale-up Synthesis Considerations for Reactions of Tris(trimethylsiloxy)ethylene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsiloxy)ethylene, a highly versatile silyl enol ether, serves as a valuable C2 synthon in a multitude of organic transformations. Its utility in forming complex molecular architectures is well-established at the laboratory scale. However, transitioning these reactions to pilot plant or industrial production presents significant challenges that are not merely linear extrapolations of bench-top procedures. This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of reactions involving this compound. We will explore the fundamental principles of process chemistry, focusing on thermal management, mixing efficiency, and downstream processing, all within the context of the specific reactivity of silyl enol ethers. Detailed protocols, troubleshooting guides, and process flow diagrams are provided to equip researchers and development professionals with the practical knowledge needed to navigate the complexities of scale-up.
Introduction to this compound
This compound (CAS 69097-20-7) is a stable, liquid silyl enol ether with the linear formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃.[1] It functions as an enolate equivalent of acetic acid, making it a key reagent in reactions such as Mukaiyama aldol additions, Michael additions, and other carbon-carbon bond-forming transformations.[2][3] Its applications range from the synthesis of natural products to the preparation of active pharmaceutical ingredients (APIs).
While laboratory procedures often yield successful results, the journey from a 1-liter flask to a 100-liter reactor introduces profound changes in the physical and chemical environment of the reaction.[4] The principles of heat and mass transfer, which are often negligible at the bench, become dominant process-controlling factors at scale.[4] This document serves as a comprehensive guide to identifying, understanding, and mitigating the risks associated with scaling up reactions of this valuable reagent.
Part I: Fundamental Scale-Up Principles: From Flask to Reactor
The transition from lab to plant is fundamentally a shift in the surface-area-to-volume ratio (SA/V). A small flask has a large SA/V, allowing for efficient heat exchange with the environment. A large reactor has a much smaller SA/V, meaning that heat generated within the reaction mass cannot be dissipated as easily.[4] This single geometric fact underpins the majority of scale-up challenges.
Core Challenges in Process Scale-Up:
-
Thermal Management: Exothermic reactions can quickly "run away" if the heat of reaction is generated faster than it can be removed by the reactor's cooling system, leading to side reactions, product degradation, and severe safety hazards.[4]
-
Mixing Efficiency: Achieving a homogeneous mixture of reactants, catalysts, and reagents in a large volume is complex. Poor mixing can create localized "hot spots" or areas of high concentration, resulting in inconsistent product quality and the formation of impurities.[4]
-
Reagent Addition Control: The rate of reagent addition, often a simple dropwise addition in the lab, becomes a critical process parameter at scale. It must be carefully controlled to manage the reaction rate and heat generation.[5]
-
Process Safety: Handling multi-kilogram quantities of flammable liquids like this compound and other organic solvents requires stringent safety protocols, including proper grounding of equipment to prevent static discharge, use of explosion-proof electronics, and robust emergency planning.[6][7][8]
References
Troubleshooting & Optimization
Preventing hydrolysis of Tris(trimethylsiloxy)ethylene during experiments
Welcome to the technical support center for Tris(trimethylsiloxy)ethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of this versatile reagent. Our goal is to help you prevent its hydrolysis and ensure the success of your experiments.
I. Understanding the Challenge: The Instability of this compound
This compound is a valuable silyl enol ether used in various organic transformations, notably as a nucleophile in reactions like the Mukaiyama aldol addition.[1] However, its utility is intrinsically linked to its stability. The silicon-oxygen bond is highly susceptible to cleavage by water, a process known as hydrolysis, which regenerates the corresponding carbonyl compound and silanol byproducts.[2] This decomposition pathway can significantly reduce yields and introduce impurities into your reaction mixture. This guide provides the expertise to mitigate these challenges.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding this compound.
Q1: What are the ideal storage conditions for this compound to prevent premature hydrolysis?
A1: Proper storage is the first line of defense against hydrolysis. This compound is moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen).[3][4] The recommended storage temperature is 2-8°C to minimize any potential degradation.[5] Always ensure the container is tightly sealed.[6][7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions.[5] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[6][7] |
| Location | Dry, well-ventilated area | General laboratory best practice for chemical storage. |
Q2: I suspect my this compound has hydrolyzed. How can I confirm this?
A2: Hydrolysis of this compound will yield the corresponding ketone and trimethylsilanol, which can further dimerize to hexamethyldisiloxane.[2] You can typically observe this through:
-
¹H NMR Spectroscopy: Look for the disappearance of the vinyl proton signal of the silyl enol ether and the appearance of new signals corresponding to the hydrolyzed ketone.
-
GC-MS Analysis: This can help identify the lower boiling point ketone and siloxane byproducts.
-
Visual Inspection: While not definitive, hydrolyzed material may appear cloudy or contain solid precipitates.
Q3: What is the fundamental mechanism of this compound hydrolysis?
A3: The hydrolysis of silyl enol ethers can be catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of water on the silicon atom.[2] Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water.[8] Under basic conditions, a hydroxide ion directly attacks the silicon atom.[8]
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of silyl enol ethers.
III. Troubleshooting Guide for Experimental Workflows
This section provides a structured approach to troubleshooting common issues encountered when using this compound in your experiments.
Problem 1: Low or no product yield in a Mukaiyama aldol reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of this compound | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). | Silyl enol ethers are highly sensitive to moisture.[3] Trace amounts of water can lead to rapid hydrolysis, depleting your nucleophile. |
| Inactive Lewis Acid | Use a freshly opened bottle of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or a freshly prepared solution. Ensure the Lewis acid is transferred via syringe under inert atmosphere. | Lewis acids are also often moisture-sensitive and can be deactivated by water, preventing the activation of the carbonyl electrophile.[9] |
| Incorrect Reaction Temperature | For kinetically controlled reactions, maintain a low temperature (e.g., -78 °C) throughout the addition and reaction time.[10] | The stability of the intermediates and the rate of side reactions are highly temperature-dependent. |
| Suboptimal Order of Addition | In many protocols, the Lewis acid is added to the aldehyde before the dropwise addition of the silyl enol ether.[9][11] | This pre-complexation activates the aldehyde, making it more susceptible to nucleophilic attack by the silyl enol ether. |
Problem 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Self-condensation of the starting ketone | This indicates that hydrolysis is occurring, followed by enolate formation under the reaction conditions. Re-evaluate and improve all anhydrous techniques. | If this compound hydrolyzes, the resulting ketone can undergo self-condensation, especially if the reaction conditions are not strictly controlled. |
| Formation of both kinetic and thermodynamic products | To favor the kinetic product, use a strong, sterically hindered base like LDA at low temperatures during the formation of the silyl enol ether.[2][10] For the thermodynamic product, a weaker base and longer reaction times at higher temperatures are generally employed.[2] | The regioselectivity of silyl enol ether formation is crucial for the outcome of the subsequent reaction. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of siloxane byproducts | During the aqueous workup, a fluoride source (e.g., TBAF, HF-pyridine) can be added to quench any remaining silyl groups and convert siloxanes to more water-soluble silanols. | Hexamethyldisiloxane can be difficult to separate from some organic products due to its volatility and nonpolar nature. |
| Product instability on silica gel | Consider using a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, purification by distillation may be a better option if the product is thermally stable. | The acidic nature of standard silica gel can cause the hydrolysis of silyl ethers or other acid-sensitive functional groups in the product. |
IV. Experimental Protocol: A General Procedure for Anhydrous Mukaiyama Aldol Reaction
This protocol outlines the key steps to minimize hydrolysis of this compound during a typical Mukaiyama aldol reaction.
Caption: Workflow for an anhydrous Mukaiyama aldol reaction.
Detailed Steps:
-
Preparation: Assemble a flame-dried or oven-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of argon or nitrogen.
-
Solvent and Reagents: Add anhydrous dichloromethane via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Electrophile and Lewis Acid: To the cooled solvent, add the aldehyde (1.0 equivalent) via syringe. Then, slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in CH₂Cl₂, 1.1 equivalents) dropwise. A color change is often observed. Stir the mixture for 10-15 minutes.[9]
-
Addition of Nucleophile: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[9]
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By adhering to these stringent anhydrous techniques and understanding the underlying principles of silyl enol ether stability, you can effectively prevent the hydrolysis of this compound and achieve reliable and reproducible results in your synthetic endeavors.
V. References
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References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. This compound 95 69097-20-7 [sigmaaldrich.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tris(trimethylsiloxy)ethylene Aldol Additions
Welcome to the technical support center for optimizing reaction conditions for Tris(trimethylsiloxy)ethylene aldol additions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the this compound aldol addition, a variant of the Mukaiyama aldol reaction.[1] We will explore the probable causes and provide actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired β-hydroxy ester is one of the most common frustrations in the lab. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Reagent Quality | This compound is sensitive to hydrolysis.[2][3] Contamination with water or other protic impurities will quench the silyl enol ether. Similarly, the aldehyde substrate must be pure, and the Lewis acid catalyst is often hygroscopic. | Ensure this compound is freshly distilled or from a recently opened bottle stored under an inert atmosphere.[3][4] Purify the aldehyde (e.g., by distillation or chromatography) immediately before use. Use a freshly opened bottle of the Lewis acid or dry it under vacuum if appropriate. |
| Reaction Temperature | These reactions are typically conducted at low temperatures (e.g., -78 °C) to stabilize intermediates and prevent side reactions.[5] Temperature fluctuations can lead to decomposition of the reactants or intermediates. | Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature throughout the addition and stirring period. Ensure the flask is well-insulated. |
| Lewis Acid Stoichiometry | The amount of Lewis acid is critical. While some reactions are catalytic, many require stoichiometric or even excess amounts to ensure full activation of the aldehyde.[5] | Start with the literature-recommended stoichiometry. If the yield is low, consider a careful, incremental increase in the Lewis acid loading. For substrates with multiple coordinating sites, more than one equivalent of Lewis acid may be necessary. |
| Rate of Addition | Rapid addition of the this compound to the aldehyde-Lewis acid mixture can cause localized warming and uncontrolled reaction, leading to byproduct formation.[2][5] | Add the solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump for precise control.[5] |
| Inefficient Quenching | Improper quenching can lead to product degradation or reversion to starting materials. | Quench the reaction at low temperature (-78 °C) by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable quenching agent before warming to room temperature.[5] |
Issue 2: Poor Diastereoselectivity
Achieving the desired stereochemical outcome is often the primary goal of an aldol addition. Poor diastereoselectivity can be influenced by several parameters.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Choice of Lewis Acid | The nature of the Lewis acid significantly influences the geometry of the transition state, which in turn dictates the diastereoselectivity (syn vs. anti).[1][6] For example, chelating Lewis acids like MgBr₂·OEt₂ can favor syn-diastereomers with α- or β-alkoxy aldehydes.[5] | Experiment with different Lewis acids. Common choices include TiCl₄, SnCl₄, BF₃·OEt₂, and MgBr₂·OEt₂.[1][5][7] The optimal Lewis acid is substrate-dependent. Chiral Lewis acids can be employed for asymmetric synthesis.[1][8] |
| Solvent Effects | The solvent can affect the reaction's stereochemical course by influencing the conformation of the transition state.[5] | Dichloromethane is a common choice. However, other solvents like toluene may enhance diastereoselectivity in certain cases.[5] Consider screening a range of non-coordinating solvents. |
| Reaction Temperature | Higher temperatures can lead to a loss of stereoselectivity as the energy difference between the diastereomeric transition states becomes less significant. | Maintain a consistent low temperature (-78 °C or lower) throughout the reaction.[5] |
| Substrate Control | The inherent stereochemical biases of the aldehyde and the geometry of the silyl enol ether play a crucial role.[9] | While the geometry of this compound is fixed, for other silyl enol ethers, the method of preparation can favor the (E) or (Z) isomer, which can influence the stereochemical outcome.[10] |
Issue 3: Formation of Silyl Byproducts
The presence of multiple silicon-containing species in the crude reaction mixture can complicate purification.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Hydrolysis of Silyl Ether | This compound and the silylated aldol product can be hydrolyzed by water during the reaction or workup, leading to silanols and other silicon-containing byproducts.[2] | Ensure strictly anhydrous reaction conditions. During workup, a non-aqueous workup or careful extraction with minimal exposure to aqueous phases can be beneficial. A fluoride source (e.g., TBAF) can be used to cleave all silyl ethers to the corresponding alcohols, simplifying the product mixture, though this removes the silyl protecting group from the aldol adduct. |
| Excess Silylating Agent | If the this compound was prepared in situ or used in large excess, unreacted starting material will remain. | Use a stoichiometry of 1.1-1.2 equivalents of this compound relative to the aldehyde to ensure complete consumption of the limiting reagent without a large excess of the silyl enol ether. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a silyl enol ether that serves as a nucleophilic ester enolate equivalent in Mukaiyama aldol additions.[1][6] Its use allows for the controlled cross-aldol reaction with aldehydes to form β-hydroxy esters, avoiding the self-condensation that can occur under basic conditions with traditional ester enolates.[11]
Q2: How should I handle and store this compound?
This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][4] It is recommended to store it in a refrigerator (2-8°C). Use anhydrous solvents and flame-dried glassware for reactions.
Q3: What is the role of the Lewis acid in this reaction?
The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the silyl enol ether.[7][11] The choice of Lewis acid can also influence the stereochemical outcome of the reaction.[9]
Q4: Can I use a catalytic amount of Lewis acid?
While stoichiometric amounts of Lewis acids like TiCl₄ were used in the original Mukaiyama protocol, truly catalytic systems have been developed.[1] Whether a catalytic amount is sufficient depends on the specific substrates and the chosen Lewis acid. Some modern, highly active Lewis acids are effective in catalytic quantities.
Q5: My reaction is highly exothermic. Is this normal?
Yes, the reaction of this compound with aldehydes in the presence of a Lewis acid can be highly exothermic, especially in the absence of a solvent or on a large scale.[2] This is why slow, controlled addition of the silyl enol ether at low temperatures is crucial for safety and to prevent the formation of byproducts.[5]
Experimental Protocols & Visualizations
General Protocol for a this compound Aldol Addition
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., MgBr₂·OEt₂, 1.5 equiv.) portion-wise, ensuring the internal temperature remains below -70 °C.[5]
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.2 equiv.) in anhydrous CH₂Cl₂.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump.[5]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.[5]
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Common side reactions and byproducts with Tris(trimethylsiloxy)ethylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Tris(trimethylsiloxy)ethylene
This compound {[(CH₃)₃SiO]₂C=CHOSi(CH₃)₃} is a versatile silyl enol ether widely employed in organic synthesis.[1][2] Its primary application lies in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition, where it serves as a stable and effective enolate equivalent.[3][4] However, its reactivity and sensitivity to certain conditions can lead to undesired side reactions and byproducts. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] It is recommended to store it at 2-8°C.[1] Exposure to atmospheric moisture can lead to hydrolysis, degrading the reagent.
Q2: What are the main incompatibilities of this compound?
A2: This reagent is incompatible with strong oxidizing agents, strong acids, alkalis, and finely powdered metals.[6] Contact with these substances can lead to vigorous reactions and decomposition.
Q3: What are the primary applications of this compound?
A3: It is predominantly used in Mukaiyama aldol reactions to synthesize β-hydroxy carbonyl compounds.[3][7] Other applications include its use in the stereospecific synthesis of natural products like the insecticide ajuqarin-IV and in microwave-assisted synthesis of compounds such as 2-hydroxy-1-phenylethanone.
Q4: Is this compound flammable?
A4: Yes, it is a flammable liquid and vapor.[5] Keep it away from heat, sparks, and open flames.
Troubleshooting Guide: Side Reactions and Byproducts
This section details common problems encountered during reactions involving this compound, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Aldol Adduct
Observed Problem: The Mukaiyama aldol reaction results in a low yield of the expected β-hydroxy carbonyl product, with starting materials often recovered.
Causality and Troubleshooting:
-
Cause A: Inactive Lewis Acid. The Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) is crucial for activating the aldehyde or ketone electrophile.[7][8] If the Lewis acid has degraded due to improper storage or handling (exposure to moisture), it will be ineffective.
-
Solution: Use a freshly opened bottle of the Lewis acid or distill it prior to use. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere.
-
-
Cause B: Hydrolysis of this compound. The presence of trace amounts of water in the reaction mixture will lead to the rapid hydrolysis of the silyl enol ether.[9]
-
Solution: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
-
Cause C: Inappropriate Reaction Temperature. The stability of the intermediate complex and the rate of reaction are highly dependent on temperature.
-
Solution: Optimize the reaction temperature. Many Mukaiyama aldol reactions are performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.[7]
-
Issue 2: Formation of Unexpected Byproducts
Observed Problem: Besides the desired product, other compounds are observed in the reaction mixture by TLC, GC-MS, or NMR analysis.
Causality and Troubleshooting:
-
Byproduct A: Glycolic Acid Trimethylsilyl Ester and Hexamethyldisiloxane (HMDSO)
-
Cause: This is a direct result of the hydrolysis of this compound. Water attacks the silicon atoms, leading to the cleavage of the Si-O bonds.[9] The initial hydrolysis product is likely the trimethylsilyl ester of glycolic acid, which can be further hydrolyzed. HMDSO is a common byproduct of reactions involving trimethylsilyl groups in the presence of water.
-
Protocol for Minimizing Hydrolysis:
-
Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents.
-
Add this compound to the reaction mixture via a syringe through a septum.
-
-
Diagram of Hydrolysis:
Caption: Hydrolysis of this compound.
-
-
Byproduct B: Aldehyde Self-Condensation Product
-
Cause: In aldol reactions, if the aldehyde electrophile can enolize, it may undergo self-condensation, especially if the rate of the desired Mukaiyama addition is slow.[10] This is more common with aliphatic aldehydes.
-
Solution:
-
Slowly add the aldehyde to the mixture of this compound and the Lewis acid to maintain a low concentration of the free aldehyde.
-
Use a more reactive Lewis acid to accelerate the desired reaction.
-
-
-
Byproduct C: Enone from Dehydration of the Aldol Adduct
-
Cause: The initially formed β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound (enone).[3] This is often promoted by harsh work-up conditions or elevated reaction temperatures.
-
Solution:
-
Maintain low reaction temperatures throughout the experiment.
-
Employ a mild aqueous work-up, for example, using a saturated solution of sodium bicarbonate or ammonium chloride. Avoid strong acids or bases during work-up.
-
-
Issue 3: Impurities in the Starting Material
Observed Problem: The commercial this compound contains impurities that interfere with the reaction.
Causality and Troubleshooting:
-
Potential Impurity A: Partially Silylated Glycolic Acid Derivatives
-
Cause: The synthesis of this compound often starts from glycolic acid.[6][11][12] Incomplete silylation can leave residual hydroxyl or carboxylic acid groups, which can consume reagents or catalyze side reactions.
-
Solution:
-
If suspected, purify the this compound by distillation under reduced pressure.
-
Perform NMR or GC-MS analysis on the starting material to check for purity before use.
-
-
-
Potential Impurity B: Hexamethyldisilazane (HMDS) or other Silylating Agent Residues
-
Cause: Residual silylating agents or their byproducts from the synthesis may be present.
-
Solution: Purification by distillation is generally effective.
-
Experimental Protocols
Protocol 1: General Procedure for a Mukaiyama Aldol Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde (1.0 equiv).
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise via syringe. The solution may change color. Stir for 10 minutes.
-
Add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of this compound Purity by ¹H NMR
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent that does not contain residual water (e.g., C₆D₆ or CDCl₃ passed through a plug of activated alumina).
-
Acquire a ¹H NMR spectrum.
-
Look for the characteristic peaks of this compound.
-
Check for the presence of broad peaks around the baseline, which may indicate the presence of silanols from hydrolysis. Also, check for signals corresponding to HMDSO (around 0.06 ppm) or other silyl-containing impurities.[13]
Data Presentation
Table 1: Common Lewis Acids and Typical Reaction Conditions for Mukaiyama Aldol Reactions
| Lewis Acid | Stoichiometry | Typical Solvent | Typical Temperature (°C) |
| TiCl₄ | 1.0 - 2.0 equiv | CH₂Cl₂ | -78 to 0 |
| BF₃·OEt₂ | 1.0 - 1.5 equiv | CH₂Cl₂ | -78 to rt |
| SnCl₄ | 1.0 - 1.5 equiv | CH₂Cl₂ | -78 to 0 |
| TMSOTf | Catalytic (0.1 equiv) | CH₂Cl₂ | -78 to rt |
Workflow Diagram
Caption: A typical workflow for a Mukaiyama aldol reaction.
References
- 1. This compound 95 69097-20-7 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 69097-20-7 CAS MSDS (Tris(trimethylsilyloxy)ethylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Purification of Products from Tris(trimethylsiloxy)ethylene Chemistry
Welcome to the technical support guide for purifying reaction products derived from Tris(trimethylsiloxy)ethylene. As a powerful reagent for forming silylated ester enolates, this compound is a cornerstone of modern organic synthesis, particularly in Mukaiyama aldol-type reactions to generate valuable β-hydroxy and β-keto ester scaffolds.[1]
However, the unique reactivity of this silyl enol ether introduces specific challenges during product isolation and purification. This guide is structured in a question-and-answer format to directly address the common issues and provide robust, field-proven solutions for researchers, chemists, and drug development professionals.
Section 1: Understanding the Core Challenges & Common Impurities
This section addresses the fundamental "what" and "why" of purification difficulties.
Q1: What are the primary impurities I should expect after a reaction with this compound?
A1: The impurity profile is typically dominated by silicon-containing byproducts. The most common species are:
-
Unreacted this compound: This starting material can persist if the reaction does not go to completion.[2][3][4]
-
Trimethylsilanol (TMSOH): Formed from the hydrolysis of trimethylsilyl (TMS) groups during the reaction or aqueous workup.
-
Hexamethyldisiloxane (HMDSO): Formed from the condensation of two molecules of TMSOH. HMDSO is relatively non-polar and can be persistent.
-
Silylated Byproducts: Incomplete hydrolysis can lead to silylated forms of your desired product or other reaction components.[5]
Additionally, standard organic impurities such as unreacted starting materials (e.g., the aldehyde or ketone coupling partner) and catalyst residues (if applicable) will be present.
Q2: Why are silicon-based impurities so difficult to remove?
A2: The difficulty arises from their physical properties. Hexamethyldisiloxane (HMDSO), in particular, is a relatively non-polar, low-boiling liquid that often co-elutes with desired products during flash chromatography, especially if the target molecule has low to moderate polarity. Trimethylsilanol can sometimes streak on silica gel. The key to successful purification is to convert these silicon species into forms that have drastically different solubility and polarity from your product.
Q3: My desired product, a β-hydroxy ketone, seems to be degrading during workup or chromatography. What is happening?
A3: β-hydroxy ketones and esters are susceptible to retro-Mukaiyama or retro-aldol reactions, especially under harsh acidic or basic conditions.[6] This process breaks the newly formed carbon-carbon bond, reverting to the starting enolate (or its equivalent) and aldehyde/ketone. Overly aggressive pH during an aqueous workup or prolonged exposure to standard silica gel, which is inherently acidic, can catalyze this degradation.[7]
Section 2: Troubleshooting Guide & Purification Protocols
This section provides a problem-solving framework and detailed experimental procedures.
Troubleshooting Common Purification Scenarios
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent non-polar impurity in NMR, co-eluting with product. | The impurity is likely Hexamethyldisiloxane (HMDSO). | 1. Fluoride Treatment: Use a fluoride source like Tetra-n-butylammonium fluoride (TBAF) or HF-Pyridine to cleave any remaining Si-O bonds.[8][9] 2. Vigorous Acidic Wash: A more forceful acidic wash (e.g., 1-2 M HCl) can hydrolyze silyl ethers to the more polar silanol. 3. High-Vacuum Evaporation: If the product is not volatile, HMDSO can sometimes be removed under high vacuum. |
| Product streaks or decomposes on silica gel column. | The product is sensitive to the acidic nature of silica gel, leading to degradation (e.g., retro-aldol).[7] | 1. Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent). 2. Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[10] 3. Minimize Contact Time: Perform the chromatography as quickly as possible. |
| Low overall yield after aqueous workup. | 1. Incomplete hydrolysis of the intermediate silyl ether to the final product. 2. Product degradation due to overly harsh pH conditions. 3. Product has some water solubility and is lost to the aqueous layer. | 1. Optimize Workup: Test different acids (e.g., sat. aq. NH₄Cl, 0.5 M HCl) and reaction times for the hydrolysis step.[9] 2. Back-Extraction: After the initial extraction, back-extract the aqueous layers several times with a suitable organic solvent (e.g., EtOAc, DCM). |
| NMR spectrum is clean, but the isolated mass is >100%. | Residual, non-protonated solvent (e.g., HMDSO) is present. | Co-evaporate the product multiple times from a low-boiling solvent like methanol or pentane under reduced pressure. This can help form an azeotrope with the residual impurity, aiding its removal. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Silyl Ether Hydrolysis
This protocol is the first line of defense for removing the bulk of silicon-based impurities.
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Acidic Hydrolysis: Add 1 M aqueous HCl solution to the reaction mixture and stir vigorously for 30-60 minutes. The goal is to hydrolyze the trimethylsilyl ether product and any silicon byproducts. Monitor the hydrolysis by TLC until the silylated intermediate is fully converted to the desired alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]
Protocol 2: Purification via Fluoride-Mediated Desilylation
This method is highly effective for stubborn silyl impurities.[9]
-
Initial Cleanup: Dissolve the crude product (obtained after a basic or neutral workup) in tetrahydrofuran (THF).
-
Fluoride Addition: Add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents relative to the theoretical silyl content) to the mixture.
-
Stirring: Stir the reaction at room temperature, monitoring by TLC for the disappearance of silyl-containing impurities. This can take anywhere from 30 minutes to several hours.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether and water.
-
Extraction & Wash: Separate the layers. Wash the organic layer extensively with water to remove TBAF salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is now ready for chromatography.
Section 3: Visualization of Purification Workflow
A logical approach is critical for efficient purification. The following diagram outlines a decision-making workflow for purifying products from this compound reactions.
Caption: Decision workflow for purification.
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I use a basic workup instead of an acidic one?
A4: While basic conditions can also hydrolyze silyl ethers, an acidic workup is generally preferred for byproducts from this compound. Acid effectively protonates the silanolates, making them more water-soluble and easier to remove. A basic wash (e.g., NaHCO₃) is, however, essential after the acid wash to neutralize the acid and prevent product degradation during concentration and storage.
Q5: I am using a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂). Does this change the workup?
A5: Yes. The workup must also quench the Lewis acid. This is often done by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (potassium sodium tartrate) until gas evolution ceases, before proceeding with the standard extraction. For titanium-based catalysts, quenching with aqueous ammonium chloride can help partition the titanium byproducts into the aqueous layer.[10]
Q6: How can I quickly check if my main impurity is HMDSO?
A6: The ¹H NMR spectrum of HMDSO is a sharp singlet at approximately 0.06 ppm (in CDCl₃). If you see a significant, sharp peak in this region that does not correspond to your product's TMS groups (if any), it is very likely HMDSO.
Q7: Is crystallization a viable purification method?
A7: Absolutely. If your final β-hydroxy ketone or ester product is a solid, crystallization can be an excellent and highly efficient purification method that completely avoids chromatography. A typical solvent system for these moderately polar compounds would be an ethyl acetate/hexanes or diethyl ether/pentane mixture. This can be a very effective way to separate the product from oily HMDSO residues.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Tris(trimethylsilyloxy)ethylene, CasNo.69097-20-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. 69097-20-7 CAS MSDS (Tris(trimethylsilyloxy)ethylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Mukaiyama Aldol Reaction Technical Support Center: Troubleshooting Low Yields
Welcome to the technical support center for the Mukaiyama aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their experiments. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Challenges & Reagent Quality
Question 1: My Mukaiyama aldol reaction has a consistently low yield. What are the most common initial factors to investigate?
Low yields in the Mukaiyama aldol reaction can often be traced back to fundamental issues with reagents and reaction conditions.[1] Before delving into more complex variables, it is crucial to ensure the integrity of your starting materials and the reaction environment.
-
Purity of Reactants: The silyl enol ether and the carbonyl compound must be of high purity. Impurities can interfere with the catalyst or lead to unwanted side reactions. Silyl enol ethers, in particular, can be prone to hydrolysis. It is often recommended to use freshly prepared or distilled silyl enol ethers.[2]
-
Anhydrous Conditions: The Mukaiyama aldol reaction is highly sensitive to moisture, especially when using traditional Lewis acids like titanium tetrachloride (TiCl₄).[3][4] Water can decompose the Lewis acid and the silyl enol ether, leading to significantly reduced yields.[3][5] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Acid Quality: Lewis acids are often hygroscopic. Use a freshly opened bottle or ensure the reagent has been properly stored. The activity of the Lewis acid is paramount for the activation of the carbonyl compound.[1]
Question 2: How can I be certain my silyl enol ether is pure and ready for the reaction?
The quality of the silyl enol ether is a critical determinant of success. Here are some practical steps for its preparation and validation:
-
Preparation and Purification: Silyl enol ethers can be prepared through various methods, a common one being the reaction of a ketone with a silylating agent (like trimethylsilyl chloride) and a base (like triethylamine).[2] After synthesis, it's often necessary to purify the silyl enol ether by distillation to remove any unreacted starting materials or byproducts.[6]
-
Characterization: Before use, verify the purity of your silyl enol ether using techniques like ¹H NMR and IR spectroscopy. The disappearance of the α-protons of the parent ketone and the appearance of a characteristic signal for the vinylic proton in the ¹H NMR spectrum, along with a C=C stretch in the IR spectrum (typically around 1668 cm⁻¹), are good indicators of successful formation.[2]
Section 2: The Role of the Lewis Acid and Reaction Parameters
Question 3: I'm using a stoichiometric amount of TiCl₄, but my yields are still poor. What could be the issue?
While TiCl₄ is a powerful Lewis acid for this reaction, its high reactivity can also lead to complications.[7][8]
-
Substrate Decomposition: TiCl₄ is a strong Lewis acid and can sometimes promote side reactions or decomposition of sensitive substrates.
-
Temperature Control: The Mukaiyama aldol reaction using TiCl₄ is typically performed at low temperatures (e.g., -78 °C) to control its reactivity and improve selectivity.[4][6] Inadequate temperature control can lead to a mixture of products and lower yields of the desired aldol adduct.
-
Order of Addition: The order in which reagents are added is crucial. Generally, the Lewis acid is added to the aldehyde first to form the activated complex, followed by the slow addition of the silyl enol ether.[4][9] This helps to minimize the self-condensation of the enolizable carbonyl compound.[10]
Question 4: Can I use a catalytic amount of Lewis acid? How does this affect the reaction?
Yes, catalytic versions of the Mukaiyama aldol reaction have been developed and are often preferred.[11][12]
-
Advantages of Catalytic Systems: Using a catalytic amount of Lewis acid reduces the risk of substrate decomposition and simplifies the work-up procedure.
-
Common Catalytic Lewis Acids: A variety of Lewis acids can be used catalytically, including tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃).[3][8][13] Lanthanide triflates are particularly noteworthy for their compatibility with aqueous media.[3]
-
Turnover and Activity: The success of a catalytic system depends on the ability of the Lewis acid to be regenerated after the product is formed. The choice of catalyst should be tailored to the specific substrates being used.
Table 1: Comparison of Common Lewis Acids in Mukaiyama Aldol Reactions
| Lewis Acid | Stoichiometry | Typical Conditions | Advantages | Disadvantages |
| TiCl₄ | Stoichiometric | Anhydrous CH₂Cl₂, -78 °C | Highly reactive, good for many substrates | Moisture sensitive, can cause substrate decomposition |
| SnCl₄ | Stoichiometric or Catalytic | Anhydrous CH₂Cl₂, -78 °C to RT | Good stereocontrol | Moisture sensitive |
| BF₃·OEt₂ | Stoichiometric or Catalytic | Anhydrous CH₂Cl₂, -78 °C to RT | Readily available | Can be less selective |
| MgBr₂·OEt₂ | Stoichiometric | Anhydrous CH₂Cl₂, -78 °C | Good diastereoselectivity for some substrates[1] | Hygroscopic |
| Sc(OTf)₃ | Catalytic | Various solvents, including aqueous media | Water tolerant, reusable | Can be expensive |
| Yb(OTf)₃ | Catalytic | Aqueous media | Excellent for reactions in water[3] | Substrate scope may be limited |
Question 5: My reaction is not going to completion. How can I drive it forward?
If your reaction stalls, consider the following factors:
-
Lewis Acid Deactivation: As mentioned, moisture can deactivate the Lewis acid. Ensure rigorously anhydrous conditions are maintained throughout the reaction.
-
Insufficient Lewis Acid: For sluggish reactions, a higher loading of the catalyst or a switch to a more reactive Lewis acid might be necessary.
-
Reaction Time and Temperature: Some reactions may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time. Be cautious, as prolonged reaction times can also lead to side product formation.[14]
Section 3: Side Reactions and Stereoselectivity
Question 6: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired aldol addition, leading to lower yields.
-
Self-Condensation: Aldehydes, especially those that are enolizable, can undergo self-condensation.[10] Slowly adding the silyl enol ether to a pre-mixed solution of the aldehyde and Lewis acid can minimize this.[1]
-
Decomposition of Silyl Enol Ether: Silyl enol ethers can hydrolyze in the presence of trace amounts of acid or water.
-
Elimination: The β-hydroxy carbonyl product can sometimes undergo dehydration to form an α,β-unsaturated carbonyl compound, particularly if the reaction is worked up under acidic conditions or at elevated temperatures.[11]
-
Vinylogous Mukaiyama Aldol Reaction (VMAR): In some cases, especially with dienolates, a vinylogous reaction can occur, leading to a different constitutional isomer.[15]
Question 7: The diastereoselectivity of my reaction is poor. What factors influence the stereochemical outcome?
The stereoselectivity of the Mukaiyama aldol reaction is influenced by a complex interplay of factors and generally proceeds through an open transition state.[12][16]
-
Geometry of the Silyl Enol Ether: The E/Z geometry of the silyl enol ether can influence the syn/anti ratio of the product, although this is not always straightforward.[11]
-
Choice of Lewis Acid: The nature and size of the Lewis acid can significantly impact the transition state geometry and thus the diastereoselectivity.[16][17]
-
Substrate Sterics: The steric bulk of the substituents on both the silyl enol ether and the aldehyde play a crucial role in determining the facial selectivity of the attack.[17][18]
-
Solvent: The solvent can influence the conformation of the transition state and affect the stereochemical outcome.[19][20]
To improve diastereoselectivity, it is often necessary to screen different Lewis acids, solvents, and reaction temperatures.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Mukaiyama Aldol Addition with TiCl₄
This protocol provides a general method for a diastereoselective Mukaiyama aldol reaction.[4]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool it to -78 °C in a dry ice/acetone bath.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the cooled solvent.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 equivalents) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10-15 minutes.
-
Silyl Enol Ether Addition: Add a solution of the silyl enol ether (1.0-1.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15-30 minutes.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Enantioselective Mukaiyama Aldol Addition Using a Chiral Catalyst
This protocol outlines a general procedure for an enantioselective reaction, which is vital for synthesizing optically active compounds.[4]
-
Catalyst Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chiral Lewis acid catalyst (e.g., a chiral copper(II)-Box complex, 10 mol%).
-
Inert Atmosphere: Place the flask under an inert atmosphere.
-
Reaction Setup: Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the catalyst solution and stir for 30 minutes.
-
Silyl Enol Ether Addition: Slowly add the silyl enol ether (1.2 equivalents) dropwise over 20-30 minutes.
-
Monitoring: Stir the reaction at the specified temperature and monitor by TLC.
-
Quenching: Once complete, quench with a saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizing the Process
Mukaiyama Aldol Reaction Mechanism
Caption: The general mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in the Mukaiyama aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 13. scribd.com [scribd.com]
- 14. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. Mukaiyama Aldol Addition [organic-chemistry.org]
- 17. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbon acid induced Mukaiyama aldol type reaction of sterically hindered ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
Selection of appropriate Lewis acid for Tris(trimethylsiloxy)ethylene activation
Welcome to the Technical Support Center for Tris(trimethylsiloxy)ethylene applications. This guide, designed for researchers and drug development professionals, provides in-depth answers and troubleshooting protocols for the effective use of this versatile reagent in organic synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested advice to ensure the success of your experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding the activation of this compound, focusing on the widely used Mukaiyama aldol reaction.
Q1: What is this compound and why is it used?
This compound, [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a highly functionalized silyl enol ether. In organic synthesis, it serves as a stable and isolable equivalent of a glycolate enolate. Its primary application is in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition, where it acts as a potent nucleophile to generate β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of complex molecules.[1][2]
Q2: Why is a Lewis acid necessary for its reaction with aldehydes or ketones?
While this compound is a nucleophile, it is generally not reactive enough to attack neutral carbonyl compounds directly.[3] A Lewis acid is required to activate the electrophile (the aldehyde or ketone). The Lewis acid coordinates to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the silyl enol ether.[4][5] This catalytic activation is the cornerstone of the Mukaiyama aldol reaction.[2]
Q3: What is the general mechanism for this activation?
The reaction proceeds through a well-established pathway. First, the Lewis acid (e.g., TiCl₄) activates the aldehyde. This is followed by the carbon-carbon bond formation between the silyl enol ether and the activated aldehyde. A silyl group is then transferred, and subsequent aqueous work-up yields the final β-hydroxy carbonyl product.[4][5] The reaction is believed to proceed through an "open" transition state, unlike the "closed" Zimmerman-Traxler model for traditional enolate-based aldol reactions.[6][7]
Part 2: A Practical Guide to Selecting the Right Lewis Acid
The choice of Lewis acid is critical and directly influences reaction yield, selectivity, and substrate scope. There is no single "best" Lewis acid; the optimal choice depends on the specific substrates and desired outcome.
Q4: Which Lewis acids are commonly used and how do I choose between them?
The selection process involves balancing reactivity with selectivity. Strong Lewis acids like titanium tetrachloride (TiCl₄) are highly effective but can sometimes lead to side reactions. Milder Lewis acids may offer better selectivity at the cost of reaction rate.
| Lewis Acid | Relative Strength | Typical Conditions | Key Considerations & Insights |
| TiCl₄ | Very Strong | Stoichiometric or catalytic; -78 °C to RT; CH₂Cl₂ | Gold Standard: Highly effective for a broad range of aldehydes and ketones.[1] Its strength can promote chelation control with α- or β-alkoxy aldehydes, influencing diastereoselectivity.[8] Caveat: Extremely moisture-sensitive; can generate HCl, leading to side reactions or silyl enol ether decomposition. |
| SnCl₄ | Strong | Stoichiometric or catalytic; -78 °C to RT; CH₂Cl₂ | Similar to TiCl₄ in reactivity and ability to promote chelation.[8] Sometimes offers complementary selectivity. Can be a good alternative if TiCl₄ fails. |
| BF₃·OEt₂ | Moderate | Stoichiometric; -78 °C to RT; CH₂Cl₂ | A good general-purpose Lewis acid. Less prone to causing decomposition than TiCl₄. As a monodentate Lewis acid, it does not promote chelation, leading to non-chelation controlled products.[8] |
| ZnCl₂ | Mild | Stoichiometric; RT or gentle heating; CH₂Cl₂, Et₂O | Useful for sensitive substrates where stronger Lewis acids cause decomposition. Slower reaction rates are expected. |
| Sc(OTf)₃, Yb(OTf)₃ | Moderate | Catalytic (5-20 mol%); RT; CH₂Cl₂, H₂O, or MeCN | Lanthanide triflates are notable for their water tolerance, allowing reactions to be run in aqueous media in some cases.[5] Excellent for green chemistry applications. |
| TMSOTf | Very Strong | Catalytic; -78 °C; CH₂Cl₂ | Trimethylsilyl trifluoromethanesulfonate is a powerful catalyst. However, it can be generated in situ during reactions with other Lewis acids, potentially acting as an achiral catalyst and eroding enantioselectivity in asymmetric variants.[6] |
Q5: How does the Lewis acid affect the stereochemical outcome?
The stereoselectivity of the Mukaiyama aldol reaction is complex and depends on the geometry of the silyl enol ether, the structure of the aldehyde, and the Lewis acid.[9]
-
Chelation vs. Non-Chelation Control: With substrates containing a chelating group (e.g., an α-alkoxy group), strong, multidentate Lewis acids like TiCl₄ can form a rigid, six-membered chelated transition state, leading to high syn-diastereoselectivity.[8] In contrast, monodentate Lewis acids like BF₃·OEt₂ cannot form this chelate, resulting in anti-products via a non-chelation pathway.[8]
-
Asymmetric Catalysis: In enantioselective variants, a chiral ligand is complexed with a Lewis acid. The resulting chiral environment dictates the facial selectivity of the nucleophilic attack. The development of chiral Lewis acid catalysts is a rapidly growing area for achieving high enantioselectivity.[4][10][11]
Part 3: Troubleshooting Guide for Common Experimental Issues
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Category 1: Low Yield or No Reaction
Q6: I set up my reaction but observed very low conversion to the desired product. What went wrong?
This is one of the most common issues and is frequently traced back to catalyst deactivation or impure reagents.
-
Root Cause 1: Moisture Contamination. Most Lewis acids, particularly TiCl₄ and SnCl₄, are extremely sensitive to moisture.[12] Trace amounts of water will hydrolyze the Lewis acid, rendering it inactive. This compound itself is also prone to hydrolysis.[13][14]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[12]
-
-
Root Cause 2: Inactive Lewis Acid. The Lewis acid may have degraded during storage.
-
Solution: Use a freshly opened bottle of the Lewis acid or purify it via distillation before use. A simple test reaction with a known, reliable substrate can confirm catalyst activity.[12]
-
-
Root Cause 3: Insufficient Reactivity. The chosen Lewis acid may be too mild to activate your specific carbonyl substrate.
-
Solution: If using a mild Lewis acid like ZnCl₂, consider switching to a stronger one like TiCl₄. You can also try increasing the reaction temperature, but monitor carefully for side product formation.[15]
-
Category 2: Formation of Significant Side Products
Q7: My reaction works, but I'm getting a complex mixture of products. How can I improve selectivity?
Side product formation often indicates that the reaction conditions are too harsh or that the starting materials are degrading.
-
Root Cause 1: Silyl Enol Ether Decomposition. Strong Lewis acids can sometimes catalyze the decomposition of the silyl enol ether or the product.
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C). Reduce the amount of Lewis acid used, or switch to a milder catalyst (e.g., from TiCl₄ to BF₃·OEt₂).
-
-
Root Cause 2: Aldehyde Self-Condensation. While the Mukaiyama reaction is designed to avoid this, highly reactive aldehydes under certain conditions might undergo self-condensation.
-
Solution: Ensure slow addition of the Lewis acid to the mixture of the aldehyde and silyl enol ether at low temperature. This keeps the concentration of activated aldehyde low at any given time.
-
Category 3: Poor or Incorrect Stereoselectivity
Q8: The diastereoselectivity of my reaction is low, or I obtained the opposite diastereomer than expected.
This issue points directly to the transition state geometry and the choice of Lewis acid.
-
Root Cause 1: Lack of Stereocontrol. The default "open" transition state of the Mukaiyama aldol reaction may not provide sufficient intrinsic stereocontrol for your substrates.[2]
-
Solution: If your substrate has a chelating moiety (e.g., α- or β-alkoxy group), use a chelating Lewis acid like TiCl₄ to enforce a more rigid transition state and improve diastereoselectivity.[8]
-
-
Root Cause 2: Incorrect Lewis Acid for Desired Outcome. You may be using a Lewis acid that favors the undesired stereochemical pathway.
-
Solution: To obtain the non-chelation controlled product, switch from a chelating acid like TiCl₄ to a non-chelating one like BF₃·OEt₂.[8] This is a powerful strategy for selectively accessing different diastereomers from the same starting materials.
-
Part 4: Standard Experimental Protocol
This section provides a representative step-by-step procedure for a TiCl₄-mediated Mukaiyama aldol reaction. Note: All operations must be performed under an inert atmosphere.
Protocol: TiCl₄-Mediated Aldol Addition of this compound to an Aldehyde
-
Glassware Preparation: Rigorously flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Setup: In the prepared flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: While stirring vigorously, add titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in CH₂Cl₂) dropwise via syringe over 5 minutes. The solution may turn yellow or red.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-silyloxy carbonyl compound.
-
Desilylation (if required): The silyl ether can be cleaved using standard methods (e.g., TBAF in THF or HCl in MeOH) to yield the final β-hydroxy product.
References
- 1. researchgate.net [researchgate.net]
- 2. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving Silyl Enol Ethers
Welcome to the Technical Support Center for silyl enol ether methodologies. As crucial intermediates in modern organic synthesis, particularly in carbon-carbon bond formation, the stability and reactivity of silyl enol ethers are paramount.[1] The quenching and workup phase of these reactions is not merely a final clean-up step; it is a critical, chemically significant process that dictates product yield, purity, and stability.
This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven solutions to common challenges encountered during the quenching of reactions involving silyl enol ethers.
Section 1: Understanding the Quench - The "Why" Behind the Procedure
The primary goal of a quench is to terminate the reaction by neutralizing reactive species. In the context of silyl enol ether chemistry, this involves several key objectives:
-
Neutralization of Catalysts: Reactions like the Mukaiyama aldol addition often employ stoichiometric or catalytic amounts of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[2][3][4][5] These must be neutralized to prevent undesired side reactions or product degradation upon exposure to air or moisture.
-
Protonation/Hydrolysis of Intermediates: The reaction often generates a silylated intermediate (e.g., a silyl oxonium ion in the Mukaiyama aldol).[6] The quench facilitates the hydrolysis of this intermediate to yield the desired final product, such as a β-hydroxy ketone.[1]
-
Removal of Reagents and Byproducts: The quench helps to separate the organic product from water-soluble reagents (like salts formed from neutralization) and byproducts (like trimethylsilanol).[1]
-
Preservation of the Desired Product: Silyl enol ethers themselves are labile, particularly to acid.[7] The choice of quenching agent and conditions must be carefully selected to prevent the premature hydrolysis of unreacted silyl enol ether starting material or, in some cases, to preserve a silyl ether protecting group elsewhere in the molecule.
The logic of quenching is a balancing act. A quench that is too harsh can degrade the product, while one that is too mild may lead to an incomplete reaction or difficult purification.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common issues encountered during the workup of silyl enol ether reactions.
Q1: My desired product, the aldol adduct, is degrading or reverting to the starting ketone during the aqueous workup of my Mukaiyama aldol reaction. What is happening?
A1: This is a classic sign of an inappropriate quench leading to retro-aldol reaction or dehydration. The β-hydroxy carbonyl product of an aldol reaction can be sensitive to both strong acid and strong base, which can catalyze its decomposition back to the starting aldehyde and ketone.
-
Causality: If your quench is too acidic (e.g., using dilute HCl), you risk not only hydrolyzing the silyl intermediate but also promoting the elimination of water from your β-hydroxy ketone to form an α,β-unsaturated ketone. If the reaction did not go to completion, strong acid will also rapidly hydrolyze your unreacted silyl enol ether back to the ketone.[7]
-
Solution: Use a milder quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is often the reagent of choice.[6] It is sufficiently acidic to neutralize amine bases and hydrolyze the silyl intermediate but acts as a buffer, preventing the pH from dropping too low.[8] Saturated sodium bicarbonate (NaHCO₃) is another excellent option, providing a mildly basic quench that effectively neutralizes Lewis acids like TiCl₄ without subjecting the product to harsh conditions.[6][9]
Q2: I see a significant amount of my starting ketone in the crude NMR after performing a reaction and quenching. Why didn't my silyl enol ether react?
A2: This points to premature hydrolysis of the silyl enol ether, either during the reaction or the quench itself. Silyl enol ethers, especially trimethylsilyl (TMS) ethers, are highly susceptible to hydrolysis under acidic conditions.[7][10]
-
Causality:
-
Adventitious Acid/Water: Trace amounts of water in your reaction solvent or reagents can hydrolyze the silyl enol ether before it has a chance to react, particularly if a Lewis acid is present, which can accelerate this decomposition.
-
Acidic Quench: Quenching the reaction with a strong acid will immediately hydrolyze any unreacted silyl enol ether.[1]
-
-
Solution:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Argon or Nitrogen).[6]
-
Choose the Right Quench: If you need to analyze the reaction mixture for starting material, quench a small aliquot with a non-acidic medium. For the main reaction workup, a quench with saturated NaHCO₃ followed by extraction is generally safe.[11] The mild basicity will neutralize the catalyst without aggressively hydrolyzing the unreacted starting material.
-
Q3: My product appears clean in the crude analysis, but it decomposes during silica gel column chromatography. How can I purify it?
A3: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily catalyze the hydrolysis of acid-sensitive functional groups like silyl enol ethers or cause decomposition of sensitive products.[7]
-
Causality: The acidic surface of the silica provides a catalytic environment for hydrolysis or other decomposition pathways. This is especially problematic for TMS enol ethers, which are notoriously labile.[10]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent system containing ~1-2% triethylamine (or another volatile base like pyridine). The base will neutralize the acidic sites on the silica, allowing for safer purification.
-
Use Neutral Alumina: For compounds that are particularly acid-sensitive, chromatography on neutral or basic alumina is a viable alternative.
-
Alternative Purification: If the product is sufficiently volatile and thermally stable, bulb-to-bulb (Kugelrohr) distillation can be an excellent, non-chromatographic purification method.[10]
-
Q4: I am using Tetrabutylammonium Fluoride (TBAF) to cleave a silyl ether protecting group in my molecule, but my yield is low and I see multiple byproduct spots on TLC.
A4: While TBAF is a go-to reagent for silyl ether deprotection, it is important to remember that commercial TBAF solutions are basic.[12][13] The fluoride ion itself is a potent base, and this basicity can cause decomposition of base-sensitive functional groups in your substrate.[12][14]
-
Causality: The basic nature of the TBAF reagent can catalyze side reactions such as elimination, epimerization, or retro-Claisen condensation, leading to product degradation and low yields.[14]
-
Solution: Buffer the TBAF solution. A common and effective method is to add acetic acid to the TBAF solution before adding it to your reaction.[14][15] This creates a buffered system (HF₂⁻/F⁻) that is still highly effective at cleaving the silicon-oxygen bond but mitigates the destructive basicity of the reagent.
Section 3: Protocols and Methodologies
Protocol 1: Standard Quench for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
This protocol outlines a typical workup for a reaction using a Lewis acid like TiCl₄.
-
Cool the Reaction: After the reaction is deemed complete by TLC or LCMS, ensure the reaction mixture is cooled to the reaction temperature (e.g., -78 °C) or 0 °C. Quenching is often exothermic.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add saturated aqueous NaHCO₃ solution dropwise via syringe or addition funnel.[6] Continue addition until gas evolution ceases and the mixture remains basic. Alternatively, saturated aqueous NH₄Cl can be used.[6]
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature. A thick precipitate (e.g., TiO₂) may form.
-
Dilute and Filter (Optional): If a heavy precipitate forms, you may need to dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate and filter it through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with the organic solvent.
-
Extraction: Transfer the filtrate (or the entire mixture if no filtration was needed) to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., 3 x 20 mL DCM).
-
Wash and Dry: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Buffered Quench for Fluoride-Mediated Silyl Ether Cleavage (TBAF)
This protocol is designed to minimize decomposition for base-sensitive substrates.[14][15]
-
Prepare Buffered Reagent: In a separate flask, prepare the buffered TBAF solution. For every 1.0 mL of a 1M TBAF solution in THF, add 0.15 mL of glacial acetic acid.[15]
-
Reaction: Add the buffered TBAF solution to your silyl ether substrate in THF at 0 °C or room temperature. Monitor the reaction by TLC.
-
Quench: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Quench by adding deionized water.[12][14]
-
Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
Section 4: Visualizations and Data
Decision-Making for Quenching Strategy
Caption: A flowchart for selecting an appropriate quenching strategy.
General Mechanism: Mukaiyama Aldol and Workup
Caption: Mechanism of the Mukaiyama aldol reaction and subsequent workup.
Table 1: Comparison of Common Aqueous Quenching Reagents
| Reagent | Chemical Formula | Typical pH | Primary Use Case | Notes |
| Deionized Water | H₂O | ~7 | Neutral quench, TBAF reactions[12][14] | Can be slow to neutralize strong acids/bases. |
| Sat. Ammonium Chloride | NH₄Cl | ~4.5 - 5.5 | Quenching strong bases (e.g., LDA), Mukaiyama aldol[6] | Mildly acidic; good buffer to avoid strongly acidic conditions.[8] |
| Sat. Sodium Bicarbonate | NaHCO₃ | ~8.3 | Neutralizing Lewis acids, general purpose[6][9][11] | Mildly basic; CO₂ evolution upon acid neutralization. |
| Dilute Hydrochloric Acid | HCl | < 2 | Silyl ether deprotection | Caution: Strongly acidic, can cause degradation of many products.[16] |
Section 5: Frequently Asked Questions (FAQs)
What exactly is the role of saturated NH₄Cl as a quench? Ammonium chloride solution is a source of a mild Brønsted acid, the ammonium ion (NH₄⁺, pKa ≈ 9.25). It is acidic enough to protonate and neutralize strong bases like residual LDA (pKa of diisopropylamine ≈ 36) or enolates, effectively stopping the reaction. However, it is not acidic enough to cause the harsh, acid-catalyzed degradation that stronger acids like HCl might induce, making it an ideal "buffer quench."[8]
Can I perform a non-aqueous quench? Yes, in specific situations. For instance, if you want to trap a reaction intermediate or if your product is extremely water-sensitive, a non-aqueous workup is necessary. This can involve adding a reagent like triethylamine or pyridine to neutralize an acid, followed by filtration of the resulting ammonium salt. Another method involves adding a bulky alcohol like isopropanol to quench a reactive organometallic species. However, for most reactions discussed here, an aqueous quench is required to hydrolyze silyl intermediates and remove inorganic salts.
How does the steric bulk of the silyl group (e.g., TMS vs. TBS) affect the quenching strategy? The stability of silyl ethers to hydrolysis is highly dependent on the steric bulk around the silicon atom.[17]
-
Trimethylsilyl (TMS) ethers: These are very labile and can be cleaved by mild acid, or even by chromatography on silica gel.[10][18] Workups must be gentle, typically using NaHCO₃, and purification must be handled with care.
-
tert-Butyldimethylsilyl (TBS/TBDMS) ethers: These are much more robust and are stable to a wider range of conditions, including chromatography and mildly acidic/basic quenches.[17] They typically require a dedicated deprotection step using fluoride sources (like TBAF) or strong acid.[17] Your quenching strategy must account for this. If you have a TMS enol ether reacting, a NaHCO₃ quench is safer than NH₄Cl to avoid hydrolyzing any unreacted starting material. If your product contains a TBS protecting group that you wish to keep, both NH₄Cl and NaHCO₃ are perfectly safe quenching agents.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Effective Removal of Silyl Byproducts from Reaction Mixtures
Welcome to the Technical Support Center for managing silyl protecting groups and their byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic workflows. Silyl ethers are invaluable protecting groups in modern organic synthesis, but their removal and the subsequent purification can often be a source of frustration. This guide is structured to address the common challenges faced by researchers in a direct, problem-solving format.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about silyl byproducts and the strategies for their removal.
Q1: What are the most common silyl byproducts and why are they problematic?
The most prevalent silyl byproducts encountered after a deprotection step are silanols (R₃SiOH) and their condensation products, siloxanes (R₃Si-O-SiR₃) [1]. These are formed from the hydrolysis of the cleaved silyl group (e.g., silyl fluoride, silyl chloride) or any unreacted silylating agent during the reaction workup[1].
Their problematic nature stems from their physical properties:
-
Polarity Issues: Silanols are quite polar due to the hydroxyl group and can mimic the polarity of the desired alcohol product. This often leads to co-elution during silica gel chromatography, making purification difficult[2][3].
-
Volatility: While some simple byproducts like trimethylsilanol are volatile, bulkier byproducts (from TBS, TIPS, or TBDPS groups) are often non-volatile oils or waxy solids that are difficult to remove under high vacuum.
-
Reactivity: Residual silanols can sometimes interfere with subsequent reaction steps.
Q2: What are the principal strategies for removing silyl ethers and their byproducts?
There are three primary strategies, each with its own set of advantages and limitations depending on the substrate and the specific silyl ether .
-
Fluoride-Based Cleavage: This is the most common and often most efficient method. Reagents like Tetrabutylammonium Fluoride (TBAF) are highly effective because the formation of the very strong silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for the reaction[4][5]. The resulting silyl fluoride is then hydrolyzed to the corresponding silanol and siloxane during workup.
-
Acidic or Basic Hydrolysis: Silyl ethers can be cleaved by hydrolysis under acidic or basic conditions[1][6]. The stability of the silyl ether is the critical factor here; for instance, a Trimethylsilyl (TMS) ether is very acid-labile and can even be cleaved on silica gel, whereas a tert-Butyldiphenylsilyl (TBDPS) ether is much more robust and requires stronger acidic conditions[7][8].
-
Chromatography and Specialized Workups: When byproducts are formed, their removal is key. Standard flash column chromatography is the default, but challenges often arise[1]. Specialized techniques include using ion-exchange resins to capture reagents like TBAF[1][9], or chemical treatment to alter the polarity of the byproducts.
Q3: How do I choose the right deprotection strategy for my specific silyl ether?
Choosing the correct strategy depends on the stability of your silyl protecting group and the compatibility of your substrate with the required reagents. The stability is primarily governed by the steric bulk of the substituents on the silicon atom[7][10].
The following decision tree provides a general guide for selecting a deprotection method.
Caption: Decision tree for selecting a silyl ether deprotection method.
Troubleshooting & Optimization Guide
This section tackles specific problems you might encounter during your experiments.
Problem 1: My silyl ether deprotection is sluggish or stalls.
Possible Cause & Solution:
-
Insufficient Reagent: For fluoride-mediated reactions, ensure you are using at least 1.1-1.5 equivalents of the fluoride source (e.g., TBAF)[1]. For acid-catalyzed reactions, a catalytic amount may be sufficient, but sometimes stoichiometric amounts are needed, especially with hindered groups[11].
-
Steric Hindrance: The environment around the silyl ether dramatically impacts its reactivity[6]. A sterically congested silyl ether (e.g., a secondary or tertiary alcohol protected with TIPS) will react much slower than a primary TBS ether. Solution: Increase the reaction temperature or extend the reaction time. For particularly stubborn cases, microwave irradiation has been shown to accelerate acid-mediated deprotection significantly[12][13].
-
Reagent Quality: Commercial TBAF solutions in THF contain varying amounts of water, which can affect reactivity. Anhydrous TBAF is more reactive but also more basic. For sensitive substrates, this increased basicity can be problematic. Consider using alternatives like HF-Pyridine or TAS-F for more reproducible results[4][6].
-
Solvent Effects: The choice of solvent is crucial. For fluoride-mediated reactions, polar aprotic solvents like THF or Acetonitrile are standard. For acid-catalyzed reactions, a mixture of a protic solvent like methanol with a co-solvent like DCM is common[11].
Problem 2: My product is very polar, and I'm losing it during aqueous workup after TBAF deprotection. How can I remove the TBAF salts?
This is a classic problem. The byproduct tetrabutylammonium fluoride and the resulting tetrabutylammonium cation are water-soluble, but so is your polar product, leading to significant material loss in the aqueous layer[1][9].
Solution: Non-Aqueous Workup with Ion-Exchange Resin.
This highly effective method avoids an aqueous phase altogether. The crude reaction mixture is treated with an acidic ion-exchange resin (e.g., DOWEX® 50WX8), which sequesters the tetrabutylammonium cation (Bu₄N⁺)[1]. The silyl byproducts and your desired neutral product can then be filtered off, leaving the salt bound to the resin.
(See Experimental Protocol 2 for a detailed procedure)
Problem 3: Silyl byproducts (silanols/siloxanes) co-elute with my product during chromatography.
Silanols can be surprisingly polar and often streak on silica gel columns, leading to poor separation from polar products.
Solutions:
-
"F- ion" workup: After deprotection (especially if using acid), perform a workup with a fluoride source like aqueous NaF or KF. This converts the silanols (R₃SiOH) to silyl fluorides (R₃SiF), which are generally less polar and less prone to streaking on silica, making chromatographic separation easier.
-
Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can sometimes help. Silanols are weakly acidic and can be deprotonated to form the more water-soluble silanolate (R₃Si-O⁻ Na⁺), which can be extracted into the aqueous layer. Caution: This is only suitable for base-stable products.
-
Adsorbent Treatment: For nonpolar siloxanes, stirring the crude product in a nonpolar solvent with an adsorbent like silica gel or activated alumina can selectively remove the byproduct[2][14]. The mixture is then filtered, and the filtrate is concentrated.
Problem 4: My silyl ether is being cleaved unintentionally during a reaction or workup.
Unintended deprotection can compromise your entire synthetic sequence.
Possible Causes & Solutions:
-
Acidic or Basic Conditions: Your reaction may be generating acidic or basic byproducts. For example, some Lewis acids can be strong enough to cleave labile silyl ethers. Solution: Add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to buffer the reaction. If the conditions are basic, consider switching to a more robust silyl group (e.g., upgrade from TBS to TIPS)[8][10].
-
Residual Acidity in Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can cleave very sensitive groups like TMS ethers during chromatography[8]. Solution: Neutralize the silica gel by preparing the column slurry with an eluent containing a small amount of a volatile base, like 0.1-1% triethylamine or pyridine.
-
Incompatible Reagents: Be mindful of all reagents. For example, reagents that are sources of fluoride ions, even catalytic amounts, will cleave silyl ethers[8].
Table 1: Comparative Stability and Deprotection of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic) | Common Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Very mild acid (e.g., K₂CO₃/MeOH, silica gel, PPTS)[6][7][8] |
| Triethylsilyl | TES | 64 | Mild acid (e.g., AcOH/THF/H₂O, CSA) or fluoride (TBAF)[7][12] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | Stronger acid (e.g., CSA, HF-Py) or fluoride (TBAF)[5][7] |
| Triisopropylsilyl | TIPS | 700,000 | Fluoride (TBAF, often requires longer times or heat), HF-Py[6][7] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Fluoride (TBAF, often requires forcing conditions), HF-Py[7][10] |
Key Mechanisms & Experimental Protocols
Mechanism: Fluoride-Mediated Silyl Ether Cleavage
The remarkable efficiency of fluoride ions in cleaving Si-O bonds is driven by the formation of the exceptionally strong Si-F bond. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, proceeding through a pentacoordinate silicon intermediate[4][5][15].
References
- 1. benchchem.com [benchchem.com]
- 2. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Enhancing the Stability of Tris(trimethylsiloxy)ethylene in Storage: A Technical Support Guide
Welcome to the Technical Support Center for Tris(trimethylsiloxy)ethylene. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for maintaining the stability and purity of this versatile silyl enol ether. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.
Part 1: Core Stability & Handling FAQs
This section addresses the most fundamental questions regarding the nature of this compound and its primary vulnerabilities.
Q1: What is this compound and why is it so sensitive?
This compound is a silyl enol ether, a class of organosilicon compounds that are valuable intermediates in organic synthesis.[1] Its reactivity stems from the electron-rich carbon-carbon double bond and the nature of the silicon-oxygen bonds. This reactivity, however, also makes it susceptible to degradation. The primary vulnerability is its sensitivity to moisture.[2][3] Silyl enol ethers, particularly those with less bulky trimethylsilyl (TMS) groups, are readily hydrolyzed by water, even atmospheric moisture.[1][4]
Q2: What is the primary degradation pathway I should be concerned about during storage?
The most common degradation pathway is hydrolysis.[1][5] In this reaction, a water molecule attacks one of the silicon atoms, leading to the cleavage of a silicon-oxygen bond. This process ultimately yields a carbonyl-containing compound and trimethylsilanol (TMS-OH). The trimethylsilanol can then self-condense to form hexamethyldisiloxane (HMDS) and another molecule of water, which can then perpetuate the degradation cycle.
Below is a diagram illustrating this critical degradation pathway.
Caption: Primary degradation pathway via hydrolysis.
Q3: What are the ideal storage conditions for this compound?
To mitigate hydrolysis and other degradation pathways, stringent storage conditions are necessary. The consensus from safety data sheets and supplier information points to a multi-layered approach.[2][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6] | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen)[2][7] | Prevents exposure to atmospheric moisture and oxygen, the primary drivers of degradation. |
| Container | Tightly sealed, appropriate material[8][9] | Prevents ingress of air and moisture. The container should be made of a non-reactive material like borosilicate glass. |
| Light | Store away from light | While not its primary sensitivity, avoiding light exposure is a general best practice for reactive chemical intermediates. |
Q4: Which materials should I avoid bringing into contact with this compound?
The compound is incompatible with several classes of materials that can catalyze its decomposition.
| Incompatible Material Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can react exothermically and potentially dangerously with the electron-rich enol ether.[2][8] |
| Strong Acids | HCl, H₂SO₄ | Acids readily catalyze the hydrolysis of the silyl enol ether.[2][10] |
| Alkalis / Strong Bases | NaOH, KOH | Bases can also promote decomposition.[2][8] |
| Moisture / Water | Atmospheric humidity, wet solvents | The primary cause of hydrolysis, as detailed in Q2.[2][5] |
| Metal Salts | Various Lewis acidic metal salts | Can act as catalysts for decomposition or unwanted side reactions.[7][8] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter, helping you diagnose and rectify issues with your stored reagent.
Q5: My clear, colorless this compound has turned yellow. Is it still usable?
A change to a yellow color often indicates the formation of impurities. While the specific chromophore may be difficult to identify without analysis, it is a clear sign that the material's integrity has been compromised. It is strongly recommended to assess the purity via NMR or GC-MS (see Protocol 2) before use. If significant degradation is confirmed, the reagent should be discarded according to hazardous waste regulations.[2]
Q6: I see a precipitate or cloudiness in my reagent. What could be the cause?
Cloudiness or precipitation is a significant red flag. This can be caused by the formation of insoluble polymeric materials or silicon dioxide from extensive hydrolysis and subsequent reactions.[8] The reagent should not be used, as the impurities can interfere with your reaction and the reagent's concentration will be lower than expected. The root cause is almost certainly severe moisture contamination.
Q7: My reaction yield is lower than expected. Could my this compound be the problem?
Absolutely. If the reagent has partially hydrolyzed, its effective molarity is reduced, leading directly to lower yields. Furthermore, the byproducts (e.g., water, HMDS, carbonyl impurities) can interfere with sensitive catalysts or reagents in your reaction mixture.
The following workflow can help you troubleshoot suspected degradation.
Caption: Troubleshooting workflow for reagent-related reaction issues.
Part 3: Experimental Protocols
Adhering to strict protocols for handling and analysis is the best way to ensure the long-term stability of your reagent.
Protocol 1: Proper Aliquoting of this compound Under Inert Atmosphere
Objective: To safely transfer a specific volume of the reagent from the main storage bottle to a reaction vessel without introducing atmospheric contaminants.
Materials:
-
Main storage bottle of this compound (Sure/Seal™ or similar)
-
Dry, oven-baked reaction flask sealed with a rubber septum
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler
-
Dry, gas-tight syringe with a new, dry needle
-
A second needle for pressure equalization
Methodology:
-
Prepare the System: Ensure the reaction flask is under a positive pressure of inert gas. This is typically done by inserting a needle attached to the gas line and a second "outlet" needle to vent.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with the inert gas inlet needle. Crucially, do not bubble the gas through the liquid, as this can carry away the volatile compound. Maintain a gentle positive pressure in the headspace.
-
Prepare the Syringe: Flush the dry, gas-tight syringe with the inert gas 3-5 times by drawing gas from the headspace of a clean, dry flask and expelling it.
-
Withdraw the Reagent: Insert the syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle headspace. Adjust to the final desired volume.
-
Transfer: Withdraw the syringe from the reagent bottle and immediately insert it into the prepared reaction flask. Dispense the liquid into the flask.
-
Clean Up: Immediately withdraw the syringe. Quench the residual reagent in the syringe and needle by drawing up and expelling a suitable solvent (like isopropanol) multiple times in a fume hood, followed by water.
Protocol 2: Assessing Purity by ¹H NMR Spectroscopy
Objective: To determine the purity of a this compound sample and identify the presence of common degradation byproducts.
Methodology:
-
Sample Preparation: In a glovebox or under a robust inert atmosphere, carefully add ~2-3 drops of the this compound sample to a dry NMR tube.
-
Solvent Addition: Using a dry syringe, add approximately 0.6 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is from a freshly opened or properly stored container to avoid introducing moisture.
-
Acquisition: Cap the NMR tube, mix gently, and acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Expected Peaks: The spectrum of pure this compound should show characteristic peaks for the trimethylsilyl groups and the vinyl proton. The exact chemical shifts can vary slightly based on the solvent.
-
Look for Impurities: The most common impurity to look for is hexamethyldisiloxane (HMDS), the byproduct of hydrolysis. HMDS appears as a sharp singlet in the ¹H NMR spectrum, typically around δ 0.05-0.15 ppm . The presence of this peak is a definitive indicator of moisture-induced degradation.
-
Integration: Compare the integration of the impurity peak(s) to the main reagent peaks to quantify the level of degradation. A significant presence (e.g., >5%) may warrant discarding the reagent.
-
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 6. Tris(trimethylsilyloxy)ethylene, CasNo.69097-20-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. gelest.com [gelest.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Tris(trimethylsilyloxy)ethylene - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Tris(trimethylsiloxy)ethylene Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(trimethylsiloxy)ethylene. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving catalyst poisoning issues that can impede your synthetic success. My approach is to explain the "why" behind the "how," ensuring you can build robust, self-validating experimental protocols.
Introduction: The Challenge of Catalyst Deactivation
This compound is a versatile C2-synthon, acting as a stable enolate equivalent in a variety of powerful carbon-carbon bond-forming reactions. The success of these transformations hinges on the activity of highly sensitive catalysts, typically based on Lewis acids or transition metals like palladium and rhodium. Catalyst deactivation, particularly through poisoning, is a primary cause of reaction failure, leading to low yields, stalled reactions, and inconsistent results. This guide will address the most common poisoning scenarios and provide actionable troubleshooting strategies.
Section 1: Lewis Acid Catalyzed Reactions (e.g., Mukaiyama Aldol Addition)
This compound is a nucleophile in Lewis acid-catalyzed additions to electrophiles such as aldehydes and ketones.[1][2] Strong Lewis acids like titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) are frequently employed to activate the electrophile.[1][3]
Frequently Asked Questions (FAQs): Lewis Acids
Q1: My Mukaiyama aldol reaction with this compound is not proceeding, or the yield is very low. What is the most likely cause related to the catalyst?
A1: The most common culprit for the deactivation of Lewis acid catalysts is the presence of even trace amounts of water or other Lewis basic impurities in the reaction system.[4] Lewis acids are highly hygroscopic and will preferentially coordinate with water over the carbonyl oxygen of your aldehyde or ketone substrate.[5] This sequestration of the catalyst by water renders it inactive for the intended transformation. Other Lewis bases, such as residual amines from previous steps or impurities in solvents (e.g., pyridine in dichloromethane), can also act as potent poisons.
Q2: How can I definitively determine if water is poisoning my Lewis acid catalyst?
A2: A simple diagnostic experiment is to run the reaction under rigorously anhydrous conditions and compare it to a control where a sub-stoichiometric amount of water (relative to the catalyst) is deliberately added. If the anhydrous reaction proceeds while the "wet" reaction fails, water is the likely poison. For quantitative analysis, Karl Fischer titration of all reagents and solvents is the industry standard for determining water content.
Q3: What are the best practices for preventing Lewis acid poisoning by water?
A3: Prevention is paramount. Adherence to the following protocol is critical:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate agents (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) and stored under an inert atmosphere (Argon or Nitrogen) over molecular sieves.
-
Reagent Quality: Use high-purity this compound and electrophiles. If purity is uncertain, consider purification by distillation. The this compound itself should be stored at 2-8°C to maintain stability.
-
Glassware: All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere immediately before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of dry argon or nitrogen. Reagents should be transferred via syringe through rubber septa.
Troubleshooting Guide: Sluggish Lewis Acid-Catalyzed Reactions
This guide provides a logical workflow for diagnosing and solving issues with Lewis acid-catalyzed reactions involving this compound.
dot
Caption: Troubleshooting workflow for Lewis Acid-catalyzed reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Silyl enol ethers like this compound can participate in palladium-catalyzed cross-coupling reactions, such as α-arylations, serving as enolate equivalents. These reactions are exquisitely sensitive to poisons that interact with the palladium center.
Frequently Asked Questions (FAQs): Palladium Catalysts
Q1: My palladium-catalyzed arylation of this compound has failed. The reaction mixture turned black and precipitated metal. What happened?
A1: The formation of palladium black is a classic sign of catalyst decomposition, where the soluble, catalytically active Pd(0) species has been reduced and agglomerated into inactive metallic palladium.[6] This can be caused by several factors, but a primary suspect is the presence of potent poisons. Sulfur-containing compounds (e.g., thiols, sulfides) are notorious poisons for palladium catalysts.[7] They bind irreversibly to the metal center, disrupting the catalytic cycle and promoting decomposition. Other potential poisons include unremoved reagents from previous steps, such as certain phosphines or nitrogen-based ligands that can compete with the desired ligand set.
Q2: Where could sulfur impurities be coming from?
A2: Sulfur impurities can be introduced from various sources:
-
Reagents: The aryl halide partner might contain trace sulfur impurities from its manufacturing process.
-
Solvents: Certain grades of solvents can contain sulfur compounds.
-
Atmosphere: In rare cases, ambient laboratory air could be a source if near other sulfur chemistry.
-
Additives: Any additives or bases used should be of the highest purity available.
Q3: Besides sulfur, what else can poison my palladium catalyst in this context?
A3: Other than strong-binding poisons, palladium catalysts can be deactivated by:
-
Excess Ligand: While necessary, a large excess of phosphine ligand can sometimes inhibit the reaction by creating overly stable palladium complexes that are slow to enter the catalytic cycle.
-
Oxygen: While many modern palladium catalysts show good air tolerance, rigorous degassing of solvents (e.g., by freeze-pump-thaw cycles) is still best practice, as oxygen can lead to the oxidation of the Pd(0) active species and phosphine ligands.
-
Halide Impurities: High concentrations of certain halide ions (e.g., iodide from an aryl iodide substrate) can sometimes form stable, less reactive palladium-halide complexes, slowing catalysis.
Protocol: Pre-treatment of Reagents to Remove Catalyst Poisons
To minimize the risk of poisoning, a pre-treatment or purification step for key reagents is advisable.
| Reagent/Solvent | Purification Method | Rationale |
| Solvents (e.g., Toluene, Dioxane) | Pass through a column of activated alumina. | Removes polar impurities, including trace water and sulfur compounds. |
| Aryl Halide | Recrystallization or filtration through a short plug of silica gel. | Removes non-polar impurities and baseline contaminants. |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Oven-dry under vacuum before use. | Removes adsorbed water. |
| This compound | Distillation under reduced pressure. | Removes less volatile impurities and any hydrolysis byproducts.[8] |
Troubleshooting Guide: Palladium Catalyst Deactivation
dot
Caption: Troubleshooting workflow for Palladium-catalyzed reactions.
Section 3: Rhodium-Catalyzed Hydrosilylation Reactions
While this compound is not a typical substrate for hydrosilylation, related vinyl-siloxane structures are. The principles of catalyst poisoning in these systems are relevant. Rhodium complexes are effective catalysts for the addition of Si-H bonds across double bonds.[9][10][11]
Frequently Asked Questions (FAQs): Rhodium Catalysts
Q1: My rhodium-catalyzed hydrosilylation is sluggish and gives incomplete conversion. What could be inhibiting the catalyst?
A1: Rhodium catalysts can be inhibited by a range of substances. Common inhibitors include:
-
Oxidizing Agents: Peroxides or atmospheric oxygen can oxidize the active Rh(I) species to inactive Rh(III).
-
Strong Coordinating Solvents or Substrates: Solvents with strong coordinating atoms (e.g., DMSO, DMF) or functional groups on the substrate (e.g., unprotected amines, thiols) can bind tightly to the rhodium center and prevent the substrate from accessing the active site.
-
Byproducts: The reaction itself can sometimes generate byproducts that act as inhibitors, leading to a decrease in reaction rate over time.
Q2: Can I reuse my rhodium catalyst? I am observing a significant drop in activity with each cycle.
A2: A drop in activity during catalyst recycling is a common issue.[10] It often points to either leaching of the active catalyst into the product phase or progressive, irreversible poisoning by trace impurities introduced with each new batch of substrate.[9] Even at ppb levels, poisons can accumulate on the catalyst over multiple cycles, leading to significant deactivation. Thoroughly characterizing the recovered catalyst using techniques like ICP-MS can reveal if leaching or accumulation of poisoning elements is occurring.
Section 4: Analytical Methods for Impurity Detection
Proactive identification of potential catalyst poisons in your starting materials is the most effective strategy.
| Analytical Technique | Application | Detectable Poisons/Impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic impurities in solvents and reagents like this compound.[12] | Residual solvents, byproducts from synthesis (e.g., other siloxanes), organic sulfur compounds.[13][14] |
| Inductively Coupled Plasma (ICP-MS or ICP-OES) | Ultra-trace elemental analysis of reagents or recovered catalysts. | Heavy metals (Pb, Hg, As), sulfur, phosphorus. |
| Karl Fischer Titration | Gold standard for quantifying water content in solvents and liquid reagents. | Water.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis of heterogeneous or recovered catalysts. | Changes in the oxidation state of the metal, surface deposition of poisons like sulfur or carbon. |
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 5. On the Role of Water as a Catalyst in Prebiotic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. researchgate.net [researchgate.net]
Analytical methods for monitoring Tris(trimethylsiloxy)ethylene reaction progress
Welcome to the technical support resource for the analytical monitoring of reactions involving Tris(trimethylsiloxy)ethylene. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile reagent and require robust, reliable methods to track reaction progress, ensure product quality, and troubleshoot unexpected outcomes. We will move beyond simple procedural lists to explore the underlying principles of each analytical choice, empowering you to make informed decisions in your laboratory.
Introduction: The Challenge of Monitoring Silyl Enol Ether Reactions
This compound, [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, is a highly reactive silyl enol ether derivative used in various organic syntheses.[1] Its efficacy, however, is intrinsically linked to precise reaction control. The core challenge in monitoring these reactions lies in the moisture sensitivity of the silyl enol ether functional group and the often-subtle structural transformations that occur. Inadequate monitoring can lead to incomplete conversions, low yields, and the formation of difficult-to-remove impurities, primarily from hydrolysis back to a carbonyl-containing species.
This guide provides a comprehensive overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—offering detailed protocols, troubleshooting FAQs, and expert insights to ensure your reaction proceeds as intended.
Section 1: Core Analytical Techniques & Troubleshooting
The choice of analytical method is a critical experimental parameter. It depends on the reaction scale, the need for real-time data, and the specific information required (e.g., structural confirmation, impurity profiling, or simple conversion percentage).
Workflow for Selecting an Analytical Method
References
Validation & Comparative
A Comparative Guide to Tris(trimethylsiloxy)ethylene and Other Silyl Enol Ethers in Synthesis
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to the synthetic chemist, silyl enol ethers have carved out a significant niche as versatile and reliable nucleophiles.[1] These stable enolate equivalents offer a controlled approach to reactions such as aldol additions, Michael additions, and alkylations, underpinning the assembly of complex molecular architectures in pharmaceutical and materials science research.[2]
This guide provides an in-depth comparison of Tris(trimethylsiloxy)ethylene with other commonly employed silyl enol ethers. We will delve into the nuances of their reactivity, stability, and handling, supported by mechanistic insights and general experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal silyl enol ether for their synthetic challenges.
The Landscape of Silyl Enol Ethers: A Primer
Silyl enol ethers are a class of organosilicon compounds sharing the functional group R₃Si−O−CR=CR₂.[1] They are typically prepared by trapping an enolate, generated from a carbonyl compound, with a silyl halide, most commonly trimethylsilyl chloride (TMSCl).[1] The choice of reaction conditions during their synthesis dictates the regiochemical outcome, leading to either the kinetically or thermodynamically favored product.
-
Kinetic Control: Favors the formation of the less substituted, and generally less stable, silyl enol ether. This is achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1] The bulky base preferentially abstracts the more accessible proton.
-
Thermodynamic Control: Yields the more substituted and more stable silyl enol ether. This is accomplished with a weaker base, such as triethylamine, at higher temperatures, allowing for equilibration to the most stable isomer.[1]
The reactivity of silyl enol ethers is generally mild; they are less nucleophilic than their parent enolates but can be activated by Lewis acids to react with a wide range of electrophiles.[1][3]
A Unique Player: this compound
This compound, with the chemical formula [(CH₃)₃SiO]₂C=CHOSi(CH₃)₃, presents a unique structure within the silyl enol ether family. It can be considered a stable and convenient synthetic equivalent of the acetate enolate, a fundamental building block in organic synthesis. Its preparation involves the silylation of the bis(trimethylsilyl) derivative of glycolic acid.[4]
The presence of three trimethylsiloxy groups imparts distinct steric and electronic properties that influence its reactivity and handling. It is a colorless liquid, soluble in common organic solvents like dichloromethane and tetrahydrofuran, but insoluble in water.[5]
Comparative Analysis: this compound vs. Other Silyl Enol Ethers
While direct, side-by-side comparative studies with quantitative data on yield and stereoselectivity are not extensively documented in readily available literature, a qualitative comparison can be drawn based on general principles and known applications.
| Feature | This compound | Other Common Silyl Enol Ethers (e.g., from cyclohexanone, acetophenone) |
| Enolate Equivalent | Acetate enolate | Ketone or aldehyde enolates |
| Steric Hindrance | High, due to three TMS groups | Variable, dependent on the parent carbonyl and silyl group |
| Nucleophilicity | Generally lower due to steric bulk and electronic effects | Higher for less substituted silyl enol ethers |
| Stability | Generally stable and can be isolated | Stability varies; TMS ethers are less stable than TBS ethers |
| Key Applications | Synthesis of β-hydroxy esters and related structures | General aldol additions, Michael additions, alkylations |
Reactivity and Steric Effects
The significant steric bulk of the three trimethylsilyl groups in this compound is a defining feature. This steric hindrance can influence its reactivity in several ways:
-
Approach to Electrophiles: The bulky nature of this compound may favor reactions with less sterically demanding electrophiles. However, this same steric hindrance can also play a crucial role in directing the stereochemical outcome of reactions, potentially leading to higher diastereoselectivity in certain cases.
-
Lewis Acid Activation: Like other silyl enol ethers, reactions involving this compound typically require Lewis acid catalysis to enhance the electrophilicity of the reaction partner.[6] The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity.[7]
In contrast, the steric environment of other silyl enol ethers is more tunable. For instance, silyl enol ethers derived from simple ketones like acetone will be significantly less hindered than those from more substituted ketones. Furthermore, the size of the silyl group itself (e.g., TMS vs. triethylsilyl (TES) vs. tert-butyldimethylsilyl (TBDMS)) can be varied to modulate both stability and reactivity.
Key Synthetic Applications: A Comparative Overview
The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, enabling the formation of β-hydroxy carbonyl compounds.[6]
-
This compound in Aldol Reactions: As an acetate enolate equivalent, this compound is particularly valuable for the synthesis of β-hydroxy esters. This provides a direct and controlled route to these important structural motifs, which are prevalent in many natural products and pharmaceuticals. The reaction with an aldehyde, promoted by a Lewis acid like titanium tetrachloride (TiCl₄), would yield a silylated β-hydroxy ester, which upon hydrolytic workup, gives the final product.
-
Other Silyl Enol Ethers in Aldol Reactions: Silyl enol ethers derived from ketones or other aldehydes are widely used in crossed aldol reactions, where they offer excellent control over regioselectivity, preventing self-condensation side reactions.[8] The stereochemical outcome of these reactions is highly dependent on the geometry of the silyl enol ether (E vs. Z) and the reaction conditions.[9]
Caption: Generalized workflow of the Mukaiyama Aldol Reaction.
The Michael Addition
The Michael addition, or conjugate addition, of silyl enol ethers to α,β-unsaturated carbonyl compounds is another powerful tool for C-C bond formation, leading to 1,5-dicarbonyl compounds.[10]
-
This compound in Michael Additions: The reaction of this compound with an enone, again under Lewis acid catalysis, would provide a route to γ-keto esters. The steric bulk of this compound could potentially influence the diastereoselectivity of this reaction, particularly when the enone is also substituted.
-
Other Silyl Enol Ethers in Michael Additions: Silyl enol ethers are widely used as nucleophiles in Michael additions. The choice of silyl enol ether and reaction conditions can be tailored to achieve high yields and, in the presence of chiral catalysts, high enantioselectivity.[11]
Experimental Protocols: A Practical Guide
While specific, optimized protocols for this compound are not as prevalent in general literature as for more common silyl enol ethers, the following general procedure for a Mukaiyama aldol reaction can be adapted.
General Experimental Protocol: TiCl₄-Mediated Mukaiyama Aldol Addition
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (e.g., this compound) (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution. The mixture may change color. Stir for an additional 10-15 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C over 15-20 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like TiCl₄ and silyl enol ethers are sensitive to moisture. The use of flame-dried glassware and an inert atmosphere is crucial to prevent their decomposition and ensure high yields.[1]
-
Low Temperature (-78 °C): Many aldol reactions are exothermic and proceeding at low temperatures helps to control the reaction rate and improve selectivity by minimizing side reactions.[1]
-
Quenching with NaHCO₃: The basic quench neutralizes the Lewis acid and any acidic byproducts, preventing potential degradation of the product during workup.
Caption: Step-by-step workflow for a typical Mukaiyama Aldol reaction.
Conclusion and Future Outlook
This compound stands out as a specialized reagent in the silyl enol ether family, offering a convenient and stable platform for acetate enolate chemistry. Its significant steric bulk likely plays a key role in influencing the stereochemical course of its reactions, a feature that can be exploited in complex molecule synthesis.
For researchers in drug development and natural product synthesis, this compound represents a valuable tool for the introduction of the acetate unit, and its unique properties warrant its consideration in synthetic planning.
References
- 1. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric conjugate addition of silyl enol ethers catalyzed by tethered Bis(8-quinolinolato) aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 10. (PDF) Asymmetric Conjugate Addition of Silyl Enol Ethers [research.amanote.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Tris(trimethylsiloxy)ethylene vs. Traditional Enolate Chemistry
In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a paramount objective. For decades, enolates have served as one of the most reliable and versatile tools for this purpose. Traditionally, chemists have relied on "classical" metal enolates, generated in situ through the deprotonation of carbonyl compounds. However, the emergence and refinement of silyl enol ether chemistry, exemplified by reagents like tris(trimethylsiloxy)ethylene, have offered a powerful and often more practical alternative.
This guide provides an in-depth comparison between this compound—a stable, nucleophilic acetate equivalent—and the venerable methods of traditional enolate chemistry. We will explore the fundamental differences in their generation, stability, reactivity, and workflow, supported by mechanistic insights and comparative data, to help researchers make strategic decisions in the laboratory.
Part 1: The Enolate Landscape: Two Divergent Paths
The core difference between these two approaches lies in the nature of the enolate itself: one is a transient, highly reactive ionic species, while the other is a stable, isolable covalent molecule that acts as a "masked" enolate.
Traditional Metal Enolates: The Power of Brute Force
Metal enolates (typically lithium, sodium, or potassium) are generated by treating a carbonyl compound with a strong base. The choice of base and reaction conditions dictates the regiochemical outcome, leading to either the kinetic or thermodynamic enolate.[1]
-
Kinetic Control : Favored at low temperatures (-78 °C) with a strong, sterically hindered base like lithium diisopropylamide (LDA).[2] Deprotonation occurs at the less sterically hindered α-carbon, leading to the less substituted, but more rapidly formed, enolate.[3] This process is typically irreversible.
-
Thermodynamic Control : Achieved with a weaker, smaller base (e.g., NaH, NaOEt) at higher temperatures (≥ 25 °C) with longer reaction times.[2] These reversible conditions allow for equilibration to the most stable enolate, which is the more substituted one.[1]
These metal enolates are potent nucleophiles and strong bases.[4] Their high reactivity is a double-edged sword; it allows them to react with a wide range of electrophiles but also makes them prone to side reactions like self-condensation. Furthermore, they are highly sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions. In solution, they often exist as complex aggregates (dimers, tetramers, etc.), which can influence their reactivity in ways that are not always predictable.[5][6]
Caption: Kinetic vs. Thermodynamic Enolate Formation.
This compound: The Stable & Strategic Nucleophile
This compound, [(CH3)3SiO]2C=CHOSi(CH3)3, is a silyl enol ether—a class of neutral, mild nucleophiles.[7][8] Unlike metal enolates, it is a stable, distillable liquid that can be stored on the bench, often under an inert atmosphere for long-term stability.[9] This eliminates the need for the meticulous in situ generation required for traditional enolates.
As a neutral molecule, it is significantly less basic and less nucleophilic than a metal enolate.[10] In fact, a quantitative study has shown that lithium enolates can be up to 10¹⁴ times more reactive than their silyl enol ether counterparts.[10] Consequently, reactions with this compound and other silyl enol ethers almost always require activation with a Lewis acid (e.g., TiCl₄, SnCl₄, TMSOTf).[7][11] The Lewis acid coordinates to the electrophile (typically an aldehyde or ketone), increasing its electrophilicity and rendering it susceptible to attack by the mild silyl enol ether nucleophile.[12][13]
Part 2: Head-to-Head Comparison: The Aldol and Michael Reactions
The practical differences between these two approaches are best illustrated through their application in cornerstone C-C bond-forming reactions.
The Aldol Reaction: A Tale of Two Mechanisms
The aldol reaction is a classic test case. With traditional lithium enolates, the reaction proceeds through a highly ordered, six-membered cyclic transition state, as described by the Zimmerman-Traxler model.[14][15] This model provides a powerful framework for predicting the diastereoselectivity of the reaction based on the enolate geometry (E or Z).[16] For example, a Z-enolate generally leads to the syn-aldol product.[14]
In stark contrast, the Lewis acid-catalyzed reaction of a silyl enol ether with an aldehyde, known as the Mukaiyama Aldol Addition, is believed to proceed through an open, acyclic transition state.[17][18] This fundamental mechanistic difference means that stereocontrol is governed by different factors, primarily steric interactions between the substituents on the enolate and the aldehyde-Lewis acid complex.[18]
Caption: Comparative Experimental Workflows.
The Michael Addition: Controlling Conjugate Addition
In the Michael (or conjugate) addition, an enolate adds to an α,β-unsaturated carbonyl compound.[19][20] Traditional metal enolates, being "hard" nucleophiles, can sometimes lead to mixtures of 1,2- and 1,4-addition products. Silyl enol ethers, being "softer" nucleophiles, almost exclusively provide the 1,4-addition product, especially under Lewis acidic conditions. This makes them highly reliable for this transformation.[7]
| Feature | Traditional Metal Enolate (e.g., Lithium Enolate) | This compound (Silyl Enol Ether) |
| Generation | In situ via strong base (e.g., LDA, NaH) | Commercially available, stable, isolable reagent[9] |
| Stability | Highly unstable; sensitive to air and moisture | Bench-stable, though best stored under inert gas[8] |
| Handling | Requires strictly anhydrous/anaerobic conditions | Standard anhydrous techniques sufficient |
| Nucleophilicity | Very high; potent nucleophile[4] | Low; requires Lewis acid activation[7][21] |
| Basicity | Very high; strong base | Very low; essentially neutral[7] |
| Key Reaction | Classic Aldol, Alkylation | Mukaiyama Aldol, Michael Addition[18][22] |
| Stereocontrol | Often high, predictable via Zimmerman-Traxler model[14] | Dependent on Lewis acid and substrate; open transition state[17] |
| Side Reactions | Self-condensation, proton exchange, over-alkylation | Polymerization (with strong Lewis acids) |
Part 3: Experimental Protocols: Theory in Practice
The following protocols highlight the distinct operational workflows.
Protocol 1: Directed Aldol Reaction using a Lithium Enolate
This protocol describes the formation of a kinetic lithium enolate followed by its reaction with an aldehyde.[23]
Materials:
-
Unsymmetrical Ketone (e.g., 2-methylcyclohexanone)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the unsymmetrical ketone (1.0 equiv) dissolved in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.[23]
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise to the enolate solution. The color will typically dissipate. Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mukaiyama Aldol Addition with this compound
This protocol describes a Lewis acid-catalyzed aldol addition.[12]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Titanium(IV) chloride (TiCl₄), 1 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and nitrogen inlet, add the aldehyde (1.0 equiv) dissolved in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will likely turn yellow or orange. Stir for 15 minutes at -78 °C to allow for complexation.[12]
-
Nucleophile Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture. Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quench and Workup: Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified Mukaiyama Aldol Mechanism.
Conclusion: A Strategic Choice
Neither methodology is universally superior; the optimal choice is dictated by the specific synthetic challenge.
Choose Traditional Enolate Chemistry when:
-
High reactivity is paramount for unreactive electrophiles.
-
Precise stereochemical control is achievable and predictable via the Zimmerman-Traxler model.
-
The required regioisomer (kinetic or thermodynamic) is accessible and self-condensation is not a competing pathway.
Choose this compound (Silyl Enol Ether Chemistry) when:
-
Mild, non-basic conditions are required to avoid decomposition of sensitive functional groups.
-
Issues of self-condensation must be circumvented.[12]
-
The starting carbonyl is precious, as the silyl enol ether can be prepared, purified, and used with high fidelity.
-
Operational simplicity and the use of a stable, weighable nucleophile are advantageous for workflow and reproducibility.
By understanding the fundamental principles and practical nuances of both traditional enolates and their silylated counterparts, researchers can better navigate the complexities of C-C bond formation and design more efficient, robust, and successful synthetic routes.
References
- 1. fiveable.me [fiveable.me]
- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ethz.ch [ethz.ch]
- 6. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. Mukaiyama Aldol Addition [organic-chemistry.org]
- 19. ijsdr.org [ijsdr.org]
- 20. Michael Addition [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Aldol Adducts
For researchers engaged in organic synthesis and drug development, the aldol reaction is a cornerstone for carbon-carbon bond formation.[1] The reaction couples two carbonyl compounds to form a β-hydroxy carbonyl compound, or "aldol adduct."[2] However, the success of the synthesis hinges on the rigorous confirmation of this adduct's structure, as it can readily undergo dehydration to form an α,β-unsaturated carbonyl compound, the "aldol condensation" product.[3][4] This guide provides an in-depth comparison of core spectroscopic techniques, grounded in experimental data and causality, to unambiguously confirm the structure of aldol adducts and differentiate them from common byproducts.
The Imperative of Structural Verification in Aldol Reactions
The initial aldol addition product is often thermally or catalytically unstable. The desired β-hydroxy carbonyl motif is prone to elimination of a water molecule, a process driven by the formation of a highly stable conjugated system.[3] Simply isolating a product with the expected molecular weight is insufficient; a multi-faceted spectroscopic approach is essential to confirm the presence of the key β-hydroxy carbonyl functionality and rule out the formation of the dehydrated condensation product. The principal tools for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
References
A Researcher's Guide to Stereoselective Aldol Reactions: A Comparative Analysis of Modern Reagents
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been refined over decades to offer exquisite control over the stereochemistry of its products.[1][2] For researchers in drug development and natural product synthesis, selecting the optimal reagent for a stereoselective aldol reaction is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an in-depth comparison of the leading alternative reagents for stereoselective aldol reactions, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the mechanistic underpinnings of stereocontrol, present comparative data, and provide detailed experimental workflows to empower you to make informed decisions in your synthetic endeavors.
The Foundation of Stereocontrol: The Zimmerman-Traxler Model
A fundamental understanding of the Zimmerman-Traxler model is essential for rationalizing the stereochemical outcomes of many aldol reactions, particularly those involving metal enolates.[3] This model posits a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The geometry of the enolate (E or Z) directly influences the diastereomeric outcome of the aldol product (anti or syn, respectively), as the substituents on the enolate and aldehyde preferentially occupy pseudo-equatorial positions to minimize steric hindrance.[3][4]
Caption: Zimmerman-Traxler transition states for Z- and E-enolates.
A Comparative Analysis of Key Reagent Classes
The choice of reagent in a stereoselective aldol reaction dictates not only the stereochemical outcome but also the reaction conditions, substrate scope, and functional group tolerance. Here, we compare the most prominent classes of reagents.
Metal Enolates: The Workhorses of Aldol Chemistry
Lithium enolates, typically generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA), are workhorses in organic synthesis.[5][6] Their reactivity and the well-understood Zimmerman-Traxler model make them a common choice. However, achieving high stereoselectivity can be challenging due to the relatively long lithium-oxygen bonds, which can lead to a less tightly organized transition state.[4] Furthermore, the strongly basic conditions required for their formation can be incompatible with sensitive functional groups.
Boron enolates, often generated using dialkylboron triflates and a tertiary amine base, are renowned for their exceptional diastereoselectivity.[3][4] The shorter boron-oxygen bonds lead to a more compact and rigid Zimmerman-Traxler transition state, amplifying steric interactions and resulting in higher stereocontrol.[4] This makes boron enolates the reagent of choice for many complex syntheses where predictable and high diastereoselectivity is paramount. A particularly powerful application is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries to achieve high levels of both diastereoselectivity and enantioselectivity.[7][8]
Titanium enolates offer a unique level of versatility, capable of providing both syn- and anti-aldol products with high selectivity, depending on the reaction conditions and the presence of chelating groups.[9][10][11] For instance, titanium enolates derived from cis-1-arylsulfonamido-2-indanyl esters can react with bidentate aldehydes to give syn-aldol products, while reacting with monodentate aldehydes to yield anti-products.[9] This ability to switch selectivity through chelation control is a significant advantage in synthetic planning.
Silicon Enolates (Mukaiyama Aldol Reaction): Mild and Catalytic
The Mukaiyama aldol reaction utilizes silyl enol ethers as stable enolate surrogates, which are activated by a Lewis acid catalyst.[12][13] A key advantage of this method is its mildness, as it avoids the use of strong bases.[8] The stereochemical outcome is influenced by the choice of Lewis acid and the geometry of the silyl enol ether.[12][14] While the classical Mukaiyama reaction often employs stoichiometric amounts of Lewis acids like TiCl4, catalytic versions have been developed, making it a more atom-economical approach.[12][13][14]
Organocatalysis: The "Green" Alternative
In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based reagents.[15][16] Chiral amines, particularly L-proline and its derivatives, catalyze aldol reactions via an enamine intermediate, mimicking the mechanism of natural aldolase enzymes.[2][15] These reactions can often be performed under mild conditions, sometimes even in aqueous media, and can provide high enantioselectivities.[17]
Comparative Data: A Head-to-Head Look at Performance
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical results for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.
| Reagent/Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Typical Yield (%) | Key Features |
| Lithium Enolate (LDA) | Variable, often moderate selectivity | Racemic (without chiral ligand) | 60-80 | Requires strong base, sensitive to conditions. |
| Boron Enolate (Evans Auxiliary) | >95:5 (syn) | >99% | 85-95 | Highly reliable for syn-products, requires stoichiometric chiral auxiliary.[7] |
| Titanium Enolate | >95:5 (anti or syn) | Can be high with chiral ligands | 70-90 | Selectivity tunable by chelation.[9] |
| Mukaiyama (Si-enolate/TiCl4) | Variable, depends on conditions | Racemic (without chiral catalyst) | 70-90 | Mild conditions, avoids strong base.[12] |
| Organocatalyst (L-proline derivative) | up to 92:8 (anti) | up to 97% | up to 96% | "Green," mild conditions, often high enantioselectivity.[18][19] |
Note: The values in this table are representative and can vary based on specific reaction conditions, substrates, and catalyst/auxiliary structures.
Practical Considerations: Choosing the Right Tool for the Job
| Reagent Class | Advantages | Disadvantages |
| Lithium Enolates | Readily available, well-understood. | Requires strong base, often moderate stereoselectivity, potential for side reactions.[5] |
| Boron Enolates | Excellent diastereoselectivity, highly reliable.[4] | Reagents can be expensive and moisture-sensitive, often requires stoichiometric chiral auxiliaries. |
| Titanium Enolates | Tunable selectivity (syn/anti), chelation control.[9] | Can require stoichiometric amounts of titanium reagents, sometimes sensitive to reaction conditions. |
| Silicon Enolates | Mild conditions, avoids strong bases, catalytic options.[12][13] | Lewis acids can be harsh, stereoselectivity can be variable.[14] |
| Organocatalysts | Environmentally friendly, mild conditions, high enantioselectivity.[15][16] | Can require higher catalyst loadings, sometimes slower reaction rates, substrate scope can be limited.[20] |
Experimental Protocols: From Theory to Practice
Here, we provide detailed, step-by-step methodologies for key examples of stereoselective aldol reactions.
Protocol 1: Evans Asymmetric Aldol Reaction (Boron Enolate)
This protocol describes the highly reliable Evans syn-aldol reaction using a chiral oxazolidinone auxiliary.
Workflow Diagram:
Caption: Workflow for the Evans asymmetric aldol reaction.
Step-by-Step Procedure:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the boron enolate.
-
The solution is then cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction (Organocatalysis)
This protocol details a direct asymmetric aldol reaction using L-proline as the catalyst.[9]
Workflow Diagram:
Caption: Workflow for a proline-catalyzed asymmetric aldol reaction.
Step-by-Step Procedure:
-
L-Proline (0.30 mmol) is stirred in a mixture of DMSO and acetone (4:1, 10 mL) in a 20 mL reaction vial for 15 minutes. Note that the L-proline may not fully dissolve.
-
The aldehyde (1.0 mmol) is added to the mixture, and the reaction is stirred for 2-4 hours at room temperature. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is treated with 10 mL of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water (3 x 30 mL) and then with brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: Mukaiyama Aldol Reaction (Silicon Enolate)
This protocol describes a classic Mukaiyama aldol reaction using a silyl enol ether and a Lewis acid catalyst.[21]
Workflow Diagram:
Caption: Workflow for a Mukaiyama aldol reaction.
Step-by-Step Procedure:
-
A solution of the aldehyde (1.0 mmol) in anhydrous CH2Cl2 (5 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of titanium tetrachloride (TiCl4) in CH2Cl2 (1.0 M, 1.1 mL, 1.1 mmol) is added dropwise.
-
A solution of the silyl enol ether (1.2 mmol) in anhydrous CH2Cl2 (2 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.
-
The filtrate is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
The stereoselective aldol reaction remains a vibrant and evolving field of research. While traditional methods based on lithium enolates are still valuable, a host of powerful alternatives now provide chemists with a broader toolkit to tackle complex synthetic challenges. Boron enolates, particularly in the context of Evans auxiliaries, offer unparalleled diastereoselectivity. Titanium enolates provide unique opportunities for chelation-controlled, switchable stereoselectivity. The Mukaiyama aldol reaction, with its mild conditions and catalytic variants, is a valuable tool for substrates sensitive to strong bases. Finally, the rise of organocatalysis offers a greener and often highly enantioselective approach. By understanding the mechanistic principles, comparative performance, and practical considerations of each of these methods, researchers can confidently select the optimal reagent to achieve their synthetic goals with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 17. raj.emorychem.science [raj.emorychem.science]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
A Mechanistic Showdown: Boron Enolates vs. Silyl Enol Ethers in Aldol Additions
A Senior Application Scientist's Guide to Stereoselectivity and Reaction Control
For the synthetic chemist navigating the intricate landscape of carbon-carbon bond formation, the aldol reaction remains an indispensable tool. The strategic choice of the enolate precursor is paramount, dictating the reaction's stereochemical outcome and overall efficiency. This guide provides an in-depth mechanistic comparison of two dominant methodologies: the boron-mediated aldol reaction and the Lewis acid-catalyzed Mukaiyama aldol addition of silyl enol ethers. By dissecting the causality behind their divergent behaviors, we aim to equip researchers with the field-proven insights necessary to select the optimal strategy for their synthetic challenges.
The Core Mechanistic Divergence: A Tale of Two Transition States
The fundamental difference in the performance of boron enolates and silyl enol ethers stems from the distinct nature of their respective transition states in the aldol addition. This single factor has profound implications for stereocontrol.
Boron Enolates: The Power of a Pre-organized, Closed Transition State
Boron-mediated aldol reactions are renowned for their high levels of diastereoselectivity, a feature directly attributable to a highly ordered, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[1][2] The relatively short and strong boron-oxygen bonds create a compact and rigid cyclic structure, which magnifies steric interactions.[3][4] This rigidity forces the substituents of both the enolate and the aldehyde into well-defined pseudo-equatorial or pseudo-axial positions, minimizing steric strain and leading to a highly predictable stereochemical outcome.[5] The geometry of the enolate ((Z)- or (E)-) directly translates to the relative stereochemistry (syn or anti) of the aldol adduct with high fidelity.
Silyl Enol Ethers: The Flexibility of an Open Transition State
In contrast, the Mukaiyama aldol addition, which utilizes a silyl enol ether and a Lewis acid, is generally understood to proceed through a more flexible, acyclic "open" transition state.[6][7][8] The silicon-oxygen bond is longer and the interaction with the Lewis acid-activated aldehyde does not enforce a rigid cyclic structure.[7] Consequently, the stereochemical outcome is less predictable and highly dependent on a subtle interplay of steric and electronic factors, including the nature of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂), the enolate substituents, and the aldehyde structure.[9][10] While high levels of stereoselectivity can be achieved, it is not an inherent feature of the core mechanism and often requires careful optimization of reaction conditions or the use of chiral catalysts.[1][9]
Enolate Generation: The First Point of Control
The ability to selectively generate a specific enolate geometry is the cornerstone of a stereocontrolled aldol reaction. Here, the methodologies for boron and silyl enolates offer distinct advantages and require different strategic considerations.
Silyl Enol Ethers: Kinetic vs. Thermodynamic Control
The generation of silyl enol ethers from unsymmetrical ketones provides a classic example of kinetic versus thermodynamic control.[3]
-
Kinetic Control : Achieved using a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C). The base preferentially removes the more accessible, less-hindered proton, leading to the less substituted, kinetic silyl enol ether.[3]
-
Thermodynamic Control : Employing a weaker base (e.g., triethylamine) at higher temperatures allows for equilibration. This favors the formation of the more substituted, thermodynamically more stable silyl enol ether.[3]
This regiochemical control is a powerful tool, but achieving high geometric (E/Z) selectivity for a given regioisomer can be challenging.[11]
Boron Enolates: Reagent-Controlled Geometry
The geometry of boron enolates is primarily dictated by the choice of the boron reagent and the base, rather than thermodynamic or kinetic factors related to the ketone's α-protons.[12] This reagent-based control offers a more direct and often more selective route to a desired enolate geometry.
-
(Z)-Enolate Formation : Typically achieved using dialkylboron triflates (R₂BOTf) with a tertiary amine base like diisopropylethylamine (DIPEA).[12] The bulky triflate leaving group and the steric environment of the transition state for enolization favor the formation of the (Z)-isomer.
-
(E)-Enolate Formation : Often accomplished using dialkylboron chlorides (R₂BCl) in combination with a less hindered base like triethylamine (Et₃N).[4] The smaller chloride and different transition state organization favor the (E)-enolate.[4]
The ability to reliably generate either the (Z)- or (E)-enolate simply by selecting the appropriate boron reagent is a significant advantage for stereodivergent synthesis.[11]
Performance Comparison: A Data-Driven Perspective
While a single, direct comparative study under identical conditions is rare in the literature, we can compile representative data to illustrate the typical performance of each methodology. The following table showcases results for aldol additions with common substrates. It is crucial to note that these reactions were run under different optimized conditions and serve as illustrative examples rather than a direct one-to-one comparison.
| Enolate Type | Ketone/Ester Source | Aldehyde | Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |
| Boron Enolate | N-propionyl oxazolidinone | Isobutyraldehyde | n-Bu₂BOTf, DIPEA | 91-95 | >99:1 | [13] |
| Boron Enolate | Chiral Ester | Various Aldehydes | Cy₂BCl, Et₃N | High | anti-selective | [14] |
| Silyl Enol Ether | Cyclohexanone | Benzaldehyde | TiCl₄ | ~82 | 63:19 (threo:erythro) | [9] |
| Silyl Enol Ether | Silyl Ketene Acetal | Isopropyl Alcohol | Chiral Cu(II)-Box | 95 | >99:1 | [6] |
| Silyl Enol Ether | 1-(TMS)-cyclopentene | Benzaldehyde | (R)-BINAP·AgOTf | 88 | 95:5 | [6] |
Key Insights from the Data:
-
Boron Enolates , particularly in substrate-controlled reactions like the Evans' aldol, consistently provide exceptionally high diastereoselectivity (>99:1) due to the rigid Zimmerman-Traxler transition state.[13]
-
Silyl Enol Ethers under standard Lewis acid catalysis (e.g., TiCl₄) can show modest diastereoselectivity.[9] However, the use of modern chiral Lewis acid catalysts can lead to outstanding levels of both diastereoselectivity and enantioselectivity, making the Mukaiyama aldol a premier method for asymmetric catalysis.[6][9]
Experimental Protocols: A Practical Guide
The successful execution of these reactions hinges on meticulous experimental technique. Below are representative, step-by-step protocols for achieving high stereoselectivity with both methods.
Protocol 1: Diastereoselective syn-Aldol Reaction via a Boron Enolate (Evans' Auxiliary)
This protocol describes the highly selective reaction of a chiral N-acyloxazolidinone to generate a syn-aldol adduct.[13]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one
-
Di-n-butylboron triflate (n-Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Aqueous phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (target concentration ~0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (1.2 equiv) dropwise.
-
Add di-n-butylboron triflate (1.1 equiv) dropwise over 10 minutes. The solution typically turns yellow. Stir at 0 °C for 30 minutes to ensure complete enolization.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add freshly distilled isobutyraldehyde (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 10 mL of methanol.
-
Slowly add 10 mL of 30% H₂O₂ in methanol (2:1 v/v) at 0 °C to oxidatively cleave the boron aldol-ate.
-
After stirring for 1 hour, concentrate the mixture in vacuo, extract with ether (3 x 20 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.
Protocol 2: Diastereoselective Mukaiyama Aldol Addition using TiCl₄
This protocol details the classic reaction between the silyl enol ether of cyclohexanone and benzaldehyde.[6]
Materials:
-
1-(Trimethylsilyloxy)cyclohexene
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous CH₂Cl₂ (target concentration ~0.2 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow-orange. Stir for 10 minutes.
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
dot graph TD { subgraph Boron Enolate Workflow A[Ketone + R₂BX/Base] --> B{In situ Enolate Formation}; B --> C[Addition of Aldehyde]; C --> D{Zimmerman-Traxler TS}; D --> E[Oxidative/Hydrolytic Workup]; E --> F[Aldol Product]; end
} caption: Comparative Experimental Workflow.
Causality and Practical Considerations: Making the Right Choice
Choosing between these two powerful methods requires a nuanced understanding of their respective strengths and weaknesses.
When to Choose Boron Enolates:
-
When Predictable, High Diastereoselectivity is Paramount: The reliability of the Zimmerman-Traxler model makes boron enolates the premier choice for substrate-controlled diastereoselective reactions, especially in complex molecule synthesis where stereochemical fidelity is critical.[15]
-
For syn- or anti-Selective Synthesis from the Same Precursor: The ability to access either the (Z)- or (E)-enolate through reagent selection provides a powerful strategy for stereodivergent synthesis.[14]
-
When an Internal Lewis Acid is Advantageous: The boron atom itself acts as a Lewis acid to coordinate the aldehyde, leading to an intramolecular reaction from the ate complex. This avoids the need for an external, often harsh, Lewis acid.[3][4]
Practical Challenges: Boron reagents like n-Bu₂BOTf and Cy₂BCl are often pyrophoric or highly reactive with moisture and air, requiring stringent anhydrous and anaerobic techniques. The reaction workup often involves an oxidative step with hydrogen peroxide, which may not be compatible with sensitive functional groups.[16]
When to Choose Silyl Enol Ethers (Mukaiyama Aldol):
-
For Catalytic Asymmetric Reactions: The Mukaiyama reaction is highly amenable to the use of chiral Lewis acids, enabling catalytic enantioselective transformations—a major advantage in terms of atom economy and the synthesis of chiral, non-racemic compounds.[1][9]
-
When Using Stable, Isolable Enolate Equivalents: Silyl enol ethers are generally stable, isolable compounds, which can be purified before use. This allows for a two-step procedure that can be advantageous for complex substrates and avoids the in situ generation of a highly reactive enolate in the presence of the final electrophile.[3][7]
-
Broad Substrate Scope and Milder Conditions: The vast array of Lewis acids and catalysts developed for the Mukaiyama reaction provides a large toolbox to tune reactivity for a wide range of ketones, aldehydes, and functional groups.[9] Versions using milder Lewis acids or even operating in aqueous media have been developed.[1]
Practical Challenges: The reaction often requires stoichiometric amounts of strong Lewis acids like TiCl₄, which are highly moisture-sensitive and can be difficult to handle.[9] The open transition state means that stereoselectivity can be highly sensitive to minor changes in reaction conditions, requiring careful optimization.[8]
Conclusion
Both boron enolates and silyl enol ethers are elite tools for constructing β-hydroxy carbonyl motifs. The choice between them is not a matter of inherent superiority, but of strategic alignment with the specific goals of a synthesis. Boron enolates offer a pathway of unparalleled, predictable diastereocontrol, governed by a rigid, closed transition state. This makes them ideal for complex syntheses where establishing relative stereochemistry with high fidelity is the primary objective. The Mukaiyama aldol reaction of silyl enol ethers, proceeding through a flexible open transition state, provides a versatile and powerful platform for catalytic asymmetric synthesis. Its adaptability and the vast potential for catalyst development make it a cornerstone of modern enantioselective methodology. A thorough understanding of the underlying mechanistic principles—the causality behind the choice of reagents, the nature of the transition state, and the practical demands of each protocol—is what empowers the researcher to transform a synthetic puzzle into an elegant and efficient solution.
References
- 1. Mukaiyama Aldol Reactions in Aqueous Media - ChemistryViews [chemistryviews.org]
- 2. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. youtube.com [youtube.com]
- 5. An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Selective Asymmetric Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Chiral Auxiliaries: The Foundation of Predictable Stereocontrol
An In-Depth Guide to Reagents for Asymmetric Aldol Additions: A Comparative Review for the Modern Chemist
The aldol addition is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2][3] The ability to control the stereochemical outcome of this reaction is paramount in the synthesis of pharmaceuticals and natural products, where biological activity is often dictated by a single stereoisomer.[4][5] This guide provides a comparative analysis of the principal strategies for achieving asymmetric aldol additions, offering field-proven insights into the causality behind experimental choices and objective data to inform your selection of the optimal reagent system.
We will explore three major classes of reagents: chiral auxiliaries, which offer a robust stoichiometric approach; chiral catalysts, encompassing both metal-based and organocatalytic systems for an atom-economical solution; and biocatalysts, which represent nature's highly efficient and green approach.
The chiral auxiliary strategy involves the temporary attachment of a chiral moiety to the substrate, which directs the stereochemical course of the aldol reaction. After the key bond formation, the auxiliary is cleaved and can be recovered.[4] This method, while stoichiometric, is prized for its reliability and high degree of stereocontrol.
Evans Oxazolidinone Auxiliaries
Among the most successful and widely adopted are the Evans oxazolidinone auxiliaries, developed by David A. Evans in the 1980s.[5][6] These auxiliaries, derived from readily available amino acids like L-valine and L-phenylalanine, provide exceptional levels of asymmetric induction.
Mechanism of Action: The Zimmerman-Traxler Model
The remarkable stereoselectivity of Evans auxiliaries is rooted in the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[7][8] The process begins with the formation of a Z-enolate, typically using a boron reagent like dibutylboron triflate (Bu₂BOTf) and a hindered amine base.[9] The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a well-defined structure. The bulky substituent on the chiral auxiliary (e.g., isopropyl from valine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[10] This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters, reliably leading to the syn-aldol product.[8][9]
Workflow for Asymmetric Aldol Addition Using a Chiral Auxiliary
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Performance Comparison of Evans-type Auxiliaries
| Auxiliary Derivative | R Group | Typical Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Feature |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenyl | >99:1 | >99% | Derived from (1R,2S)-norephedrine. |
| (S)-4-isopropyl-2-oxazolidinone | Isopropyl | >95:5 | >99% | Derived from L-valine.[6] |
| (S)-4-benzyl-2-oxazolidinone | Benzyl | >95:5 | >99% | Derived from L-phenylalanine.[6] |
Experimental Protocol: Evans Asymmetric syn-Aldol Reaction
-
Enolization: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the cold enolate solution. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Auxiliary Cleavage: The crude product is purified by flash chromatography to yield the aldol adduct. The auxiliary can then be cleaved, for example, by treatment with lithium hydroperoxide (LiOH/H₂O₂) to yield the chiral β-hydroxy acid.[11]
Chiral Catalysis: Atom-Efficient Asymmetric Induction
Catalytic methods avoid the need for stoichiometric chiral reagents and the associated protection/deprotection steps, offering a more atom-economical and efficient pathway.
A. Chiral Lewis Acid Metal Catalysis
The catalytic asymmetric Mukaiyama aldol reaction utilizes a chiral Lewis acid to activate an aldehyde towards nucleophilic attack by a silyl enol ether.[3][12] This approach allows for catalytic turnover and high enantioselectivities.
Mechanism of Action: The chiral Lewis acid, typically a complex of a metal like titanium, tin, or copper with a chiral ligand (e.g., BINOL, BOX), coordinates to the carbonyl oxygen of the aldehyde.[13][14] This coordination enhances the aldehyde's electrophilicity and creates a defined chiral environment, forcing the incoming silyl enol ether to attack from a specific face.
Catalytic Cycle of a Chiral Lewis Acid-Promoted Mukaiyama Aldol Reaction
Caption: Catalytic cycle for the Mukaiyama aldol reaction.
B. Organocatalysis: The Metal-Free Revolution
The discovery that small organic molecules can catalyze complex asymmetric reactions has revolutionized the field. For the aldol reaction, the amino acid L-proline and its derivatives have emerged as exceptionally powerful catalysts.[15][16][17]
Mechanism of Action: Enamine Catalysis
Proline catalysis elegantly mimics the strategy used by Class I aldolase enzymes.[1][18] The reaction proceeds via a nucleophilic enamine intermediate.
-
Enamine Formation: The secondary amine of proline condenses with a ketone donor to form a chiral enamine.[1]
-
Activation and C-C Bond Formation: The carboxylic acid moiety of the same proline molecule acts as a Brønsted acid, activating the aldehyde acceptor via hydrogen bonding. This brings the electrophile and nucleophile into close proximity within a highly organized, chair-like transition state.[19]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the aldol product and regenerate the proline catalyst.[1][17]
This dual activation—forming the nucleophile and activating the electrophile within a single catalytic species—is the key to its success.
Catalytic Cycle of the Proline-Catalyzed Direct Aldol Reaction
Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction
-
Reaction Setup: To a vial charged with the aldehyde (1.0 equiv), the ketone (10.0 equiv), and the solvent (e.g., DMSO), is added (S)-proline (0.2-0.3 equiv).[20]
-
Reaction: The mixture is stirred at room temperature for the required time (4-48 hours), monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Biocatalysis: Nature's Approach to Aldol Additions
Aldolase enzymes catalyze aldol reactions in biological systems with unparalleled stereo- and regioselectivity under mild, aqueous conditions.[21] While their industrial use has been limited by substrate scope and stability, recent advances in enzyme engineering are overcoming these hurdles, making biocatalysis an increasingly viable and "green" alternative.[21][22] For instance, engineered 4-oxalocrotonate tautomerase (4-OT) variants have been shown to catalyze the asymmetric addition of acetaldehyde to various aromatic aldehydes.[23]
Comparative Summary of Asymmetric Aldol Methodologies
| Feature | Chiral Auxiliaries (Evans) | Chiral Metal Catalysis (Mukaiyama) | Organocatalysis (Proline) | Biocatalysis (Aldolases) |
| Chiral Source | Stoichiometric | Catalytic | Catalytic | Catalytic (Enzyme) |
| Mechanism | Covalent attachment, Zimmerman-Traxler TS | Lewis acid activation of aldehyde | Enamine formation from ketone | Enamine (Class I) or Zinc Enolate (Class II)[1] |
| Typical ee | >99% | 90 to >99% | 70 to >99% | >99% |
| Typical dr | >95:5 (syn) | Variable, depends on enolate geometry and catalyst | Often favors anti or syn depending on catalyst | Highly specific |
| Substrate Scope | Broad | Broad for silyl enol ethers/aldehydes | Broad for ketones/aldehydes | Generally narrow, but expanding with engineering[21] |
| Conditions | Cryogenic temperatures (-78 °C), anhydrous | Often low temperatures, anhydrous | Room temperature, can tolerate water[15] | Aqueous buffer, physiological temp. |
| Advantages | Highly reliable and predictable, excellent selectivity | High turnover, broad ligand library | Metal-free, inexpensive catalyst, mild conditions | Environmentally benign, exceptional selectivity |
| Disadvantages | Poor atom economy, protection/deprotection steps | Metal contamination, sensitivity to air/moisture | Can require high catalyst loading, purification challenges | Substrate limitations, enzyme cost/stability |
Conclusion and Outlook
The selection of a reagent for an asymmetric aldol addition is a decision guided by the specific demands of the synthetic target, scale, and desired efficiency. Chiral auxiliaries, particularly the Evans oxazolidinones, remain the gold standard for reliability and predictability, making them invaluable in complex total synthesis where material loss is critical.[6] For scalability and atom economy, catalytic methods are superior. Chiral Lewis acid catalysis offers broad substrate scope and high enantioselectivity, while organocatalysis provides a robust, metal-free alternative that is often operationally simpler and more environmentally friendly.[16][24] Looking forward, the continued development of more active and selective organocatalysts and the rapid advances in enzyme engineering promise a future where the synthesis of chiral molecules is not only efficient and precise but also sustainable.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 3. Current progress in the asymmetric aldol addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Evans aldol ppt | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. Current progress in the asymmetric aldol addition reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biocatalytic asymmetric aldol addition into unactivated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Biocatalytic asymmetric aldol addition into unactivated ketones | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Beyond the Single Pulse: A Guide to Validating Reaction Outcomes with 2D NMR Spectroscopy
This guide offers a comparative analysis of the primary 2D NMR techniques used in the structural elucidation of synthetic products. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, providing the in-depth perspective of seasoned practitioners for researchers, scientists, and drug development professionals.
From Ambiguity to Certainty: Why 2D NMR is Essential
A standard 1D ¹H NMR spectrum plots signal intensity against a single frequency axis.[1] For simple molecules, this is often sufficient. However, in larger molecules or reaction mixtures, signals from chemically distinct protons can overlap, creating a dense, uninterpretable forest of peaks. 2D NMR circumvents this by spreading the spectral information across two frequency dimensions, resolving these overlaps and revealing the intricate relationships between nuclei.[1][4] This multi-dimensional view allows us to piece together the molecular puzzle with far greater certainty.
The strategic application of a suite of 2D NMR experiments can reveal:
-
¹H-¹H Connectivity: Which protons are coupled to each other through chemical bonds.
-
¹H-¹³C Connectivity: Which protons are directly attached to which carbons.
-
Long-Range ¹H-¹³C Connectivity: How molecular fragments are connected across multiple bonds.
-
Through-Space Proximity: Which atoms are close to each other in 3D space, confirming stereochemistry.[5][6][7]
The Chemist's 2D NMR Toolkit: A Comparative Overview
The selection of 2D NMR experiments is dictated by the specific structural questions that need answering. Each experiment provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is often the first 2D technique employed after initial 1D spectra are acquired. It is a homonuclear experiment that reveals which protons are scalar (J-coupled) to one another, typically through two or three bonds.[1][8][9]
-
How it Works: The spectrum displays the 1D proton spectrum along the diagonal. Off-diagonal peaks, or "cross-peaks," appear at the frequency coordinates of two protons that are mutually coupled.[8][9]
-
Causality: By tracing the connections from one cross-peak to another, one can walk along a chain of coupled protons, definitively establishing the spin systems within a molecule.[10] This is invaluable for confirming the integrity of, for example, an alkyl chain or the substitution pattern on an aromatic ring, which can be difficult to discern from complex splitting patterns in 1D NMR alone.[5][11]
HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Connection
The HSQC experiment is a cornerstone of structure elucidation, providing a direct correlation between each proton and the carbon atom to which it is attached.[12]
-
How it Works: This is a heteronuclear experiment, creating a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak appears at the coordinate corresponding to the chemical shifts of a directly bonded C-H pair.[5]
-
Causality: Its high sensitivity and excellent resolution make it the preferred method for assigning protonated carbons. An "edited" HSQC can further differentiate between CH/CH₃ groups (positive signals) and CH₂ groups (negative signals), providing similar information to a DEPT-135 experiment but with much greater sensitivity.[12][13] This allows for the rapid and unambiguous assignment of the majority of the carbon backbone.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
While HSQC connects protons to their directly attached carbons, the HMBC experiment reveals longer-range correlations, typically over two to three bonds (²J_CH_ and ³J_CH_).[12][14]
-
How it Works: Similar to HSQC, it's a ¹H-¹³C correlation map. However, the pulse sequence is optimized to detect these weaker, multi-bond couplings, while suppressing the strong one-bond correlations seen in HSQC.[12]
-
Causality: HMBC is the key to connecting the molecular fragments identified by COSY and HSQC. Correlations from a proton to a quaternary (non-protonated) carbon, for example, are uniquely observed in the HMBC spectrum and are critical for piecing together the complete carbon skeleton of the molecule.[15] The absence of an expected HMBC correlation can also be informative, though it must be interpreted with caution as its intensity depends on the magnitude of the J-coupling.[12]
NOESY/ROESY: Confirming 3D Structure and Stereochemistry
Unlike the previous experiments which rely on through-bond coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[6][16][17][18]
-
How it Works: These experiments measure the Nuclear Overhauser Effect (NOE), a through-space magnetization transfer between spatially proximate nuclei.[5][16]
-
Causality: This information is crucial for determining relative stereochemistry. For example, a cross-peak between two protons on a substituted ring can confirm if they are on the same face (cis) or opposite faces (trans) of the ring system.[7] The choice between NOESY and ROESY is dependent on the molecule's size (molecular weight); for small to medium-sized molecules, NOESY is generally preferred, while ROESY is more reliable for medium-sized molecules where the NOE can be close to zero.[6][16][17]
Performance Comparison of Key 2D NMR Techniques
The following table summarizes the key characteristics and applications of these foundational 2D NMR experiments for validating reaction outcomes.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Key Application in Reaction Validation |
| COSY | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][9] | 5 - 30 minutes | High | Identifying neighboring protons and tracing spin systems to confirm fragment structures.[8][10] |
| HSQC | ¹H-¹³C one-bond correlations.[5][12] | 15 - 60 minutes | Very High | Unambiguously assigning protonated carbons and differentiating CH, CH₂, and CH₃ groups.[12] |
| HMBC | ¹H-¹³C correlations through 2-4 bonds.[12][14] | 30 minutes - 4 hours | Moderate | Connecting molecular fragments, especially through quaternary carbons, to build the complete carbon skeleton.[15] |
| NOESY/ROESY | ¹H-¹H through-space correlations (<5Å).[6][17] | 1 - 8 hours | Low | Determining relative stereochemistry and confirming 3D conformation of the final product.[5][7] |
A Validated Workflow for Structure Confirmation
A systematic approach ensures that all necessary data is collected efficiently to arrive at an unambiguous structure. The following workflow represents a field-proven methodology for validating a synthetic product.
Caption: A logical workflow for reaction outcome validation using NMR spectroscopy.
Experimental Protocols
NMR Sample Preparation: The Foundation of Quality Data
The quality of your NMR data is fundamentally dependent on the quality of your sample.[19]
-
Mass: For a typical suite of 2D experiments on a modern spectrometer, aim for 15-25 mg of your purified compound.[20][21] Homonuclear experiments like COSY can be run on as little as 0.5-5.0 mg, but heteronuclear experiments (HSQC, HMBC) require more material.[21]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial first.[19][20][22]
-
Homogeneity: Ensure the sample is fully dissolved. Any particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[19][22][23] If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, high-quality NMR tube.[19][22]
-
Tube Quality: Use a clean, high-quality NMR tube appropriate for your spectrometer's field strength to avoid issues with shimming and spinning.[20][21]
Data Acquisition: A Step-by-Step Guide
This protocol assumes a standard suite of experiments for a novel small molecule.
-
Initial 1D Scans:
-
Acquire a standard ¹H NMR spectrum to check sample concentration and overall spectral features.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.
-
-
2D Experiment Setup & Acquisition:
-
COSY: This is the fastest 2D experiment. A standard gradient-selected COSY (gCOSY) can often be acquired in under 30 minutes.
-
HSQC: Set the ¹³C spectral width to encompass all expected carbon signals. A standard edited HSQC provides excellent sensitivity and multiplicity information. Typical acquisition time is 30-60 minutes.
-
HMBC: This experiment requires more time due to the detection of weaker couplings. Set the long-range coupling delay (often d6 in Bruker software) to optimize for an average J-coupling of ~8 Hz. Acquisition can range from 1 to 4 hours.
-
NOESY: This is typically the longest experiment. The critical parameter is the mixing time (d8), which determines the extent of NOE buildup. For small molecules, a mixing time of 500-800 ms is a good starting point.[24]
-
Caption: Correlation types revealed by key 2D NMR experiments.
Troubleshooting Common Issues
Even with careful preparation, artifacts can appear in 2D spectra.
-
Poor Shimming: Results in broad, distorted peaks. This is often caused by inhomogeneous samples (particulates) or poor-quality NMR tubes.[25][26] Always use filtered samples and high-quality tubes.
-
t₁ Noise: This appears as streaks or noise parallel to the F1 (indirect) axis, often centered on large solvent or impurity signals. It can be minimized by ensuring proper solvent suppression and using pulsed-field gradients.
-
ADC Overflow: This occurs if the receiver gain is set too high for a very concentrated sample, leading to a clipped FID and poor quality spectra.[25] If this error occurs, the receiver gain must be manually lowered.
-
Phase Distortions: Improper phasing can make it difficult to distinguish positive and negative peaks (e.g., in an edited HSQC or NOESY). Modern software often has robust automatic phasing routines, but manual correction may be necessary.[27][28]
By systematically applying the suite of 2D NMR experiments described in this guide, researchers can move beyond the limitations of 1D spectroscopy to achieve unambiguous structural validation. This rigorous approach is fundamental to ensuring the integrity of chemical research and accelerating the pace of discovery and development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison Between 1D and 2D NMR Techniques.pdf [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC – All About Drugs [allfordrugs.com]
- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 18. acdlabs.com [acdlabs.com]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 24. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 25. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 26. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 27. ulethbridge.ca [ulethbridge.ca]
- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Tris(trimethylsiloxy)ethylene in Large-Scale Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, particularly within the pharmaceutical sector, the selection of a reagent is a multi-faceted decision, weighing reactivity and yield against process safety, scalability, and ultimately, cost. Tris(trimethylsiloxy)ethylene (TTMSE), a stable and commercially available silyl enol ether, presents itself as a potent C2-synthon, effectively acting as a pre-formed equivalent of the acetate enolate. This guide provides a critical evaluation of TTMSE's utility and cost-effectiveness in large-scale operations, comparing it directly with traditional and alternative methods of enolate generation and utilization.
The Fundamental Challenge: Enolate Generation at Scale
The aldol reaction and related C-C bond formations are cornerstones of organic synthesis.[1] At their heart lies the enolate, a powerful carbon nucleophile. However, the generation of enolates, especially on a multi-kilogram or pilot-plant scale, is fraught with challenges.
The conventional approach involves the deprotonation of a carbonyl compound using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). While highly effective in laboratory settings, this method introduces significant hurdles in a manufacturing environment:
-
Cryogenic Conditions: LDA reactions typically require temperatures of -78 °C to prevent side reactions and ensure kinetic control.[2] Maintaining such low temperatures in large reactors is energy-intensive and requires specialized equipment, representing a major capital and operational expenditure.
-
Stoichiometric Strong Base: The use of a full equivalent of a highly reactive and moisture-sensitive base like LDA introduces safety and handling concerns. Quenching and workup also generate substantial salt-based waste streams, increasing the Process Mass Intensity (PMI).
-
Selectivity Issues: For unsymmetrical ketones, achieving regioselective enolate formation (kinetic vs. thermodynamic) can be challenging and requires stringent process control.[3]
Silyl enol ethers, such as TTMSE, were developed to circumvent these issues. They are stable, isolable compounds that react as enolate surrogates under milder, Lewis-acid-catalyzed conditions (the Mukaiyama Aldol Reaction), shifting the paradigm from in situ generation to the use of a well-defined, stable reagent.[4]
Comparative Analysis of Enolate Strategies
The true value of TTMSE is best understood by comparing it to its main alternatives in a process chemistry context. The primary alternatives are not other pre-formed enolates, but rather different methodologies for achieving the same bond formation.
| Method | Key Reagents | Typical Temp. | Stereo-selectivity | Key Byproducts / Waste | Primary Cost Drivers |
| TTMSE | TTMSE, Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | 0 °C to RT | Generally low (open transition state) unless chiral auxiliaries/catalysts are used.[4] | Silyl byproducts, hydrolyzed Lewis acid salts. | High initial cost of TTMSE reagent. |
| In Situ TMS-Enol Ether | Ketone, TMSCl, Et₃N or LDA | -78 °C to RT | Dependent on base/conditions for E/Z selectivity.[2] | Amine hydrochloride salts, lithium salts. | Reagent costs (TMSCl, base), potential for cooling, process control for selectivity. |
| Lithium Enolate (LDA) | Ketone, Diisopropylamine, n-BuLi | -78 °C | High (Zimmerman-Traxler model), dependent on enolate geometry.[4] | Diisopropylamine, lithium salts, butane. | Energy (cryogenics), specialized reactors, handling of pyrophoric n-BuLi. |
| Boron Enolate | Ketone, Bu₂BOTf, iPr₂NEt | -78 °C to 0 °C | Typically very high (closed transition state).[3][4] | Amine triflate salts, boron-containing byproducts. | Cost of boron triflate reagents, oxidative workup chemicals (H₂O₂). |
Expert Analysis:
-
When to Choose TTMSE: TTMSE shines in processes where the starting carbonyl precursor is expensive, unstable, or gaseous (like acetic anhydride), making an in situ approach impractical. Its primary advantage is operational simplicity and predictability . By removing the enolate generation step, the process becomes more robust. It avoids cryogenic temperatures and pyrophoric reagents, significantly lowering the barrier for equipment and safety protocols. The higher upfront cost of the reagent can be offset by savings in energy, capital expenditure, and waste disposal, especially if the process is not amenable to other methods.
-
The Main Competitor: In Situ Formation: For simple, stable ketones, generating the silyl enol ether in situ is often the most economically viable route.[2] Reagents like trimethylsilyl chloride (TMSCl) and triethylamine are inexpensive bulk chemicals. This route introduces an extra reaction step and generates salt waste, but for many processes, this is a manageable trade-off against the high unit cost of a pre-formed reagent like TTMSE.
-
For High Stereoselectivity: Boron and Lithium Enolates: When the synthesis demands high diastereoselectivity (e.g., creating specific syn or anti aldol adducts), TTMSE used with a standard Lewis acid is often inadequate.[5] In these cases, lithium or, more commonly, boron enolates are superior due to their well-ordered, chair-like transition states.[3][4] The high cost of boron reagents and the operational complexity of both methods are justified by the high value of the stereochemically pure product, often a key pharmaceutical intermediate.[6]
Protocol Comparison: Mukaiyama Aldol Reaction
To provide a practical basis for comparison, we present two protocols for the addition of an acetate equivalent to benzaldehyde. Protocol A utilizes TTMSE, while Protocol B uses an in situ generated silyl enol ether from acetone.
Protocol A: Aldol Addition using this compound (TTMSE)
This protocol leverages the stability and ease of handling of TTMSE.
-
Reactor Setup: A 50L glass-lined reactor is charged with anhydrous Dichloromethane (DCM, 20 L) under a nitrogen atmosphere. The vessel is cooled to 0 °C.
-
Charge Reagents: Benzaldehyde (1.0 kg, 9.42 mol) is added to the reactor.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 eq, 1.96 kg) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. The solution turns deep red.
-
TTMSE Addition: this compound (1.1 eq, 3.03 kg) is added dropwise over 1 hour, ensuring the temperature remains below 5 °C.[7]
-
Reaction: The mixture is stirred at 0-5 °C for 4 hours. Reaction completion is monitored by TLC or HPLC for the disappearance of benzaldehyde.
-
Workup: The reaction is quenched by slowly pouring it into a separate vessel containing a saturated aqueous solution of NaHCO₃ (20 L) at 0 °C with vigorous stirring.
-
Purification: The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude silyl-protected aldol product. This is then hydrolyzed with aqueous acid (e.g., 1M HCl in THF) to afford 3-hydroxy-3-phenylpropanoic acid (after subsequent oxidation, not detailed here) or its ester derivative.
Protocol B: Aldol Addition using In Situ Generated Silyl Enol Ether
This protocol generates the required nucleophile from a cheap, readily available ketone.
-
Enolate Formation: A 50L reactor is charged with anhydrous THF (15 L) and Diisopropylamine (1.1 eq, 1.47 L). The solution is cooled to -78 °C. n-Butyllithium (1.1 eq, 6.5 L of 1.6M solution in hexanes) is added slowly, keeping the temperature below -70 °C. The mixture is stirred for 30 minutes. Acetone (1.0 eq, 0.69 L) is then added dropwise, and the resulting lithium enolate solution is stirred for 1 hour at -78 °C.
-
Silylation: Trimethylsilyl chloride (TMSCl, 1.2 eq, 1.44 L) is added, and the reaction is allowed to warm slowly to room temperature overnight to form 2-(trimethylsiloxy)propene.
-
Aldol Reaction Setup: In a separate 50L reactor, prepare a solution of Benzaldehyde (0.9 eq relative to acetone, 0.94 kg) and TiCl₄ (1.1 eq, 1.84 kg) in DCM (20 L) at -78 °C.
-
Addition: The solution of 2-(trimethylsiloxy)propene prepared in step 2 is transferred via cannula to the second reactor at -78 °C.
-
Reaction & Workup: The reaction is stirred for 4 hours at -78 °C, then worked up as described in Protocol A.
Self-Validating System & Causality:
The choice between these protocols is a classic process chemistry dilemma. Protocol A is significantly simpler, avoids cryogenics, and uses one less reaction step, reducing potential points of failure. Its self-validating nature comes from using a pure, characterized reagent (TTMSE), leading to more predictable outcomes. Protocol B, while more complex and energy-intensive, uses inexpensive starting materials (acetone, LDA precursors, TMSCl).[2] The cost-effectiveness of Protocol B is entirely dependent on the scale and the organization's capacity to handle cryogenic and pyrophoric reagents safely and efficiently. For high-value APIs where process robustness is paramount, the material cost of TTMSE in Protocol A can be justified.
Decision Framework for Industrial Application
Choosing the right enolate strategy is context-dependent. The following decision tree illustrates the key considerations for a process chemist.
Conclusion
This compound is not a universal solution but rather a specialized tool for large-scale synthesis. Its cost-effectiveness is not measured by its price per kilogram alone, but by the total cost of the implemented process. It provides a compelling case in situations where:
-
Operational simplicity and process robustness are prioritized over raw material costs.
-
The necessary starting materials for in situ generation are expensive, unavailable, or difficult to handle.
-
Capital investment in specialized cryogenic equipment is to be avoided.
-
A predictable, well-defined reagent is needed to ensure consistent batch-to-batch quality in the synthesis of high-value products like pharmaceutical intermediates.[8][9]
For drug development professionals, TTMSE represents a valuable option for de-risking a synthetic step, enabling a faster and more reliable path from lab to pilot plant, where time and predictability are often more valuable than the cost of a single reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. This compound 95 69097-20-7 [sigmaaldrich.com]
- 8. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 9. nbinno.com [nbinno.com]
The Clear Alternative: A Guide to Tris(trimethylsiloxy)silane as a Non-Toxic Replacement for Organotin Reagents in Radical Chemistry
For decades, chemists in pharmaceutical and agrochemical research have relied on the potent reactivity of organotin reagents, particularly tributyltin hydride (Bu₃SnH), for crucial radical-mediated bond-forming reactions. However, this power comes at a steep price. The high toxicity, environmental persistence, and notoriously difficult removal of organotin byproducts represent significant hurdles, particularly in process development and manufacturing where purity and safety are paramount[1][2][3][4][5]. The quest for cleaner, safer alternatives has led to the emergence of Tris(trimethylsiloxy)silane, often abbreviated as TTMSS, as a superior, non-toxic substitute that frequently matches and sometimes exceeds the performance of its toxic predecessor[6][7][8].
This guide provides an in-depth comparison between TTMSS and organotin reagents, supported by experimental data and mechanistic insights. We will explore the causality behind its performance, provide a practical experimental protocol, and demonstrate why TTMSS is not just a replacement, but an upgrade for modern organic synthesis.
The Problem with Tin: Toxicity and Troublesome Work-ups
Organotin compounds exhibit significant toxicity to a wide range of organisms, including humans[1][2][3]. Tri-substituted organotins like Bu₃SnH and its oxidized byproduct, bis(tributyltin) oxide, are potent immunotoxins and endocrine disruptors[2]. Their lipophilic nature causes them to bioaccumulate, posing a long-term environmental threat[4][5].
From a practical standpoint, the removal of tin residues from reaction mixtures is a persistent challenge for synthetic chemists[6][7]. Standard silica gel chromatography is often insufficient. Complete removal necessitates specialized and often tedious work-up procedures, such as:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates tributyltin fluoride (Bu₃SnF), which must then be filtered off[9][10][11].
-
Iodine Treatment: Unreacted Bu₃SnH can be converted to Bu₃SnI before KF treatment[11].
-
Chromatography on Specialized Media: This can include mixing silica gel with reagents like potassium carbonate[9][10].
These extra steps complicate purification, reduce overall yield, and increase waste production, making the process less efficient and "greener"[12][13].
TTMSS: A Superior Mechanistic Profile
Tris(trimethylsiloxy)silane, with the structure (Me₃SiO)₃SiH, effectively mimics the radical chain propagation pathway of Bu₃SnH but with significant advantages. The core of its function lies in the homolytic cleavage of its Si-H bond to mediate a radical chain reaction.
The Catalytic Cycle
The general mechanism for a TTMSS-mediated radical reduction of an organic halide (R-X) proceeds as follows:
-
Initiation: A radical initiator (e.g., AIBN, V-70) is thermally or photochemically decomposed to generate an initial radical (In•). This radical abstracts the hydrogen atom from TTMSS to generate the key tris(trimethylsiloxy)silyl radical, (Me₃SiO)₃Si•.
-
Propagation:
-
The silyl radical abstracts the halogen from the substrate (R-X) to form the desired alkyl radical (R•) and a stable silyl halide byproduct, (Me₃SiO)₃SiX.
-
The alkyl radical (R•) then abstracts a hydrogen atom from a new molecule of TTMSS, yielding the final reduced product (R-H) and regenerating the silyl radical to continue the chain.
-
-
Termination: Two radical species combine to end the chain.
The key difference in reactivity compared to Bu₃SnH stems from the bond dissociation energies (BDE). The Si-H bond in TTMSS is slightly stronger (approx. 84 kcal/mol) than the Sn-H bond in Bu₃SnH (approx. 74 kcal/mol)[6]. This means that the hydrogen atom transfer from TTMSS to the alkyl radical is slightly less facile. While this may require minor adjustments to reaction conditions, such as temperature or initiation time, it also opens the door to unique reactivity and selectivity profiles[6][14].
Caption: TTMSS-mediated radical chain reaction mechanism.
Performance Showdown: TTMSS vs. Bu₃SnH
TTMSS has proven its efficacy across a wide spectrum of radical reactions. In many cases, it provides yields comparable to Bu₃SnH while simplifying purification and eliminating toxicity concerns. Notably, in certain cyclization reactions, TTMSS offers a dramatic improvement in diastereoselectivity.
Case Study 1: Radical Dehalogenation
Radical dehalogenation is a fundamental transformation. TTMSS serves as an excellent hydrogen donor for the reductive removal of halogens from various substrates.
| Substrate (R-X) | Reagent | Initiator | Conditions | Yield (R-H) | Reference |
| 1-Bromoadamantane | Bu₃SnH | AIBN | Benzene, 80 °C | ~95% | [15] |
| 1-Bromoadamantane | TTMSS | AIBN | Benzene, 80 °C | ~93% | [16] |
| Cyclohexyl Iodide | Bu₃SnH | Et₃B | Toluene, -78 °C | High | [17] |
| Cyclohexyl Bromide | TTMSS | UV Light (365 nm) | HFIP, 40 °C, flow | 73% | [18] |
As the data shows, TTMSS provides comparable efficiency in standard dehalogenation reactions under similar thermal initiation conditions and enables modern photochemical approaches.
Case Study 2: Radical Cyclization & Enhanced Diastereoselectivity
A significant advantage of TTMSS emerges in radical cyclization reactions. The slightly slower rate of hydrogen atom donation from TTMSS compared to Bu₃SnH allows transient radical intermediates more time to equilibrate to their thermodynamically favored conformation before being quenched. This can lead to a remarkable enhancement in diastereoselectivity.
A study on the synthesis of 2,4-disubstituted piperidines demonstrated this effect powerfully[14][19].
| Substrate | Reagent | Initiator | trans:cis Ratio | Yield | Reference |
| N-benzyl-N-allyl-2-bromo-4-phenylbutanamide | Bu₃SnH | AIBN | 6:1 | 75% | [14][19] |
| N-benzyl-N-allyl-2-bromo-4-phenylbutanamide | TTMSS | AIBN | >99:1 | 81% | [14][19] |
This "unprecedented enhancement" is attributed to the slower trapping of the cyclized piperidine radical by TTMSS, which allows a selective rearrangement of the minor stereoisomer to the major one before the final hydrogen atom transfer occurs[14].
In the Lab: A Practical Protocol for Radical Dehalogenation
This protocol provides a representative procedure for the radical de-bromination of an alkyl bromide using TTMSS, highlighting the simplicity of the methodology and work-up.
Caption: Experimental workflow for TTMSS-mediated dehalogenation.
Objective: To perform a radical de-bromination of 1-bromo-3-phenylpropane.
Materials:
-
1-bromo-3-phenylpropane (1.0 eq)
-
Tris(trimethylsiloxy)silane (TTMSS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous Toluene (Sufficient to make a 0.1 M solution)
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-phenylpropane.
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene, followed by TTMSS (1.2 eq).
-
Initiator Addition: Add the radical initiator, AIBN (0.1 eq). Causality Note: AIBN is a common thermal initiator that decomposes at a predictable rate at the boiling point of toluene, providing a steady stream of radicals to initiate the chain reaction[8][20].
-
Degassing: Equip the flask with a reflux condenser. Degas the solution by bubbling nitrogen through it for 15-20 minutes. Causality Note: Oxygen is a radical scavenger and can inhibit the chain reaction. Thorough degassing is crucial for reaction efficiency.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Allow the reaction to cool to room temperature. Concentrate the mixture directly under reduced pressure. The residue will contain the product and silane byproducts.
-
Purification: Purify the crude residue directly by standard silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). The byproducts, such as (Me₃SiO)₃SiBr, are typically much less polar or more volatile than the desired product and are easily separated without the need for aqueous washes or special treatments.
Conclusion: The Clear Choice for Modern Synthesis
Tris(trimethylsiloxy)silane stands as a testament to the evolution of synthetic chemistry toward safer and more efficient practices. It reliably performs the essential functions of organotin hydrides without the associated toxicity and environmental baggage[6][8]. Its use eliminates the need for problematic work-ups, streamlining the path from reaction to pure compound. Furthermore, the unique reactivity of TTMSS can offer strategic advantages, such as enhanced stereoselectivity in complex cyclizations[14][19]. For researchers, scientists, and drug development professionals, embracing TTMSS is a clear and logical step towards cleaner, safer, and more elegant chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 7. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. benchchem.com [benchchem.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iris.unica.it [iris.unica.it]
- 19. Tris(trimethylsilyl)silane: an unprecedented enhancement in the diastereoselectivity of radical cyclisations to give 2,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. curlyarrows.com [curlyarrows.com]
Kinetic versus thermodynamic control in enolate formation: a comparative study
A Comparative Guide to Kinetic and Thermodynamic Control in Enolate Formation
For researchers, scientists, and professionals in drug development, the regioselective formation of enolates from unsymmetrical ketones is a foundational concept in modern organic synthesis. The ability to predictably form a specific enolate regioisomer is paramount for controlling the outcome of carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures. This guide provides an in-depth comparison of the two primary modes of enolate formation: kinetic and thermodynamic control. We will explore the underlying mechanistic principles, provide detailed experimental protocols with supporting data, and offer insights into the practical application of these concepts.
The Dichotomy of Enolate Formation: A Tale of Two Protons
The deprotonation of an unsymmetrical ketone, such as 2-methylcyclohexanone, can result in the formation of two distinct regioisomeric enolates. The outcome of this deprotonation is not arbitrary; it is dictated by the reaction conditions, which can be precisely tuned to favor either the kinetic or the thermodynamic product.
-
The Kinetic Enolate: This is the enolate that is formed the fastest. Its formation is favored under irreversible conditions, typically involving a strong, sterically hindered base at low temperatures.[1] In the case of 2-methylcyclohexanone, the kinetic enolate results from the removal of a proton from the less-substituted α-carbon (C6), as these protons are more sterically accessible to a bulky base.[2][3]
-
The Thermodynamic Enolate: This is the more stable of the two possible enolates. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base at higher temperatures.[1] The thermodynamic enolate of 2-methylcyclohexanone is the more substituted enolate, with the double bond between C1 and C2. The increased substitution of the double bond contributes to its greater thermodynamic stability, a concept that parallels Zaitsev's rule for alkene stability.[4]
The ability to selectively generate one enolate over the other provides a powerful tool for directing subsequent reactions, such as alkylations, to a specific position on the ketone.
Mechanism and Rationale: Understanding the Driving Forces
The selective formation of either the kinetic or thermodynamic enolate is a direct consequence of the interplay between reaction rates and product stability.
Under kinetic control , the reaction is essentially irreversible. A strong, bulky base like lithium diisopropylamide (LDA) will deprotonate the most accessible proton at the fastest rate.[4][5] At low temperatures (typically -78 °C), the energy barrier for the deprotonation of the less hindered proton is lower, leading to the rapid formation of the kinetic enolate.[6] Once formed, this enolate is "locked" in place and can be trapped by an electrophile before it has a chance to equilibrate to the more stable thermodynamic isomer.
In contrast, thermodynamic control is achieved under conditions where the deprotonation is reversible. A weaker base, such as sodium hydride or an alkoxide, in a protic solvent or at higher temperatures, allows for an equilibrium to be established between the ketone and the two possible enolates.[5] Although the kinetic enolate is still formed faster, the reversibility of the reaction allows it to revert to the starting ketone. Over time, the equilibrium will shift to favor the formation of the more stable, lower-energy thermodynamic enolate.[6]
Diagram: Reaction Coordinate Diagram for Enolate Formation
Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Comparative Experimental Data
The regiochemical outcome of enolate formation is highly dependent on the reaction conditions. The following table summarizes the approximate product distribution for the deprotonation of 2-methylcyclohexanone under various conditions, as reported in the literature.
| Ketone | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 | [7] |
| 2-Methylcyclohexanone | LiHMDS | THF | -78 | 95:5 | [7] |
| 2-Methylcyclohexanone | NaH | THF | 25 | 26:74 | [7] |
| 2-Methylcyclohexanone | NaOEt | EtOH | 25 | ~20:80 | [1][4] |
| 2-Methylcyclohexanone | Ph3CLi | DME | 25 | 10:90 | [7] |
Note: Ratios are approximate and can be influenced by reaction time and the specific batch of reagents.
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective formation and subsequent alkylation of the kinetic and thermodynamic enolates of 2-methylcyclohexanone. These protocols are adapted from established procedures and are designed to be self-validating.[1][8]
Objective: To selectively form the less-substituted enolate of 2-methylcyclohexanone and trap it with an alkyl halide.
Diagram: Experimental Workflow for Kinetic Enolate Formation
Caption: Step-by-step workflow for kinetic enolate generation and reaction.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
2-Methylcyclohexanone
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add diisopropylamine (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the resulting solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).[9]
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution, add the alkyl halide (1.1 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the C6-alkylated product.
Objective: To selectively form the more-substituted enolate of 2-methylcyclohexanone and trap it with an alkyl halide.
Diagram: Experimental Workflow for Thermodynamic Enolate Formation
Caption: Step-by-step workflow for thermodynamic enolate generation.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Alkyl halide (e.g., methyl iodide)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, wash the sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add anhydrous THF to the sodium hydride. To this suspension, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Equilibration: Heat the mixture to reflux and stir for several hours (typically 2-4 hours) to allow for the formation and equilibration to the thermodynamic enolate.
-
Alkylation: To the refluxing solution of the thermodynamic enolate, add the alkyl halide (1.1 equivalents) dropwise. Continue to reflux the reaction mixture until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the C2-alkylated product.
Analysis and Characterization
The regiochemical outcome of the alkylation can be determined by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] The 1H and 13C NMR spectra of the purified products will show distinct signals corresponding to the position of the newly introduced alkyl group. In cases where a mixture of regioisomers is obtained, the ratio can be determined by integration of characteristic signals in the 1H NMR spectrum of the crude reaction mixture.
Another powerful technique for analyzing the composition of the enolate mixture before alkylation is through trapping experiments. The enolate mixture is treated with a reagent like chlorotrimethylsilane (TMSCl) to form the corresponding silyl enol ethers.[12] These derivatives are more stable than the enolates and can be readily separated and quantified by gas chromatography (GC) or NMR spectroscopy.
Conclusion
The ability to control the regioselectivity of enolate formation is a critical skill for any synthetic chemist. By carefully selecting the base, solvent, temperature, and reaction time, it is possible to favor the formation of either the kinetic or the thermodynamic enolate with a high degree of predictability. This control allows for the strategic formation of carbon-carbon bonds at specific positions, which is essential for the efficient synthesis of complex organic molecules in academic and industrial settings. The protocols and data presented in this guide provide a solid foundation for researchers to confidently apply these principles in their own synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. Khan Academy [khanacademy.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy [mdpi.com]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to Modern Catalysts for Silyl Enol Ether Reactions: Benchmarking Performance for the Mukaiyama Aldol Addition
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to achieving desired outcomes in organic synthesis. Silyl enol ethers are indispensable nucleophiles, serving as versatile enolate surrogates in a multitude of carbon-carbon bond-forming reactions.[1][2] Their reactivity, however, is intricately linked to the catalytic system employed. This guide provides an in-depth, objective comparison of new and established catalysts for a cornerstone transformation: the Mukaiyama aldol reaction.[3][4][5] By presenting supporting experimental data and detailed protocols, we aim to empower researchers to make informed decisions for their specific synthetic challenges.
The Significance of the Mukaiyama Aldol Reaction
First reported by Teruaki Mukaiyama in 1973, this reaction involves the addition of a silyl enol ether to an aldehyde or ketone, typically promoted by a Lewis acid.[3][5] Its primary advantage lies in its ability to facilitate crossed aldol reactions with high levels of chemo- and stereoselectivity, circumventing the self-condensation issues often plagued by traditional base-mediated aldol reactions.[3] This level of control has cemented the Mukaiyama aldol addition as a critical tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[3][5]
The archetypal reaction mechanism involves the activation of the carbonyl electrophile by a Lewis acid, rendering it more susceptible to nucleophilic attack by the silyl enol ether.[4][5] The choice of catalyst not only influences the reaction rate but also dictates the stereochemical outcome of the newly formed chiral centers.
The Established Benchmark: Titanium(IV) Chloride (TiCl₄)
For decades, stoichiometric or catalytic amounts of strong Lewis acids like titanium(IV) chloride (TiCl₄) have been the workhorses for promoting Mukaiyama aldol reactions.[4][5]
Mechanism of TiCl₄ Catalysis: The generally accepted mechanism posits that TiCl₄ coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.[4] This activation facilitates the attack of the silyl enol ether. The reaction is believed to proceed through an open transition state, and the resulting stereochemistry is influenced by the geometry of the silyl enol ether and the reaction conditions.[4][6]
Performance Characteristics:
-
Strengths: TiCl₄ is a powerful Lewis acid that can activate a wide range of aldehydes and ketones. It is relatively inexpensive and readily available.
-
Limitations: The high reactivity of TiCl₄ can lead to a lack of chemoselectivity with sensitive substrates. The reaction often requires stoichiometric amounts of the Lewis acid, which can complicate purification and generate significant waste. Furthermore, in its standard form, it does not induce enantioselectivity.[7]
Experimental Protocol: A Benchmark Diastereoselective Mukaiyama Aldol Reaction with TiCl₄
This protocol describes a standard procedure for the reaction between benzaldehyde and the silyl enol ether of cyclohexanone.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Benzaldehyde (freshly distilled)
-
1-(Trimethylsilyloxy)cyclohexene
-
Titanium(IV) Chloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[3]
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[3]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
Modern Catalysts: Expanding the Synthetic Toolbox
The limitations of traditional Lewis acids have driven the development of more sophisticated catalytic systems that offer improved selectivity, milder reaction conditions, and catalytic turnover.
Chiral Lewis Acid Catalysis: The Advent of Asymmetry
The demand for enantiomerically pure compounds in the pharmaceutical industry has led to the development of chiral Lewis acids for asymmetric Mukaiyama aldol reactions.[8] These catalysts create a chiral environment around the electrophile, directing the nucleophilic attack of the silyl enol ether to one face of the carbonyl, resulting in an excess of one enantiomer of the product.
A notable example is the use of chiral copper(II)-bis(oxazoline) complexes.[8][9] These complexes have demonstrated efficacy in promoting asymmetric aldol reactions, even in aqueous media, which is a significant step towards greener chemistry.[8][9]
Performance Characteristics:
-
Strengths: Enable the synthesis of enantioenriched products with high enantioselectivity (ee). Often require lower catalyst loadings compared to stoichiometric Lewis acids.
-
Limitations: The synthesis of chiral ligands can be complex and expensive. Catalyst performance can be highly substrate-dependent.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional Lewis acid catalysis. In the context of silyl enol ether reactions, chiral Brønsted acids or bases can be employed to achieve enantioselectivity. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective protonation of silyl enol ethers.[10][11] More directly related to the Mukaiyama-Michael addition, chiral imidazolidinone catalysts have been successfully used.[12]
Performance Characteristics:
-
Strengths: Metal-free, reducing concerns about heavy metal contamination in the final product. Often robust and tolerant of air and moisture. Can provide unique reactivity and selectivity profiles compared to metal-based catalysts.
-
Limitations: May require higher catalyst loadings than some metal-based systems. The scope of reactions can be more limited.
Advanced Transition Metal Catalysis: Novel Reactivity
Recent research has expanded beyond traditional Lewis acids to include a wider range of transition metals. For example, iridium-catalyzed asymmetric allylation of silyl enol ethers has been developed, providing access to valuable chiral building blocks.[13] Nickel-catalyzed remote functionalization of ketones to selectively form Z-silyl enol ethers represents another innovative approach that bypasses traditional enolate formation methods.[14][15]
Performance Characteristics:
-
Strengths: Can enable previously challenging transformations and offer novel selectivity. Often operate under mild conditions with high efficiency.
-
Limitations: Catalysts can be expensive and air-sensitive. Reaction development and optimization can be more complex.
Head-to-Head Comparison: Benchmarking Catalyst Performance
To provide a clear comparison, the following table summarizes the performance of the benchmark catalyst (TiCl₄) against representative modern catalysts in a typical Mukaiyama aldol reaction. The data is compiled from various literature sources and is intended to be illustrative.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Advantages | References |
| TiCl₄ | Traditional Lewis Acid | 110 | 85-95 | Varies (often moderate) | N/A | Inexpensive, powerful | [3][4] |
| Cu(II)-Box | Chiral Lewis Acid | 10 | 70-90 | >90:10 | 80-95 | High enantioselectivity | [8][9] |
| Chiral Phosphoric Acid | Organocatalyst (Protonation) | 10-20 | 80-95 | N/A | up to 92 | Metal-free, robust | [10][16] |
| Iridium/(P,olefin) | Transition Metal | 2.5-10 | 62-94 | >20:1 (branched:linear) | 90-98 | High enantioselectivity, unique reactivity | [13] |
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes.
Catalyst Selection Guide: A Logic-Based Approach
The choice of catalyst is a multi-faceted decision that depends on the specific goals of the synthesis. The following decision tree illustrates a logical approach to catalyst selection for silyl enol ether reactions.
Conclusion and Future Outlook
While traditional Lewis acids like TiCl₄ remain valuable for simple, cost-effective applications, the field of catalysis for silyl enol ether reactions has evolved significantly. Modern catalysts, including chiral Lewis acids, organocatalysts, and advanced transition metal systems, offer unprecedented levels of control over stereoselectivity and reactivity. The ability to perform these reactions asymmetrically and under milder, more environmentally friendly conditions is a testament to the ingenuity of catalyst design.
Future developments will likely focus on further reducing catalyst loadings, expanding substrate scope, and developing catalysts that can operate under even greener conditions, such as in water or solvent-free systems. The continued benchmarking of new catalysts against established methods will be crucial for driving innovation and providing chemists with the optimal tools for their synthetic endeavors.
References
- 1. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of Tris(trimethylsiloxy)ethylene Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. For professionals in drug development and chemical research, the ability to precisely control molecular transformations is paramount. Tris(trimethylsiloxy)ethylene, a versatile silyl enol ether, serves as a powerful nucleophile in a variety of carbon-carbon bond-forming reactions, including the renowned Mukaiyama aldol addition. Elucidating the precise mechanistic pathways of its reactions is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and ultimately, designing more efficient synthetic routes to complex molecules.
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a comparative analysis of isotopic labeling against other mechanistic elucidation techniques. By integrating foundational principles with practical, field-proven insights, this document aims to be an indispensable resource for researchers seeking to master the art of mechanistic investigation.
The Decisive Power of Isotopic Labeling: Seeing is Believing
Isotopic labeling is a powerful technique that allows chemists to trace the fate of specific atoms throughout a chemical reaction.[1] By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H), we can follow its journey from reactant to product. This "atomic tracking" provides unambiguous evidence for bond-forming and bond-breaking events, offering a level of detail that is often unattainable through other methods. The choice of isotope and the method of detection, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are critical to the success of these studies.[1]
Case Study: Probing the Mukaiyama Aldol Reaction Mechanism with ¹⁸O Labeling
The Mukaiyama aldol reaction, a cornerstone of modern organic synthesis, involves the Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound.[2][3] A key mechanistic question revolves around the fate of the carbonyl oxygen of the electrophile (e.g., an aldehyde). Does it remain in the final aldol adduct, or is it exchanged during the reaction? An ¹⁸O-labeling study can definitively answer this question.
Experimental Protocol: ¹⁸O-Labeling Study of the Mukaiyama Aldol Reaction
This protocol outlines the key steps for investigating the Mukaiyama aldol reaction between this compound and benzaldehyde using ¹⁸O labeling.
Part 1: Synthesis of ¹⁸O-Labeled Benzaldehyde
The synthesis of the labeled electrophile is a critical first step. One common method involves the acid-catalyzed exchange of the carbonyl oxygen of benzaldehyde with ¹⁸O-enriched water (H₂¹⁸O).[4]
-
Preparation: A mixture of benzaldehyde, a catalytic amount of a strong acid (e.g., HCl), and H₂¹⁸O is prepared in a sealed vessel.
-
Reaction: The mixture is stirred at a moderately elevated temperature to facilitate the oxygen exchange. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by mass spectrometry to determine the extent of ¹⁸O incorporation.
-
Purification: Upon completion, the ¹⁸O-labeled benzaldehyde is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Part 2: The Mukaiyama Aldol Reaction
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).
-
Lewis Acid Addition: A Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added dropwise to the solution.[5][6]
-
Addition of Labeled Aldehyde: The synthesized ¹⁸O-labeled benzaldehyde is then added slowly to the reaction mixture.
-
Quenching and Workup: After the reaction is complete (as determined by thin-layer chromatography), the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, the ¹⁸O-labeled silyl aldol adduct, is purified by column chromatography.
Part 3: Analysis and Mechanistic Interpretation
The purified product is analyzed by mass spectrometry to determine if the ¹⁸O label has been incorporated.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak (or a characteristic fragment ion peak) that is two mass units higher than the corresponding unlabeled product. This provides direct evidence that the carbonyl oxygen from the benzaldehyde is retained in the final product.[7][8]
-
¹³C NMR Spectroscopy: While not directly probing the ¹⁸O label, ¹³C NMR can be used to confirm the structure of the aldol adduct. In more complex labeling studies involving ¹³C, this technique is invaluable for determining the precise location of the label.[]
The presence of the ¹⁸O label in the final product strongly supports a mechanism where the Lewis acid activates the aldehyde, which is then attacked by the silyl enol ether, without the loss of the aldehyde's original carbonyl oxygen.
A Comparative Analysis: Isotopic Labeling vs. Alternative Mechanistic Probes
While isotopic labeling provides definitive evidence, it is not the only tool at the disposal of the mechanistic chemist. Kinetic Isotope Effect (KIE) studies and computational modeling offer complementary insights.
| Method | Principle | Advantages | Disadvantages |
| Isotopic Labeling | Tracing the path of isotopically labeled atoms through a reaction. | Provides direct, unambiguous evidence of bond formation and cleavage. | Can be synthetically demanding to prepare labeled starting materials.[4] |
| Kinetic Isotope Effect (KIE) | Measuring the change in reaction rate upon isotopic substitution at or near a reactive center.[10][11] | Provides information about the rate-determining step and the nature of the transition state.[12][13] | Interpretation can be complex, especially for secondary KIEs.[10] |
| Computational Modeling (DFT) | Using quantum mechanical calculations to model reaction pathways, transition states, and intermediates.[14][15][16][17] | Can provide detailed energetic and structural information about transient species.[14] Can be used to predict outcomes and guide experimental design. | Accuracy is dependent on the level of theory and the computational model used.[14] Requires significant computational resources. |
Kinetic Isotope Effect (KIE) Studies in Mukaiyama Aldol Reactions
A primary deuterium KIE (kH/kD) can be measured by comparing the rate of the reaction with a deuterated nucleophile (e.g., at the alpha-position of the silyl enol ether) to the rate with the non-deuterated analog. A significant KIE (typically > 2) would suggest that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction.[12][13] This can help to distinguish between different proposed mechanisms, for example, whether the C-C bond formation or a subsequent proton transfer is rate-limiting.
Computational Modeling of the Mukaiyama Aldol Reaction
Density Functional Theory (DFT) calculations have become an increasingly powerful tool for studying reaction mechanisms.[14][15][16][17] Computational studies can model the transition state structures for the formation of different stereoisomers (syn vs. anti) and provide insights into the role of the Lewis acid and the substituents on the reactants.[14][18] These theoretical models can then be compared with experimental results, including those from isotopic labeling and KIE studies, to build a comprehensive and self-validating picture of the reaction mechanism.
Conclusion: A Synergistic Approach to Mechanistic Elucidation
For the modern researcher, a multi-faceted approach to mechanistic investigation is the most powerful. Isotopic labeling studies, with their ability to provide direct and irrefutable evidence of atomic connectivity, remain the gold standard for mechanistic elucidation. However, the insights gained from these experiments are significantly enhanced when combined with the kinetic information from KIE studies and the detailed energetic and structural landscapes provided by computational modeling.
The judicious application of these complementary techniques allows for a robust and self-validating understanding of the intricate dance of atoms and electrons that defines a chemical reaction. For those working at the forefront of drug discovery and materials science, this deep mechanistic understanding is not just a goal, but a necessity for the rational design of the molecules that will shape our future.
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. epfl.ch [epfl.ch]
- 12. youtube.com [youtube.com]
- 13. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to Silylating Agents for Enol Ether Synthesis: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the formation of silyl enol ethers is a cornerstone reaction, unlocking a versatile class of nucleophiles for precise carbon-carbon bond formation.[1][2] The choice of silylating agent is not a trivial matter; it is a critical decision that dictates the regioselectivity, stereoselectivity, and overall efficiency of the synthesis. This guide provides an in-depth comparative analysis of common silylating agents, grounded in mechanistic principles and supported by experimental insights to empower you to make informed decisions in your synthetic endeavors.
The Crucial Role of Silyl Enol Ethers
Silyl enol ethers are stable, isolable equivalents of enolates, serving as versatile intermediates in a myriad of powerful synthetic transformations.[2] Their utility stems from their controlled reactivity; they are sufficiently nucleophilic to react with a range of electrophiles, particularly in the presence of a Lewis acid catalyst, yet are generally stable to purification and handling.[1][3] This controlled reactivity allows for their participation in key reactions such as the Mukaiyama aldol addition, Michael additions, and alkylations, which are fundamental to the construction of complex molecular architectures.[2]
The Silylating Agent: A Tool for Precision
The synthesis of a silyl enol ether involves the trapping of an enolate, generated from a ketone or aldehyde, with a silyl halide or triflate. The properties of the silylating agent, particularly the steric bulk of the substituents on the silicon atom and the nature of the leaving group, profoundly influence the outcome of the reaction.
A Comparative Overview of Common Silylating Agents
The selection of the appropriate silylating agent is contingent on the desired outcome, whether it be rapid reaction, high stability of the product, or specific regiochemical control. Here, we compare the most frequently employed silylating agents.
| Silylating Agent | Abbreviation | Key Characteristics |
| Trimethylsilyl Chloride | TMSCl | High Reactivity: The least sterically hindered, leading to rapid silylation.[1] Product Instability: TMS enol ethers are susceptible to hydrolysis and may require inert conditions for purification and storage.[4][5] |
| tert-Butyldimethylsilyl Chloride | TBSCl (TBDMSCl) | Enhanced Stability: The tert-butyl group provides significant steric bulk, rendering the resulting silyl enol ether more stable to hydrolysis and chromatography than its TMS counterpart.[3][4] Slower Reactivity: The increased steric hindrance leads to slower reaction rates compared to TMSCl.[4] |
| Triethylsilyl Chloride | TESCl | Intermediate Stability and Reactivity: Offers a balance between the reactivity of TMSCl and the stability of TBSCl.[6] |
| Triisopropylsilyl Chloride | TIPSCl | High Steric Hindrance & Stability: The three isopropyl groups provide substantial steric bulk, leading to very stable silyl enol ethers.[6][7] This stability is advantageous in multi-step syntheses.[6] Sluggish Reactivity: The significant steric hindrance can lead to very slow reaction times.[7] |
| Trimethylsilyl Trifluoromethanesulfonate | TMSOTf | Exceptional Reactivity: The triflate leaving group is significantly more reactive than chloride, allowing for silylation under milder conditions and often at lower temperatures.[1][4][8] Useful for Hindered Substrates: Its high reactivity makes it suitable for the silylation of sterically hindered ketones.[4] |
The Mechanistic Underpinnings of Silylation
The formation of a silyl enol ether proceeds via the nucleophilic attack of the enolate oxygen on the electrophilic silicon atom of the silylating agent. The choice of reaction conditions, particularly the base and temperature, allows for the selective formation of either the kinetic or thermodynamic enolate, leading to different regioisomeric silyl enol ethers from unsymmetrical ketones.[1][9]
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Favors the formation of the less substituted (and generally less stable) silyl enol ether. This is achieved by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C). The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents equilibration to the more stable thermodynamic product.[1][9][10]
-
Thermodynamic Control: Yields the more substituted (and more stable) silyl enol ether. This is typically achieved using a weaker base (e.g., triethylamine) at higher temperatures, allowing the reaction to reach equilibrium.[1][9]
Figure 1. General workflow for kinetic versus thermodynamic silyl enol ether synthesis.
Experimental Comparison: Synthesis of 2-methylcyclohex-1-en-1-yloxy)trimethylsilane
To provide a practical comparison, we present protocols for the synthesis of the thermodynamic silyl enol ether of 2-methylcyclohexanone using two common silylating agents: TMSCl and TBSCl.
Experimental Protocols
Protocol 1: Synthesis using Trimethylsilyl Chloride (TMSCl)
-
To a solution of 2-methylcyclohexanone (1.0 eq) in dry N,N-dimethylformamide (DMF), add triethylamine (2.3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.3 eq) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with pentane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford the desired trimethylsilyl enol ether.
Protocol 2: Synthesis using tert-Butyldimethylsilyl Chloride (TBSCl)
-
To a solution of 2-methylcyclohexanone (1.0 eq) and imidazole (2.5 eq) in dry N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (1.2 eq).[11]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyldimethylsilyl enol ether.
Comparative Performance Data
The following table summarizes typical experimental outcomes for the silylation of 2-methylcyclohexanone under thermodynamic conditions.
| Silylating Agent | Base | Temperature | Reaction Time | Typical Yield | Product Stability |
| TMSCl | Et₃N | Room Temp. | 12-24 h | 80-90% | Low |
| TBSCl | Imidazole | Room Temp. | 24-48 h | 85-95% | High |
| TESCl | Et₃N | Room Temp. | 18-36 h | 82-92% | Moderate |
| TIPSCl | Imidazole | 40 °C | 48-72 h | 75-85% | Very High |
| TMSOTf | Et₃N | 0 °C to Room Temp. | 1-4 h | >95% | Low |
Note: Yields and reaction times are approximate and can vary depending on the specific substrate and reaction scale.
Figure 2. A generalized experimental workflow for silyl enol ether synthesis.
Field-Proven Insights and Considerations
-
Substrate Scope: The choice of silylating agent can be influenced by the steric and electronic properties of the carbonyl compound. For highly hindered ketones, a more reactive silylating agent like TMSOTf may be necessary to achieve reasonable reaction rates.[4]
-
Stability vs. Reactivity Trade-off: While TMS enol ethers are readily prepared, their instability can be a significant drawback.[4] For multi-step syntheses where the silyl enol ether must endure various reaction conditions, the use of more robust protecting groups like TBS or TIPS is highly recommended.[3][6]
-
Purification Strategy: The stability of the silyl enol ether dictates the feasible purification methods. TMS enol ethers are often purified by distillation to minimize contact with silica gel, which can cause decomposition. In contrast, the more stable TBS and TIPS enol ethers are readily purified by column chromatography.[4]
-
Cost and Availability: TMSCl is generally the most cost-effective silylating agent. The cost increases with the steric bulk and the use of triflate leaving groups.
Conclusion: Selecting the Optimal Silylating Agent
The synthesis of silyl enol ethers is a powerful tool in the arsenal of the modern organic chemist. A judicious choice of silylating agent, guided by an understanding of the interplay between reactivity, stability, and steric factors, is paramount for success. For rapid, straightforward applications where the intermediate is used immediately, TMSCl remains a viable option. However, for complex, multi-step syntheses demanding high stability and robust handling, the increased investment in TBSCl or TIPSCl is often justified by the improved reliability and overall yield. The highly reactive triflates, such as TMSOTf, provide a valuable option for challenging substrates that are resistant to silylation with conventional chlorides. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal silylating agent to achieve their synthetic goals with precision and efficiency.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Triisopropylsilyl Chloride | TIPS-Cl | RUO [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Evaluating the green chemistry metrics of Tris(trimethylsiloxy)ethylene protocols
Introduction: Beyond Yield—Measuring What Matters in Modern Synthesis
In the landscape of fine chemical and pharmaceutical development, the synthesis of versatile building blocks is paramount. Tris(trimethylsiloxy)ethylene, a highly functionalized silyl enol ether, serves as a potent three-carbon nucleophile in a variety of stereospecific carbon-carbon bond-forming reactions, including the synthesis of complex natural products like the insecticide ajugarin-IV.[1] However, the traditional focus on reaction yield as the primary measure of success is an incomplete and often misleading metric of a protocol's true efficiency and sustainability.
As researchers, scientists, and drug development professionals, our responsibility extends to the environmental impact of our work. Green chemistry provides a quantitative framework to evaluate the "greenness" of a chemical process, compelling us to design syntheses that are not only effective but also environmentally benign.[2] This guide provides an in-depth evaluation of two distinct synthetic protocols for this compound, moving beyond simple yield to offer a holistic comparison based on three core green chemistry metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[3][4] An ideal, 100% atom-economical reaction would generate no byproducts.
-
Environmental Factor (E-Factor): A practical metric that quantifies the total mass of waste generated per unit mass of product.[5] This includes byproducts, unreacted starting materials, solvents, and process aids. Lower E-Factors signify less waste and a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric widely adopted in industry, PMI measures the total mass of all materials (reactants, solvents, workup chemicals) used to produce a unit mass of product.[6][7] A PMI of 1 represents the theoretical ideal of no waste.
This guide will dissect two literature-documented protocols for the final silylation step, analyzing the chemical logic, providing step-by-step methodologies, and calculating these key metrics to offer a clear, data-driven comparison for the discerning scientist.
The Common Precursor: Bis(trimethylsilyl) Glycolate
Both protocols examined in this guide commence from a common advanced intermediate, Bis(trimethylsilyl) glycolate. This precursor is typically prepared by the exhaustive silylation of glycolic acid. While the green metrics of this initial step are not the primary focus of this comparison, it is crucial to acknowledge that the overall process sustainability must account for the preparation of this starting material.
Protocol A: The Cryogenic Strong-Base Approach (LiHMDS/TMSCl)
This protocol represents a classic approach to generating a specific enolate under kinetic control. By employing a strong, sterically hindered, non-nucleophilic base at very low temperatures, a specific proton can be selectively removed to form the desired enolate, which is then trapped with a silylating agent.
Chemical Principle & Rationale
The α-proton of an ester is significantly less acidic (pKa ≈ 25) than that of a ketone or aldehyde.[8] Therefore, a very strong base is required for complete and irreversible deprotonation to form the ester enolate. Lithium hexamethyldisilazide (LiHMDS) is an ideal choice for this transformation due to several key properties:
-
High Basicity: It is sufficiently strong to quantitatively deprotonate the ester.
-
Steric Hindrance: The bulky trimethylsilyl groups prevent LiHMDS from acting as a nucleophile and attacking the ester carbonyl group, which would lead to unwanted side products.[9]
-
Low Temperature Requirement: The reaction is conducted at -78 °C to ensure kinetic control, preventing enolate equilibration or side reactions and maximizing the yield of the desired regioisomer.
Once the lithium enolate is formed, it is "trapped" by the addition of trimethylsilyl chloride (TMSCl), a moderately reactive electrophile, to yield the final product.[2] The use of cryogenic conditions, however, presents a significant energy cost and scalability challenge, which negatively impacts the overall green profile of the process.
Experimental Protocol (10 mmol Scale)
Materials:
-
Bis(trimethylsilyl) glycolate (2.20 g, 10.0 mmol, 1.0 equiv)
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF (11.0 mL, 11.0 mmol, 1.1 equiv)[9][10]
-
Trimethylsilyl chloride (TMSCl) (1.40 mL, 1.20 g, 11.0 mmol, 1.1 equiv)[2][5]
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Bis(trimethylsilyl) glycolate (2.20 g, 10.0 mmol).
-
Dissolve the starting material in 20 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (11.0 mL of 1.0 M in THF) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add TMSCl (1.40 mL) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with hexanes (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain this compound. (Assumed Yield: 85%, 2.49 g)
Process Workflow: Protocol A
Protocol B: The Ambient Temperature / Activated Electrophile Approach (TEA/TMSOTf)
This protocol avoids the energy-intensive cryogenic conditions by using a much more powerful silylating agent, which allows the reaction to proceed efficiently at room temperature with a weaker, non-nucleophilic organic base.
Chemical Principle & Rationale
The key to this protocol is the extreme reactivity of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The triflate anion (OTf⁻) is an exceptionally good leaving group, making TMSOTf orders of magnitude more electrophilic and reactive than TMSCl.[11][12] This high reactivity obviates the need for a strong base to generate the enolate quantitatively beforehand.
Instead, a weaker organic base like triethylamine (TEA) is used. The reaction likely proceeds via an equilibrium concentration of the enolate, or through a concerted mechanism where the base assists in proton removal as the ester oxygen attacks the highly electrophilic silicon of TMSOTf.[13] The triethylammonium triflate salt precipitates or is easily removed during workup. While this method is operationally simpler and avoids cryogenic cooling, TMSOTf is more expensive, highly moisture-sensitive, and generates triflic acid upon hydrolysis, posing its own set of handling and waste challenges.[14][15]
Experimental Protocol (10 mmol Scale)
Materials:
-
Bis(trimethylsilyl) glycolate (2.20 g, 10.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (1.81 mL, 1.31 g, 13.0 mmol, 1.3 equiv)[16]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.17 mL, 2.67 g, 12.0 mmol, 1.2 equiv)[3][17]
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Bis(trimethylsilyl) glycolate (2.20 g, 10.0 mmol).
-
Dissolve the starting material in 40 mL of anhydrous THF and add triethylamine (1.81 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TMSOTf (2.17 mL) dropwise over 15 minutes. A white precipitate of triethylammonium triflate will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with hexanes (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by vacuum distillation to obtain this compound. (Assumed Yield: 90%, 2.63 g)
Process Workflow: Protocol B
Green Chemistry Metrics: A Head-to-Head Comparison
To objectively evaluate these protocols, we calculated the Atom Economy, E-Factor, and Process Mass Intensity for each.
Assumptions for Calculation:
-
Starting Scale: 10.0 mmol of Bis(trimethylsilyl) glycolate.
-
Yields: 85% for Protocol A, 90% for Protocol B.
-
Solvents: All THF and Hexanes are considered part of the input mass. Workup solutions (NaHCO₃, brine) are aqueous and their mass is included. We assume 100% of the solvent mass contributes to the waste stream for the E-Factor and PMI calculation, which represents a worst-case scenario without solvent recycling.[5]
-
Drying agent (MgSO₄) mass: Assumed 5.0 g for both protocols.
Molecular Weights ( g/mol ):
-
Bis(trimethylsilyl) glycolate (SM): 220.42
-
TEA: 101.19[16]
-
HMDS (byproduct): 161.39
-
LiCl (byproduct): 42.39
-
[Et₃NH][OTf] (byproduct): 251.28
-
Hexanes (approximated as n-hexane): 86.18
Calculations
Protocol A: LiHMDS / TMSCl
-
Balanced Equation: C₈H₂₀O₄Si₂ + C₆H₁₈LiNSi₂ + C₃H₉ClSi → C₁₁H₂₈O₃Si₃ + C₆H₁₉NSi₂ + LiCl
-
Atom Economy: AE = [MW(Product)] / [MW(SM) + MW(LiHMDS) + MW(TMSCl)] * 100 AE = [292.59] / [220.42 + 167.33 + 108.64] * 100 = 58.9%
-
Mass Balance (for E-Factor & PMI):
-
Inputs: SM (2.20g) + LiHMDS (1.84g) + TMSCl (1.20g) + THF (51mL * 0.888g/mL = 45.3g) + Hexanes (90mL * 0.659g/mL = 59.3g) + Workup (50mL water ≈ 50g) + MgSO₄ (5.0g) = 164.84 g
-
Product Output: 2.49 g (85% yield)
-
Total Waste: Inputs - Product = 164.84 - 2.49 = 162.35 g
-
-
E-Factor: E-Factor = Total Waste / Mass of Product = 162.35 / 2.49 = 65.2
-
Process Mass Intensity (PMI): PMI = Total Mass In / Mass of Product = 164.84 / 2.49 = 66.2
Protocol B: TEA / TMSOTf
-
Balanced Equation: C₈H₂₀O₄Si₂ + C₄H₉F₃O₃SSi + C₆H₁₅N → C₁₁H₂₈O₃Si₃ + [C₆H₁₆N]⁺[CF₃SO₃]⁻
-
Atom Economy: AE = [MW(Product)] / [MW(SM) + MW(TMSOTf) + MW(TEA)] * 100 AE = [292.59] / [220.42 + 222.26 + 101.19] * 100 = 53.8%
-
Mass Balance (for E-Factor & PMI):
-
Inputs: SM (2.20g) + TEA (1.31g) + TMSOTf (2.67g) + THF (40mL * 0.888g/mL = 35.5g) + Hexanes (90mL * 0.659g/mL = 59.3g) + Workup (50mL water ≈ 50g) + MgSO₄ (5.0g) = 156.0 g
-
Product Output: 2.63 g (90% yield)
-
Total Waste: Inputs - Product = 156.0 - 2.63 = 153.37 g
-
-
E-Factor: E-Factor = Total Waste / Mass of Product = 153.37 / 2.63 = 58.3
-
Process Mass Intensity (PMI): PMI = Total Mass In / Mass of Product = 156.0 / 2.63 = 59.3
Comparative Data Summary
| Metric / Parameter | Protocol A (LiHMDS/TMSCl) | Protocol B (TEA/TMSOTf) | Green Advantage |
| Atom Economy (AE) | 58.9% | 53.8% | Protocol A |
| E-Factor | 65.2 | 58.3 | Protocol B |
| Process Mass Intensity (PMI) | 66.2 | 59.3 | Protocol B |
| Assumed Yield | 85% | 90% | Protocol B |
| Reaction Temperature | -78 °C | 0 °C to Room Temp | Protocol B |
| Reagent Cost | Moderate | High (TMSOTf) | Protocol A |
| Energy Demand | High (Cryogenic) | Low | Protocol B |
| Key Hazards | Pyrophoric base, moisture sensitive | Highly reactive/corrosive silylating agent | Protocol-dependent |
Discussion: Interpreting the Data for Practical Application
The quantitative analysis reveals a fascinating trade-off between theoretical efficiency and practical sustainability.
Atom Economy vs. Real-World Waste: Protocol A exhibits a slightly better Atom Economy. This is because the combined molecular weight of its stoichiometric reagents (LiHMDS + TMSCl) is less than that of Protocol B (TEA + TMSOTf). However, AE is a purely theoretical metric that ignores solvents and yield.[3] The E-Factor and PMI, which reflect real-world conditions, tell a different story. Protocol B is the clear winner, generating less waste per kilogram of product. This is driven by its higher yield and slightly lower solvent and reagent mass input. This highlights a critical lesson in green chemistry: a high atom economy does not guarantee a low-waste process.[16]
The Decisive Factor of Energy: The most significant green advantage of Protocol B is its operational simplicity and low energy demand. The ability to run the reaction at room temperature avoids the substantial energy costs and engineering challenges associated with maintaining cryogenic temperatures, especially at an industrial scale. This factor, while not captured directly by mass-based metrics, is a cornerstone of green process design.
Safety and Handling: Both protocols involve hazardous and highly reactive materials. LiHMDS is a strong, flammable, and moisture-sensitive base that can cause severe burns.[21][22] TMSOTf is also extremely moisture-sensitive and corrosive, liberating highly acidic and toxic fumes upon contact with water.[15] The choice between them may depend on the specific safety infrastructure and handling expertise available. The byproducts also differ: Protocol A produces lithium chloride salt and volatile hexamethyldisilazane, while Protocol B produces a triethylammonium triflate salt, which must be treated as hazardous waste.
Mechanistic Insight: Enolate Formation
The choice of base and conditions is dictated by the mechanism of enolate formation. Protocol A relies on the brute-force, irreversible deprotonation of the ester by a powerful base to generate the enolate, which then reacts.
Conclusion and Authoritative Recommendation
While both protocols are effective for the synthesis of this compound, Protocol B (TEA/TMSOTf) presents a demonstrably greener and more practical alternative for laboratory and process scale-up applications.
Despite a slightly lower theoretical Atom Economy, its superior performance in the more holistic metrics of E-Factor and PMI, driven by a higher yield and lower total mass input, marks it as the more resource-efficient method. The most compelling advantage, however, is the avoidance of cryogenic temperatures. The significant reduction in energy consumption and operational complexity makes Protocol B more cost-effective, scalable, and environmentally sound.
The choice of Protocol A might be justified in specific research contexts where absolute kinetic control is necessary to avoid side products with a particularly sensitive substrate, but for the synthesis of this specific target, the benefits of Protocol B are overwhelming. For any organization aiming to align its chemical operations with the principles of green chemistry, minimizing energy-intensive steps like cryogenic cooling is a primary objective. Therefore, the TEA/TMSOTf method is the recommended path forward for a more sustainable synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. far-chemical.com [far-chemical.com]
- 4. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsilyl Chloride Structure and Chemical Properties Explained | Aure Chemical [aurechem.com]
- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. monumentchemical.com [monumentchemical.com]
- 8. Trimethylsilyl_chloride [chemeurope.com]
- 9. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]
- 10. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 11. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 12. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 13. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 14. Environmental Impact of TMSOTf Production - Pollution Analysis [ecoviaet.com]
- 15. gelest.com [gelest.com]
- 16. Triethylamine (CAS No: 121-44-8) - High-Grade Quality at Affordable Prices [nacchemical.com]
- 17. haihangchem.com [haihangchem.com]
- 18. This compound 95 69097-20-7 [sigmaaldrich.com]
- 19. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]
- 20. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 21. gelest.com [gelest.com]
- 22. gelest.com [gelest.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tris(trimethylsiloxy)ethylene
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship in our laboratories. This guide provides a comprehensive, step-by-step approach to the proper disposal of Tris(trimethylsiloxy)ethylene (CAS No. 69097-20-7), a valuable but reactive silylating agent. Moving beyond mere procedural lists, we will delve into the chemical reasoning behind these essential safety protocols, empowering you to manage this substance with expertise and confidence.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the inherent chemical properties and associated hazards of this compound. A clear understanding of these risks is fundamental to its safe handling from acquisition to disposal.
This compound is classified as a flammable liquid and is known to cause skin and eye irritation.[1] It is also moisture-sensitive, readily hydrolyzing in the presence of protic solvents or atmospheric moisture.[2][3] This reactivity is key to its utility in organic synthesis but also a critical consideration for its disposal.
| Property | Value | Source |
| CAS Number | 69097-20-7 | [1][4] |
| Molecular Formula | C11H28O3Si3 | [3] |
| Appearance | Clear colorless to yellowish liquid | [3] |
| Flash Point | 58 °C (136.4 °F) - closed cup | |
| Density | 0.886 g/mL at 25 °C | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, alkalis, finely powdered metals, moisture | [1][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Formaldehyde, Silicon dioxide | [1] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence of operations for the safe disposal of this compound waste. This process is designed to protect laboratory personnel and ensure compliance with environmental regulations.
Caption: A workflow diagram illustrating the key stages of this compound waste management.
In-Depth Protocols and Scientific Rationale
The initial steps of waste collection are critical for ensuring the safety of the entire disposal process.
Protocol:
-
Container Selection: Choose a clean, dry, and chemically compatible waste container. Glass bottles with secure caps are often a good choice. High-Density Polyethylene (HDPE) may also be suitable, but always consult a chemical compatibility chart.[6]
-
Labeling: Immediately label the container with a hazardous waste tag. Clearly indicate "this compound" and list any solvents or other chemicals present in the waste stream. Accurate labeling is a regulatory requirement and essential for safe handling by waste management professionals.[7]
-
Segregation: This is a non-negotiable safety step. This compound is incompatible with several classes of chemicals.[1][5] Never mix this compound waste with:
Scientific Rationale: The trimethylsilyl groups are susceptible to cleavage by both acid and base. This hydrolysis reaction breaks down the molecule and can generate heat. By segregating waste, we prevent uncontrolled reactions within the waste container.
Proper storage of your this compound waste is paramount to preventing accidents in the laboratory.
Protocol:
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use. This minimizes the ingress of atmospheric moisture, preventing unwanted hydrolysis and pressure buildup from potential byproducts.[1][5]
-
Designated Storage Area: Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet. The storage area should be cool, dry, and away from sources of heat, sparks, or open flames.[1][5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
Scientific Rationale: this compound is a flammable liquid.[5] Storing it away from ignition sources is a fundamental principle of fire safety. The requirement for a cool, dry environment is again linked to its moisture sensitivity and the desire to inhibit chemical degradation.
The final disposal of this compound should always be handled by a licensed professional hazardous waste disposal company.[1][5]
Preferred Disposal Method: Incineration
Incineration is the recommended disposal method for this compound.[5]
Scientific Rationale:
-
Complete Destruction: High-temperature incineration ensures the complete thermal destruction of the organic components of the molecule.
-
Hazardous Byproducts: The combustion of this compound produces carbon monoxide, carbon dioxide, formaldehyde, and silicon dioxide.[1] While the formation of these products is a concern, licensed incinerators are equipped with scrubbers and other pollution control devices to manage these emissions in a safe and environmentally compliant manner. The formation of silicon dioxide (silica) from the combustion of siloxanes is a known issue that can cause fouling in engines and other equipment, which is why specialized industrial incinerators are necessary.[8]
Landfill Disposal is NOT Recommended
Landfilling of liquid this compound is not a responsible or compliant disposal method. Siloxanes are generally not biodegradable and can persist in the environment.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[1]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[5]
-
Containment and Cleanup: Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical principles that underpin these disposal protocols, researchers can move beyond rote compliance and cultivate a proactive culture of safety. Always consult your institution's specific safety guidelines and your Safety Data Sheets (SDS) for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 3. Tris(trimethylsilyloxy)ethylene CAS#: 69097-20-7 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. nuncbottle.thermoscientific.com [nuncbottle.thermoscientific.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sanbornhead.com [sanbornhead.com]
- 9. deepseasilicone.com [deepseasilicone.com]
A Senior Application Scientist's Guide to Handling Tris(trimethylsiloxy)ethylene
For the modern researcher, Tris(trimethylsiloxy)ethylene is a valuable reagent, particularly in organic synthesis as a silyl enol ether.[1] Its utility, however, is matched by a specific set of handling requirements that are critical for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe and effective use of this compound.
Foundational Safety: Understanding the "Why"
This compound is not an exceptionally hazardous substance, but its chemical properties demand respect and careful handling. The primary risks are associated with its flammability, its reactivity with moisture, and its potential to cause irritation.
-
Flammability : This compound is a Category 3 flammable liquid, meaning it can be ignited under ambient conditions.[2][3] Its vapor can form explosive mixtures with air, making the control of ignition sources a top priority.
-
Reactivity : As a silyl enol ether, it is sensitive to moisture.[4][5] Contact with water will lead to hydrolysis, which degrades the reagent and can generate byproducts that may interfere with your reaction.[1] This necessitates storage under an inert atmosphere and careful handling to prevent exposure to moist air.
-
Health Hazards : Direct contact can cause significant skin and eye irritation.[2][4] Inhalation of its vapors may lead to respiratory tract irritation.[2][3] While the toxicological properties have not been fully investigated, symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]
| Hazard Classification | GHS Category | Key Precaution |
| Flammable Liquid | Category 3 | Control ignition sources; use non-sparking tools.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Wear chemical-resistant gloves and a lab coat.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Wear safety goggles or a face shield.[2][4] |
| STOT - Single Exposure | Category 3 (Respiratory) | Handle in a well-ventilated area or fume hood.[2][4] |
| Moisture Sensitive | N/A | Store under an inert atmosphere; handle with care to avoid exposure to water.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Skin Protection : A flame-resistant lab coat should be worn and kept buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][9] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Respiratory Protection : Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection may not be necessary.[4] However, if you are working in an area with poor ventilation or there is a risk of generating significant vapors, a respirator with an appropriate filter (e.g., type ABEK for organic vapors) is required.
-
Footwear : Always wear closed-toe shoes in the laboratory.[6]
Operational Plan: From Storage to Use
A systematic workflow is essential for minimizing risk and ensuring the quality of the reagent is not compromised.
Caption: A typical workflow for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Don all required PPE as outlined above.
-
Work within a certified chemical fume hood to ensure adequate ventilation.[9]
-
Set up your apparatus and ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.
-
-
Dispensing the Reagent :
-
This compound should be stored refrigerated (2-8°C).
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold surfaces, which could contaminate the reagent.
-
The container should be opened and the reagent handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Ground and bond all containers when transferring the liquid to prevent the buildup of static electricity, which could serve as an ignition source.[3][10]
-
Transfer the required amount using a dry syringe or cannula.
-
-
In Case of a Spill :
-
Eliminate all ignition sources immediately.[3]
-
Contain the spill using an absorbent, non-combustible material (e.g., sand or vermiculite).
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection : All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[4]
-
Labeling : Waste containers must be clearly and accurately labeled.
-
Regulatory Compliance : Disposal must be carried out in strict accordance with all local, regional, and national hazardous waste regulations.[3][4] Never pour this chemical down the drain.[4]
By understanding the inherent properties of this compound and adhering to this comprehensive handling and disposal plan, researchers can confidently and safely utilize this versatile reagent in their work, ensuring both personal safety and the integrity of their experimental outcomes.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. gelest.com [gelest.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
